4,5-Bis(bromomethyl)acridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLPHROGIDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457107 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643742-28-3 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Bis(bromomethyl)acridine
Abstract
4,5-Bis(bromomethyl)acridine is a pivotal molecule in medicinal chemistry and materials science, primarily recognized for its role as a bifunctional DNA-binding agent. Its rigid acridine core allows for intercalation between DNA base pairs, while the two strategically positioned bromomethyl groups at the 4 and 5 positions serve as reactive electrophiles capable of alkylating nucleophilic sites on DNA, leading to interstrand cross-linking.[1][2] This dual-action mechanism makes it a compound of significant interest for the development of novel anticancer therapeutics.[3][4][5] This guide provides an in-depth exploration of the synthetic methodologies for preparing this compound, detailed protocols for its characterization, critical safety and handling procedures, and an overview of its applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes established protocols with mechanistic insights to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Scientific Rationale
The acridine scaffold is a well-established pharmacophore known for its DNA intercalating properties, a feature exploited in several clinically used drugs.[3] The therapeutic strategy of DNA cross-linking, famously employed by agents like cisplatin, is a powerful method to induce apoptosis in rapidly dividing cancer cells. By covalently linking the two strands of DNA, these agents prevent replication and transcription, ultimately triggering cell death.
This compound emerges from a rational drug design approach that combines these two potent anticancer strategies into a single molecule.[1] The planar, polyaromatic acridine ring system facilitates non-covalent insertion into the DNA helix, thereby increasing the local concentration of the reactive moieties near their biological target.[1] The bromomethyl groups, being excellent leaving groups, can then form covalent bonds with nucleophilic centers in DNA, such as the N7 position of guanine, resulting in irreversible cross-links.[2] This targeted delivery and dual-mode of action are expected to yield high potency and potentially overcome resistance mechanisms associated with other chemotherapeutics.[1]
Synthesis Methodology: From Precursor to Product
The most reliable and widely employed synthesis of this compound involves the free-radical bromination of the benzylic positions of its precursor, 4,5-dimethylacridine. This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Mechanistic Insight: The Wohl-Ziegler Reaction
The bromination of the methyl groups of 4,5-dimethylacridine is a classic example of the Wohl-Ziegler reaction.[6] The choice of N-Bromosuccinimide (NBS) is critical for the success of this reaction. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[7] This low concentration is key to favoring the radical substitution pathway at the benzylic positions over electrophilic addition to the aromatic acridine core.
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or light to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups of 4,5-dimethylacridine. This step is highly favorable because it forms a resonance-stabilized benzylic radical.
-
This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the bromomethyl product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is standard for this reaction to facilitate the radical pathway.[8][9]
Synthesis Workflow Diagram
The following diagram outlines the synthetic conversion of 4,5-dimethylacridine to the target compound.
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Introduction: Unveiling a Bifunctional Scaffold for Advanced Research
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Bis(bromomethyl)acridine
This compound is a potent and versatile molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring a planar acridine core flanked by two reactive bromomethyl groups, bestows upon it a dual functionality: the ability to intercalate into DNA and to form covalent cross-links.[1][2] This bifunctionality makes it a compelling candidate for the development of novel anticancer agents and a valuable building block for complex supramolecular structures.[1][3][4]
The acridine moiety, a well-established DNA intercalator, positions the molecule between the base pairs of the DNA double helix.[5] This non-covalent interaction is stabilized by π-stacking forces. The strategically placed bromomethyl groups at the 4 and 5 positions then act as electrophilic centers, capable of alkylating nucleophilic sites on DNA bases, such as the N7 position of guanine.[1] This results in the formation of covalent interstrand cross-links, which are highly cytotoxic lesions that can trigger cell death in rapidly proliferating cancer cells.[1][2]
This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential knowledge required for its effective synthesis, handling, and application. We will delve into its structural and spectroscopic characteristics, reactivity, and established protocols, underpinned by insights into the rationale behind experimental choices.
Core Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 643742-28-3 | [6][7] |
| Molecular Formula | C₁₅H₁₁Br₂N | [6][8] |
| Molecular Weight | 365.07 g/mol | [8][9] |
| Appearance | Yellow solid | [9] |
| Purity | Typically ≥95% | [9][10] |
| Storage Conditions | Store at room temperature, sealed and dry. For long-term stability, refrigeration under an inert atmosphere is recommended. | [9][11] |
Structural Representation
The chemical structure of this compound is crucial to understanding its function. The planar aromatic system facilitates DNA intercalation, while the two bromomethyl groups provide the sites for alkylation.
Caption: Chemical structure of this compound.
Spectroscopic Profile: A Fingerprint of the Molecule
While detailed spectral data requires experimental acquisition, the structural features of this compound allow for the prediction of its key spectroscopic signatures. These predictions are invaluable for reaction monitoring and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the acridine core, likely in the range of δ 7.5-9.0 ppm. A distinct singlet corresponding to the four protons of the two equivalent bromomethyl (-CH₂Br) groups would appear further upfield, anticipated around δ 5.6 ppm.[12]
-
¹³C NMR : The carbon spectrum will display signals for the thirteen unique carbons of the acridine skeleton and a signal for the two equivalent bromomethyl carbons. Aromatic carbons typically resonate between δ 110-150 ppm, while the -CH₂Br carbons would be expected in the δ 30-40 ppm range.[12]
-
-
Mass Spectrometry (MS) :
-
The mass spectrum provides definitive confirmation of the molecular weight. Due to the presence of two bromine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. A molecule with two bromine atoms will therefore show three peaks in a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺, which is a clear diagnostic feature.[13]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the acridine ring. A key diagnostic peak would be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region.
-
Synthesis and Reactivity: A Practical Guide
The synthesis of this compound is most commonly achieved through the direct bromomethylation of acridine. This method offers an efficient route to the target compound.[1][2]
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken.
Materials:
-
Acridine
-
Bromomethyl methyl ether (BMME) - Caution: BMME is a potent carcinogen.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents (e.g., Dichloromethane, Hexane)
Procedure:
-
Reaction Setup: In a fume hood, carefully dissolve acridine in concentrated sulfuric acid under an inert atmosphere (e.g., Nitrogen). The reaction should be performed in a flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add bromomethyl methyl ether (BMME) dropwise to the stirred solution.
-
Causality Insight: The use of concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the acridine ring to activate it towards electrophilic substitution. The slow, cooled addition of the highly reactive BMME helps to control the exothermic reaction and minimize side-product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to the specified temperature (e.g., 50 °C) and stir for several hours (e.g., 12 hours) to ensure complete reaction.[1]
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[1]
-
Self-Validating System: The purity of the final product should be confirmed using the spectroscopic methods described above (NMR, MS) and by measuring its melting point.
-
Caption: Synthetic workflow for this compound.
Key Reactivity: The DNA Cross-linking Mechanism
The biological activity of this compound is rooted in its reactivity with DNA. The process is a coordinated, two-step mechanism.
-
Intercalation: The planar acridine core inserts itself between the stacked base pairs of DNA. This brings the reactive bromomethyl side chains into close proximity with the nucleophilic centers of the DNA bases.[1]
-
Alkylation (Cross-linking): The bromomethyl groups, being good leaving groups, are susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine residues on opposite DNA strands. This sequential alkylation by the two bromomethyl groups results in an interstrand cross-link, which physically prevents the separation of the DNA strands, thereby inhibiting replication and transcription and ultimately leading to apoptosis.[1][2]
Caption: Logical workflow of DNA intercalation and cross-linking.
Applications in Research and Drug Development
-
Anticancer Agent: As a DNA cross-linking agent, this compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was found to be cytotoxic to CCRF-HSB-2 human T-cell leukemia cells with an IC₅₀ value of 1.1 µM.[1] This potency highlights its potential as a lead compound in the development of novel chemotherapeutics that do not rely on heavy metals like platinum.[1]
-
Synthetic Intermediate: The reactivity of the bromomethyl groups makes this compound a versatile precursor. It is used in the synthesis of more complex architectures, including bis- and tetra-acridine derivatives, which can have enhanced DNA binding affinity and biological activity.[12][14] It also serves as a key intermediate in the creation of fluorescent macrocycles for selective metal ion sensing.[15]
-
Biochemical Probe: Due to the inherent fluorescence of the acridine core and its ability to covalently bind to biomolecules, derivatives of this compound can be used as probes for studying nucleic acid structures and protein-DNA interactions.[9]
Safety and Handling: A Researcher's Responsibility
This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
Hazard Summary:
-
Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials.[11]
-
Spills and Disposal: In case of a spill, avoid dust formation, evacuate the area, and follow emergency procedures. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant scientific value, characterized by its dual ability to intercalate into and cross-link DNA. This guide has provided a detailed overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications. Its proven cytotoxicity against cancer cells, combined with its utility as a versatile synthetic platform, ensures that this compound will remain a subject of interest for researchers in medicinal chemistry, chemical biology, and materials science for the foreseeable future. Further research into derivatization and targeted delivery systems could unlock even greater potential for this potent compound.
References
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ResearchGate. Preparation of the key intermediate this compound. Available at: [Link]
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Sourdon, V. et al. (2001). Synthesis of new Bis- and Tetra-Acridines. National Center for Biotechnology Information. Available at: [Link]
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Inami, K. et al. (2018). DNA interaction of bromomethyl-substituted acridines. ResearchGate. Available at: [Link]
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MySkinRecipes. 4,5-bis-bromomethylacridine. Available at: [Link]
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Chemsrc. This compound | CAS#:643742-28-3. Available at: [Link]
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Galy, J-P. et al. (2001). Synthesis of new Bis- and Tetra-Acridines. FAO AGRIS. Available at: [Link]
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PubChem. 9-Bromo-4,5-bis(bromomethyl)acridine. National Center for Biotechnology Information. Available at: [Link]
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Kumar, A. et al. (2018). Medicinal chemistry of acridine and its analogues. National Center for Biotechnology Information. Available at: [Link]
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Al-Ostoot, F. H. et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. MDPI. Available at: [Link]
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Antonini, I. et al. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. PubMed. Available at: [Link]
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Unraveling the Dual-Action Mechanism of 4,5-Bis(bromomethyl)acridine: A Technical Guide to its DNA Intercalation and Crosslinking Activity
Abstract
This technical guide provides an in-depth exploration of the molecular mechanism of action of 4,5-Bis(bromomethyl)acridine (BMA), a potent DNA-modifying agent. BMA exhibits a dual functionality, acting as both a DNA intercalator through its planar acridine core and a DNA crosslinking agent via its two reactive bromomethyl groups. This document will dissect the intricacies of these mechanisms, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for studying BMA-DNA interactions and provide detailed, self-validating protocols for key analytical techniques. The guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and further investigation of this and similar bifunctional DNA-targeting compounds.
Introduction: The Rationale for Bifunctional DNA-Targeting Agents
The design of molecules capable of interacting with DNA with high affinity and specificity remains a cornerstone of modern medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1] Simple DNA intercalators, while effective, can be limited by factors such as non-specific binding and the cell's ability to repair the induced damage. To overcome these limitations, a new class of bifunctional agents has emerged, combining two distinct DNA-damaging modalities within a single molecular scaffold.[1] this compound (BMA) epitomizes this strategic design. It possesses a planar acridine ring system, a classic DNA intercalating motif, and is armed with two chemically reactive bromomethyl substituents.[2] This unique architecture allows BMA to first anchor itself within the DNA double helix through intercalation, and subsequently form covalent crosslinks, inducing a more complex and difficult-to-repair lesion.[1] This guide will elucidate the sophisticated mechanism of action of BMA, providing both the theoretical framework and the practical methodologies to investigate its interaction with DNA.
The Dual Mechanism of Action of this compound
The potency of BMA as a DNA-damaging agent stems from its ability to engage in a two-pronged attack on the DNA double helix: intercalation followed by covalent alkylation, leading to DNA crosslinking.
Intercalation: Anchoring to the Double Helix
The initial and non-covalent step in BMA's mechanism of action is the insertion of its planar tricyclic acridine ring between the base pairs of the DNA.[2] This process, known as intercalation, is driven by favorable π-π stacking interactions between the aromatic system of the acridine and the DNA bases.[3] This interaction is a well-established mechanism for many acridine derivatives and other polycyclic aromatic compounds.[3] The structural requirements for efficient intercalation include a planar aromatic system with a thickness of approximately 3.4 Å, which is characteristic of the acridine core.
The intercalation of the acridine moiety induces localized structural distortions in the DNA, including unwinding of the double helix and an increase in the distance between adjacent base pairs to accommodate the intercalator.[4] This initial binding event is crucial as it positions the reactive bromomethyl groups in close proximity to nucleophilic sites on the DNA bases, priming the molecule for the subsequent covalent modification.
Alkylation and Crosslinking: The Covalent Blow
Once intercalated, the two bromomethyl groups at the 4 and 5 positions of the acridine ring become positioned to react with nucleophilic centers on the DNA bases. Molecular modeling studies have indicated that upon intercalation, these bromomethyl groups are situated in close proximity to the N7 position of guanine residues in the major groove of the DNA.[1] The N7 of guanine is a highly nucleophilic site and a common target for alkylating agents.
The reaction proceeds via a nucleophilic substitution mechanism, where the guanine N7 atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a stable covalent bond. Due to the presence of two such reactive groups, BMA can react with guanine bases on opposite strands of the DNA, leading to the formation of an interstrand crosslink (ICL).[1] ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[5] The formation of these covalent adducts effectively traps the intercalated acridine ring, leading to a highly stable and persistent DNA lesion.
The following diagram illustrates the proposed dual mechanism of action of this compound:
Sources
Molecular Modeling of 4,5-Bis(bromomethyl)acridine-DNA Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the molecular modeling techniques used to investigate the complex interactions between the bifunctional DNA-targeting agent, 4,5-Bis(bromomethyl)acridine, and its biological target, DNA. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in modern drug discovery. We will delve into the theoretical underpinnings and practical applications of a multi-stage computational workflow, encompassing ligand and DNA preparation, molecular docking, and sophisticated molecular dynamics simulations, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous protocol.
Introduction: The Dual-Action Threat of this compound
Acridine derivatives have long been a cornerstone in the development of DNA-targeting therapeutic agents, primarily due to their potent intercalating properties.[1] The planar aromatic structure of the acridine core allows it to slip between the base pairs of the DNA double helix, a process driven by π-π stacking interactions.[1] This intercalation disrupts the normal helical structure of DNA, leading to unwinding, lengthening, and stiffening of the molecule, which in turn inhibits crucial cellular processes like DNA replication and transcription.[1]
This compound is a particularly intriguing derivative as it is a bifunctional agent. It possesses not only the intercalating acridine scaffold but also two highly reactive bromomethyl groups positioned for DNA crosslinking.[2][3] This dual mechanism of action—intercalation followed by covalent alkylation—makes it a potent cytotoxic agent.[2] Molecular modeling has suggested that the bromomethyl groups are positioned in close proximity to the N7 of guanine residues when the acridine core is intercalated, facilitating the formation of covalent adducts and potentially interstrand crosslinks.[2][3]
Understanding the precise molecular interactions that govern the binding and reactivity of this compound is paramount for the rational design of more effective and selective anticancer drugs. Molecular modeling provides a powerful lens through which we can visualize and quantify these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
The Computational Microscope: A Multi-Scale Modeling Workflow
To comprehensively model the interaction of this compound with DNA, we employ a multi-scale computational workflow. This approach allows us to first predict the initial non-covalent binding mode and then to study the dynamics of the complex and the subsequent covalent bond formation.
Experimental Protocols: A Step-by-Step Guide
Part 1: System Preparation
3.1.1. Ligand Preparation
The initial step involves the creation of a high-quality 3D structure of this compound.
-
Protocol:
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
Geometry Optimization: Perform an initial geometry optimization of the 3D structure using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step ensures a low-energy, realistic conformation of the ligand.
-
Partial Charge Calculation: Calculate the partial atomic charges for the ligand. The Restrained Electrostatic Potential (RESP) charge fitting methodology is recommended for consistency with the AMBER force field.[1]
-
Force Field Parameterization: Generate force field parameters for the ligand. The General Amber Force Field (GAFF) is a suitable choice for drug-like small molecules.
-
3.1.2. DNA Preparation
A model of B-DNA is required as the receptor for our ligand.
-
Protocol:
-
DNA Structure Generation: Generate a canonical B-DNA double helix with a specific sequence using tools available within molecular modeling software suites like AMBER or GROMACS. A sequence rich in GC base pairs is recommended, as the N7 of guanine is the primary site of alkylation.[2] For example, a 12-mer duplex such as 5'-d(CGCGAATTCGCG)-3' can be used.
-
Protonation and Solvation: Ensure the DNA structure has the correct protonation state for all titratable residues at physiological pH.
-
Force Field Selection: Choose an appropriate force field for the DNA. The AMBER force fields, such as ff14SB or the more recent OL15 and OL21, are well-validated for nucleic acid simulations.[4]
-
Part 2: Molecular Docking - Predicting the Intercalation Pose
Molecular docking is used to predict the preferred orientation of the ligand when it binds non-covalently to the DNA, specifically through intercalation.
-
Protocol (using AutoDock Vina):
-
Prepare Receptor and Ligand: Convert the prepared DNA and ligand structures into the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and atom types required by AutoDock.[5][6]
-
Define the Search Space: Define a grid box that encompasses the entire DNA molecule or is centered on the potential intercalation sites (between base pairs). The size of the grid box should be large enough to allow the ligand to freely rotate and translate.
-
Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined search space and score them based on a binding affinity scoring function.[7]
-
Analyze Docking Results: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.[8] Visualize the top-ranked poses to confirm that the acridine core is intercalated between the DNA base pairs.
-
Part 3: Molecular Dynamics (MD) Simulations - Assessing Complex Stability
MD simulations provide a dynamic view of the DNA-ligand complex, allowing us to assess its stability and observe conformational changes over time.
-
Protocol (using GROMACS):
-
System Setup:
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at constant pressure (e.g., 1 atm) and temperature. This ensures the correct density of the system. Position restraints on the DNA and ligand are gradually released during equilibration.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe the behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall structural stability of the DNA and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the complex.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and DNA.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding affinity of the non-covalent complex.[11][12]
-
-
Part 4: QM/MM Simulations - Modeling the Covalent Reaction
The formation of a covalent bond is a chemical reaction that cannot be accurately described by classical force fields. Therefore, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is necessary.[13][14]
-
Protocol:
-
Define QM and MM Regions:
-
QM Region: The atoms directly involved in the reaction: the bromomethyl group of the acridine and the N7 and surrounding atoms of the target guanine base.
-
MM Region: The rest of the system (the remainder of the DNA, ligand, solvent, and ions).
-
-
Set up QM/MM Simulation: Use a simulation package that supports QM/MM calculations (e.g., GROMACS interfaced with a QM software like Gaussian or ORCA).
-
Run QM/MM Simulation: Perform a QM/MM simulation to model the nucleophilic attack of the guanine N7 on the carbon of the bromomethyl group. This will allow for the calculation of the reaction energy profile and the characterization of the transition state.
-
Parameterize the Covalent Adduct: Once the covalent bond is formed, the resulting modified guanine nucleotide needs to be parameterized for use in subsequent classical MD simulations. This involves deriving new bond, angle, and dihedral parameters for the covalent linkage. The modXNA approach provides a framework for parameterizing modified nucleic acids.[3]
-
Classical MD of the Covalent Complex: With the newly parameterized covalent adduct, you can run further classical MD simulations to study the long-term structural and dynamic consequences of the covalent modification on the DNA.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Molecular Docking | MD Simulations (MM/PBSA) |
| Binding Affinity (kcal/mol) | -8.5 to -10.5 (estimated) | -25 to -40 (estimated) |
| Key Interacting Residues | G-C base pairs | G-C base pairs |
| Hydrogen Bonds | 1-3 | 2-5 (dynamic) |
| RMSD (DNA backbone) | N/A | 1.5 - 2.5 Å |
| RMSD (Ligand) | N/A | 0.8 - 1.5 Å |
Note: The values in the table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific DNA sequence and simulation parameters.
Visualization of Key Interactions
Conclusion: From Silico Insights to Therapeutic Innovation
The multi-scale molecular modeling workflow detailed in this guide provides a robust framework for investigating the complex interactions between this compound and DNA. By combining molecular docking, classical molecular dynamics, and QM/MM simulations, researchers can gain unprecedented insights into the non-covalent intercalation, the dynamics of the bound complex, and the mechanism of covalent alkylation. These computational insights are invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of novel, more potent, and selective DNA-targeting anticancer agents. The validation of computational predictions with experimental data, such as NMR or X-ray crystallography of similar complexes, remains a critical step in ensuring the accuracy and relevance of the in silico models.[15][16]
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Singh, T., & Biswas, D. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 12(4), 5438-5452. [Link]
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Santos, G. M. D., Ferreira, R. S., & Leite, F. L. A. M. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol to Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(7), 1698–1707. [Link]
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Intercalation into DNA studied by X-ray crystallography. (2012, June 29). [Video]. YouTube. [Link]
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Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. (2023). ChemRxiv. [Link]
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Synthesis of Acridine-based DNA Bis-intercalating Agents. (2001). Molecules, 6(3), 230-243. [Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2020). Molecules, 25(18), 4242. [Link]
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Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. (2007). Journal of Molecular Structure, 827(1-3), 55-63. [Link]
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A Technical Guide to the Spectroscopic Analysis of 4,5-Bis(bromomethyl)acridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Bis(bromomethyl)acridine is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a DNA intercalating and crosslinking agent.[1][2] Its unique structure, featuring a planar acridine core for intercalation and two reactive bromomethyl groups for alkylation, makes it a compound of significant interest in the development of novel anticancer therapeutics.[1][3] This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to confirm the structure and purity of this compound, which are critical for its application in research and drug development.
Introduction: The Significance of this compound in Drug Development
The therapeutic potential of acridine derivatives has been harnessed for decades, with compounds like amsacrine being used in the clinical treatment of acute leukemia.[2][4] The mechanism of action for many of these drugs involves intercalation—the insertion of the planar acridine ring system between the base pairs of DNA—which disrupts DNA replication and transcription.[3][5] this compound enhances this activity by introducing two bromomethyl groups at the 4 and 5 positions. These electrophilic groups can form covalent bonds with nucleophilic sites on DNA, such as the N7 of guanine, leading to interstrand crosslinks.[1] This dual-action mechanism of intercalation and crosslinking is a potent strategy for inducing cancer cell death.[1][2]
Given the high reactivity and specific biological targets of this molecule, rigorous structural confirmation and purity assessment are paramount. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's structure and functional groups.
Molecular Structure and Spectroscopic Overview
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify its key features.
Caption: Molecular structure of this compound.
Key structural features for spectroscopic analysis include:
-
Aromatic Protons: Protons on the acridine ring system. Their chemical shifts in ¹H NMR are influenced by the aromatic ring current and the electron-withdrawing nitrogen atom.
-
Methylene Protons (-CH₂Br): The protons of the bromomethyl groups. These are expected to appear as a distinct singlet in the ¹H NMR spectrum.
-
Aromatic Carbons: The carbons of the acridine core will produce a series of signals in the ¹³C NMR spectrum.
-
Methylene Carbons (-CH₂Br): The carbons of the bromomethyl groups will have a characteristic chemical shift in the ¹³C NMR spectrum.
-
Functional Groups for IR: The C-H bonds of the aromatic and methylene groups, C=C and C=N bonds within the acridine ring, and the C-Br bond will all have characteristic vibrational frequencies in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.70 | s | H-9 | The proton at position 9 is highly deshielded due to the influence of the adjacent nitrogen and the aromatic ring system.[5] |
| ~8.30 | d | H-1, H-8 | These protons are deshielded by the aromatic ring current and are ortho to the nitrogen atom. |
| ~7.90 | d | H-3, H-6 | These protons are part of the outer benzene rings of the acridine core. |
| ~7.50 | t | H-2, H-7 | These protons experience coupling from two neighboring protons, resulting in a triplet. |
| ~5.40 | s | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.[5] |
Note: Predicted chemical shifts are based on data for similar acridine derivatives and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.[5]
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C-4a, C-10a | Quaternary carbons adjacent to the nitrogen atom. |
| ~136 | C-9 | The carbon at position 9 is in a unique electronic environment.[5] |
| ~130 | C-3, C-6 | Aromatic carbons in the outer rings. |
| ~129 | C-8a, C-9a | Quaternary carbons of the central ring. |
| ~128 | C-4, C-5 | Carbons bearing the bromomethyl substituents. |
| ~126 | C-1, C-8 | Aromatic carbons ortho to the nitrogen. |
| ~125 | C-2, C-7 | Aromatic carbons in the outer rings. |
| ~30 | -CH₂Br | The methylene carbon is shifted downfield due to the attached electronegative bromine atom.[5] |
Note: Predicted chemical shifts are based on data for similar acridine derivatives and general principles of NMR spectroscopy.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
IR Data Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups in this compound.
| Frequency Range (cm⁻¹) | Vibration | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H bonds[6] |
| 3000-2850 | C-H stretch | Methylene (-CH₂) C-H bonds[7] |
| 1620-1580 | C=N stretch | Acridine ring imine bond[8] |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations[6] |
| 1250-1200 | C-N stretch | Aromatic C-N bond |
| ~1220 | CH₂ wag | Methylene group wagging vibration[7] |
| 700-600 | C-Br stretch | Carbon-bromine bond |
The presence of strong absorptions in the aromatic C-H stretching region, along with the characteristic C=C and C=N stretching frequencies, confirms the acridine core. The C-H stretching of the methylene groups and the C-Br stretch are indicative of the bromomethyl substituents.[6][7][8]
Synergistic Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a conclusive structural assignment.
Caption: Workflow for structural confirmation using synergistic spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound through NMR and IR techniques provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. For researchers and professionals in drug development, a thorough understanding and application of these analytical methods are essential to ensure the identity, purity, and quality of this potent anticancer agent, thereby underpinning the reliability and reproducibility of preclinical and clinical studies.
References
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An In-depth Technical Guide on the Solubility and Stability of 4,5-Bis(bromomethyl)acridine
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Bis(bromomethyl)acridine, a key intermediate and effector molecule in drug discovery and chemical biology. As a bifunctional molecule, its utility is intrinsically linked to its solution-phase behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterizing this compound. We will delve into the predicted solubility across a spectrum of common laboratory solvents and delineate the potential pathways of degradation. Crucially, this guide furnishes detailed, step-by-step protocols for the empirical determination of both solubility and stability, empowering researchers to generate reliable data tailored to their specific experimental contexts.
Introduction: The Chemical and Biological Significance of this compound
This compound is a heterocyclic aromatic compound featuring a central acridine core, a structure renowned for its DNA intercalating properties.[1][2] The strategic placement of two bromomethyl groups at the 4 and 5 positions transforms the molecule into a potent bifunctional agent. These reactive moieties are capable of forming covalent bonds with nucleophiles, enabling it to act as a cross-linking agent for biomolecules such as DNA.[1][2] This dual-action mechanism—intercalation followed by covalent modification—makes it a compound of significant interest in the development of novel anticancer agents and as a molecular probe to investigate DNA structure and repair mechanisms.[1][2][3]
The compound, with the molecular formula C₁₅H₁₁Br₂N and a molecular weight of 365.06 g/mol , typically presents as a yellow solid.[4][5] Its utility in a laboratory setting, from synthetic transformations to biological assays, is fundamentally governed by its solubility and stability in various solvent systems. A thorough understanding of these parameters is therefore not merely academic but a prerequisite for its effective and reproducible application.
Solubility Profile: Theoretical Predictions and Experimental Determination
The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. The molecular architecture of this compound—a large, predominantly nonpolar aromatic core with two moderately polar bromomethyl substituents—suggests a nuanced solubility profile.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of solvents. The large, hydrophobic surface area of the acridine ring system will dominate its solubility characteristics.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may offer some π-π stacking interactions, enhancing solubility compared to purely aliphatic solvents like hexane. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at solvating large organic molecules and are of intermediate polarity, making them excellent candidates for dissolving this compound. Evidence from synthetic procedures indicates its solubility in chloroform. |
| Ethers | Diethyl Ether, Dioxane, Tetrahydrofuran (THF) | Moderate to High | Dioxane and THF, being more polar than diethyl ether, are expected to be good solvents. Reports indicate the use of dioxane in reactions involving this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should be capable of dissolving the compound to a reasonable extent. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Often used in chromatographic purification with nonpolar co-solvents like hexane, indicating moderate solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally excellent at dissolving a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the solvent is minimal, and the large nonpolar scaffold will limit solubility in these protic solvents. |
| Aqueous Systems | Water, Buffers | Very Low | The hydrophobic nature of the acridine core will lead to negligible solubility in water. |
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
The following protocol describes the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of solvents (e.g., as listed in Table 1)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials (a visual excess of solid should remain).
-
To each vial, add a known volume of a specific solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample and a series of known standards using a validated analytical method (HPLC-UV is recommended for its specificity and sensitivity).
-
Calculate the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in that solvent, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for thermodynamic solubility determination.
Stability Profile: Reactivity and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. The presence of two reactive bromomethyl groups suggests a susceptibility to degradation, particularly in the presence of nucleophiles and under certain environmental conditions.
Predicted Degradation Pathways
-
Hydrolysis: In the presence of water or other protic solvents (like alcohols), the bromomethyl groups can undergo nucleophilic substitution to form the corresponding hydroxymethyl or alkoxymethyl derivatives. This process can be accelerated by elevated temperatures and non-neutral pH.
-
Reaction with Nucleophiles: The compound is a potent alkylating agent and will react with a wide range of nucleophiles. This is the basis of its biological activity but can also lead to degradation if exposed to unintended nucleophilic species in solution (e.g., amine-containing buffers, thiol-based reducing agents).
-
Photodegradation: Acridine and its derivatives are known to be photosensitive.[6][7] Upon exposure to light, particularly UV light, the acridine core can undergo photochemical reactions, leading to the formation of degradation products.
-
Self-Condensation/Polymerization: Under certain conditions, particularly at higher concentrations or in the presence of a base, intermolecular reactions can occur, leading to the formation of oligomers or polymers.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling
To minimize degradation, this compound should be:
-
Stored in a cool, dry, and dark place.
-
Kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
-
Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20 °C) and protected from light.
Experimental Protocol for Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol outlines a typical approach using HPLC.
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Part A: Development of a Stability-Indicating HPLC Method
-
Initial Method Scouting:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic (e.g., 5% to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan).
-
Column Temperature: 30 °C
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Part B: Forced Degradation Studies
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for several hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for several hours.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for several days.
-
Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
Analysis of Stressed Samples:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using the developed HPLC method.
-
-
Method Validation:
-
The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.
-
Conclusion
This compound is a molecule of considerable scientific interest, but its practical application hinges on a clear understanding of its solubility and stability. This guide has provided a predictive framework for its behavior in common laboratory solvents and outlined the likely pathways of its degradation. While theoretical predictions are valuable, they are no substitute for empirical data. The detailed protocols provided herein for the determination of solubility and for conducting forced degradation studies are designed to be readily implemented, enabling researchers to generate the robust, specific data required for their work. A systematic approach to characterizing these fundamental properties will undoubtedly facilitate the successful application of this compound in the advancement of chemical biology and drug discovery.
References
-
Toshinori, O. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. [Link]
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ResearchGate. DNA interaction of bromomethyl-substituted acridines. [Link]
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MySkinRecipes. 4,5-bis-bromomethylacridine. [Link]
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PubChem. 9-Bromo-4,5-bis(bromomethyl)acridine. [Link]
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National Center for Biotechnology Information. Synthesis of new Bis- and Tetra-Acridines. [Link]
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Chemsrc. This compound | CAS#:643742-28-3. [Link]
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MDPI. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. [Link]
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MDPI. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. [Link]
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PubMed. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. [Link]
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Unveiling the Molecular Targets of 4,5-Bis(bromomethyl)acridine Derivatives: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers
This guide provides an in-depth exploration of the potential biological targets of 4,5-bis(bromomethyl)acridine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with actionable experimental insights to facilitate the investigation and development of this promising class of compounds. We will delve into the core mechanisms of action, focusing on the unique dual functionality conferred by the acridine scaffold and its reactive side chains, and provide detailed protocols for target validation.
Introduction: The Acridine Scaffold as a Privileged Structure in Oncology
The acridine tricycle is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure has long been recognized for its ability to interact with biological macromolecules, particularly nucleic acids.[1][2] This fundamental property led to the development of early acridine-based agents for antibacterial and antiparasitic applications.[1] In oncology, the clinical use of acridine derivatives like Amsacrine marked a significant milestone, establishing their role as potent anticancer agents by identifying their function as topoisomerase II inhibitors.[3][4]
The focus of this guide, the this compound scaffold, represents a strategic evolution of the classic acridine pharmacophore. This design incorporates two highly reactive bromomethyl groups at the 4 and 5 positions. This substitution pattern is not arbitrary; it is intended to bestow a dual mechanism of action:
-
Non-covalent DNA Intercalation: A property inherent to the planar acridine ring system.[5]
-
Covalent DNA Alkylation: Enabled by the electrophilic bromomethyl groups, which can form covalent bonds with nucleophilic sites on DNA bases, leading to potential interstrand crosslinking.[6][7]
This bifunctionality suggests that these derivatives can induce a more complex and potent form of DNA damage than either intercalation or alkylation alone, making them compelling candidates for further investigation. This guide will dissect these potential biological targets and provide the experimental frameworks necessary to validate them.
Chapter 1: The Primary Target: A Dual-Pronged Assault on DNA
The central hypothesis for the biological activity of this compound derivatives is their direct and multifaceted interaction with DNA. The combination of a DNA-affinic core with reactive alkylating agents creates a potent DNA-damaging agent.
The Dual Mechanism: Intercalation Meets Covalent Crosslinking
The interaction can be conceptualized as a two-step process. First, the planar acridine ring system positions the molecule within the DNA double helix by intercalating between adjacent base pairs.[8] This non-covalent interaction is driven by π-π stacking forces. Once positioned, the strategically placed bromomethyl groups are brought into close proximity to nucleophilic centers on the DNA bases, such as the N7 position of guanine.[6][7] This proximity facilitates a nucleophilic substitution reaction, forming a covalent bond between the acridine derivative and the DNA strand (mono-alkylation). The presence of a second bromomethyl group allows for a subsequent reaction with a base on the complementary strand, resulting in a highly cytotoxic DNA interstrand crosslink.[6][7]
Caption: Dual DNA damage mechanism of this compound derivatives.
Experimental Validation of DNA Interaction
To validate these interactions, a series of biophysical and biochemical assays are required. Each protocol is designed to provide specific, verifiable evidence for a particular aspect of the mechanism.
Protocol 1: UV-Visible Spectrophotometry for DNA Intercalation
-
Principle: DNA intercalation causes a bathochromic (red) shift and hypochromism (decreased absorbance) in the UV-Vis spectrum of the acridine compound due to the altered electronic environment upon insertion between DNA base pairs.
-
Methodology:
-
Prepare a stock solution of the this compound derivative in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of the acridine derivative (e.g., 20 µM).
-
To each solution, add increasing concentrations of calf thymus DNA (ctDNA), ranging from 0 to 200 µM.
-
Incubate the mixtures at room temperature for 15 minutes, protected from light.
-
Record the UV-Vis absorption spectra for each sample from 300 to 500 nm.
-
-
Data Analysis & Validation: Observe for a shift to a longer wavelength and a decrease in the maximal absorbance of the compound's characteristic peak as DNA concentration increases. This provides strong evidence of an intercalative binding mode. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Protocol 2: Ethidium Bromide (EtBr) Displacement Assay
-
Principle: The acridine derivative will compete with EtBr, a known DNA intercalator, for binding sites on the DNA. This competition leads to the displacement of EtBr, which can be measured by a decrease in its fluorescence intensity.
-
Methodology:
-
Prepare a solution of ctDNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in a Tris-HCl buffer. Allow it to incubate for 10 minutes to form the DNA-EtBr complex.
-
Measure the initial fluorescence of the complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of the this compound derivative to the DNA-EtBr solution.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.
-
-
Data Analysis & Validation: A significant decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its ability to bind within the DNA helix. The concentration at which 50% of the EtBr fluorescence is quenched (IC50) can be determined to compare the binding affinity of different derivatives.
Protocol 3: Agarose Gel Electrophoresis for Interstrand Crosslinking
-
Principle: Interstrand crosslinking prevents the complete denaturation of double-stranded DNA into single strands upon heating. When analyzed by denaturing gel electrophoresis, crosslinked DNA will renature and migrate faster than linear, single-stranded DNA.
-
Methodology:
-
Linearize a plasmid DNA (e.g., pBR322) using a restriction enzyme that makes a single cut.
-
Incubate the linearized plasmid DNA (e.g., 100 ng) with varying concentrations of the acridine derivative at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction and purify the DNA to remove the unbound compound.
-
Denature the DNA by heating at 90°C for 5 minutes, followed by rapid cooling on ice.
-
Add a denaturing loading dye and run the samples on a 1% agarose gel.
-
Stain the gel with a DNA stain (e.g., SYBR Gold) and visualize it under UV light.
-
-
Data Analysis & Validation: A control lane with untreated, denatured DNA will show a slow-migrating band corresponding to single-stranded DNA. In lanes with effective concentrations of the crosslinking agent, a new, faster-migrating band will appear, representing the renatured, double-stranded (crosslinked) DNA. The intensity of this band will be proportional to the compound's crosslinking efficiency.
Chapter 2: A Secondary Target: Inhibition of DNA Topoisomerases
Beyond direct DNA damage, acridine derivatives are renowned for their ability to inhibit topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and repair.[9][10] These enzymes are validated targets for cancer chemotherapy.
Mechanism of Topoisomerase Inhibition
Acridines typically function as "topoisomerase poisons" rather than true enzymatic inhibitors.[3] They do not block the active site directly. Instead, they intercalate into the DNA at the site of enzyme-mediated cleavage and stabilize the "cleavable complex," a transient intermediate where the DNA is cut and covalently linked to the enzyme.[11] This stabilization prevents the re-ligation of the DNA strand break, leading to an accumulation of permanent, lethal DNA lesions.
Caption: Acridine derivatives as topoisomerase poisons.
Experimental Validation of Topoisomerase Inhibition
Protocol 4: Topoisomerase I DNA Relaxation Assay
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
-
Methodology:
-
In a reaction tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322, 250 ng), and varying concentrations of the acridine derivative.
-
Initiate the reaction by adding a unit of human Topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Analyze the samples by agarose gel electrophoresis (1% gel).
-
-
Data Analysis & Validation: The negative control (no enzyme) will show a fast-migrating supercoiled DNA band. The positive control (enzyme, no inhibitor) will show a slower-migrating relaxed DNA band. Effective concentrations of the inhibitor will show a dose-dependent preservation of the supercoiled DNA band.
Protocol 5: Topoisomerase IIα Decatenation Assay
-
Principle: Topoisomerase IIα can separate interlocked, catenated DNA rings (kinetoplast DNA or kDNA) into individual minicircles. An inhibitor will block this activity, leaving the kDNA in its catenated, high-molecular-weight form.
-
Methodology:
-
Set up reactions containing reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of the acridine derivative.
-
Start the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with a stop solution/loading dye.
-
Run the samples on a 1% agarose gel.
-
-
Data Analysis & Validation: The positive control (enzyme, no inhibitor) will show fast-migrating decatenated minicircles. The negative control (no enzyme) will show catenated kDNA that remains in the well or migrates very slowly. An effective inhibitor will cause the kDNA to remain in the well in a dose-dependent manner.
Chapter 3: From Molecular Interactions to Cellular Fate
The ultimate validation of a potential anticancer agent is its effect on cancer cells. The DNA damage and topoisomerase inhibition caused by this compound derivatives are expected to trigger cellular surveillance mechanisms, leading to cell cycle arrest and programmed cell death (apoptosis).
Caption: A logical workflow from molecular to cellular validation.
Protocol 6: Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the acridine derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis & Validation: Plot cell viability (%) versus compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| Compound A | A549 (Lung) | 72 | 1.5 ± 0.2 |
| Compound A | MCF-7 (Breast) | 72 | 2.8 ± 0.4 |
| Compound B | A549 (Lung) | 72 | 0.9 ± 0.1 |
| Compound B | MCF-7 (Breast) | 72 | 1.3 ± 0.3 |
| Doxorubicin | A549 (Lung) | 72 | 0.5 ± 0.1 |
Protocol 7: Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: Flow cytometry can analyze the DNA content of individual cells to determine their phase in the cell cycle. It can also detect markers of apoptosis, such as the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).
-
Methodology:
-
Treat cells with the acridine derivative at concentrations around its IC50 value for 24-48 hours.
-
For Cell Cycle: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like PI.
-
For Apoptosis: Harvest the cells (do not fix) and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis & Validation: For cell cycle analysis, an accumulation of cells in the G2/M phase would be consistent with the mechanism of DNA-damaging agents and topoisomerase II inhibitors. For apoptosis, an increase in the Annexin V-positive cell population confirms the induction of programmed cell death.
Chapter 4: Future Perspectives and Other Potential Targets
While DNA and topoisomerases are the most probable targets, the acridine scaffold is versatile and may interact with other biological molecules.[13] Further research could explore:
-
Protein Kinase Inhibition: Some acridine derivatives have been shown to inhibit protein kinases, which are key regulators of cell signaling.[1][5]
-
Telomerase Inhibition: The G-quadruplex structures found in telomeres are potential binding sites for planar aromatic molecules like acridines, making telomerase an attractive secondary target.[1][5]
-
Poly (ADP-ribose) polymerase (PARP) Inhibition: Given that these compounds are potent DNA-damaging agents, exploring their potential to inhibit key enzymes in the DNA Damage Response (DDR) pathway, such as PARP-1, could reveal synergistic therapeutic strategies.[14]
Conclusion
This compound derivatives are a compelling class of potential anticancer agents whose strength lies in a rationally designed dual mechanism of action. Their ability to both intercalate into and covalently crosslink DNA, coupled with the well-established capacity of the acridine scaffold to poison topoisomerases, presents a multi-pronged strategy to induce cancer cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these biological targets, validate the proposed mechanisms, and guide the future development of these promising compounds.
References
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Herole R A, Rakesh Kumar Jat, Rajendra D Dighe. (2023). Synthesis, Characterization and Anticancer Study of Acridine Derivatives. Tropical Journal of Pharmaceutical and Life Sciences, 10(5), 50-56. [Link]
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ResearchGate. (n.d.). Preparation of the key intermediate this compound. Retrieved from [Link]
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Al-Ostath, A., Al-Assaf, S., & Al-Mughrabi, A. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceuticals, 15(11), 1361. [Link]
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Antonini, I., Polucci, P., Magnano, A., Gatto, B., Palumbo, M., Menta, E., Pescalli, N., & Martelli, S. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. Journal of Medicinal Chemistry, 46(14), 2947-2956. [Link]
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Dey, A., & Singh, A. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7430. [Link]
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Belmont, P., & Dorange, I. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Current Medicinal Chemistry, 14(3), 347-363. [Link]
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Singh, R., & Singh, P. (2020). ACRIDINE A VERSATILE HETEROCYCLIC MOIETY AS ANTICANCER AGENT. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4777. [Link]
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Stalinska, J., & Pytka, K. (2021). Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. Molecules, 26(21), 6652. [Link]
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Nishimura, T., et al. (2008). DNA interaction of bromomethyl-substituted acridines. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442-4444. [Link]
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ResearchGate. (n.d.). Synthesis of Bis-acridine Derivatives Exhibiting Anticancer and Anti-inflammatory Activity. Retrieved from [Link]
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Belmont, P., & Dorange, I. (2007). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. ResearchGate. [Link]
-
da Silva, G. N., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 26(11), 3330. [Link]
-
Bera, H., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(21), 7266. [Link]
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Nishimura, T. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. [Link]
-
Hama, I., et al. (2021). DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells. Scientific Reports, 11(1), 1089. [Link]
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Al-Suhaimi, K. M., et al. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 27(22), 7799. [Link]
-
Stankiewicz-Drogoń, A., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 24(3), 2636. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro DNA Crosslinking Assays Using 4,5-Bis(bromomethyl)acridine
Authored by a Senior Application Scientist
Introduction: The study of DNA-damaging agents is fundamental to the development of novel therapeutics, particularly in oncology. Bifunctional alkylating agents, which form covalent bonds with two distinct sites on DNA, are a cornerstone of this research. These agents can induce intrastrand or interstrand crosslinks, with the latter being particularly cytotoxic as they pose a significant barrier to DNA replication and transcription. 4,5-Bis(bromomethyl)acridine (BBMA) is a potent bifunctional molecule that combines the DNA intercalating properties of acridine with the alkylating potential of two bromomethyl groups.[1][2] This unique structure facilitates targeted delivery of the alkylating functions to the DNA, enhancing the efficiency of crosslink formation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of BBMA for in vitro DNA crosslinking assays. We will delve into the mechanistic underpinnings of BBMA-mediated DNA crosslinking and provide detailed, field-proven protocols for its application and analysis.
The Dual-Action Mechanism of this compound
This compound is designed to function as a high-affinity DNA crosslinking agent. Its mechanism of action is a two-step process that leverages both non-covalent and covalent interactions with the DNA double helix.
-
Intercalation: The planar tricyclic acridine core of BBMA inserts itself between adjacent base pairs of the DNA.[2] This non-covalent interaction is driven by van der Waals forces and π-stacking interactions with the DNA bases.[2] This initial binding event serves to anchor the molecule to the DNA, thereby increasing the local concentration of the alkylating moieties near their targets.
-
Bifunctional Alkylation: Flanking the acridine core are two reactive bromomethyl groups. Once the acridine moiety is intercalated, these electrophilic groups are positioned in close proximity to nucleophilic sites on the DNA bases, primarily the N7 position of guanine residues.[1] A nucleophilic attack from the DNA base displaces the bromide ion, forming a stable covalent bond (a monoadduct). The presence of a second bromomethyl group allows for a subsequent alkylation event on the opposite DNA strand, resulting in an interstrand crosslink.[3] This covalent linkage physically prevents the separation of the DNA strands, a critical step in both replication and transcription.
Figure 1: The dual-action mechanism of this compound.
Essential Materials and Reagents
A successful in vitro DNA crosslinking assay requires high-quality reagents and careful preparation.
| Reagent/Material | Specifications | Supplier (Example) |
| This compound (BBMA) | >95% purity | Sigma-Aldrich, Santa Cruz Biotechnology |
| Plasmid DNA (e.g., pBR322, pUC19) | Supercoiled, high purity | Thermo Fisher Scientific, New England Biolabs |
| Tris-EDTA (TE) Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 8.0 | In-house preparation or commercial |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% | Sigma-Aldrich |
| Agarose | Molecular biology grade | Bio-Rad, Lonza |
| Tris-Borate-EDTA (TBE) Buffer | 10X stock solution | In-house preparation or commercial |
| DNA Loading Dye | 6X concentration | Thermo Fisher Scientific |
| Ethidium Bromide or SYBR Safe | DNA stain | Bio-Rad, Thermo Fisher Scientific |
| Proteinase K | Molecular biology grade | New England Biolabs |
| Sodium Dodecyl Sulfate (SDS) | 20% (w/v) solution | In-house preparation or commercial |
Protocol 1: Agarose Gel-Based Assay for Interstrand Crosslink Detection
This protocol is a robust and widely used method to qualitatively and semi-quantitatively assess the formation of interstrand DNA crosslinks.[4] The principle lies in the differential migration of crosslinked and non-crosslinked DNA under denaturing conditions.
I. Preparation of Reagents
-
BBMA Stock Solution (10 mM): Dissolve 3.65 mg of BBMA (MW: 365.06 g/mol ) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Plasmid DNA Working Solution (100 ng/µL): Dilute the stock plasmid DNA in TE buffer (pH 8.0).
-
Reaction Buffer (e.g., 1X TE Buffer): Ensure the buffer is free of nucleophiles that could react with BBMA.
II. Crosslinking Reaction
-
In a 0.5 mL microcentrifuge tube, combine the following on ice:
-
Plasmid DNA (e.g., 2 µL of 100 ng/µL for 200 ng total)
-
Reaction Buffer (to a final volume of 19 µL)
-
BBMA solution (1 µL of desired dilution in DMSO). It is crucial to perform a dose-response experiment. Prepare serial dilutions of the 10 mM stock in DMSO to achieve final concentrations ranging from 1 µM to 100 µM. A "no drug" control with DMSO alone is essential.
-
-
Mix gently by flicking the tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.
-
To stop the reaction, the sample can be immediately processed or stored at -20°C.
III. Sample Processing and Denaturation
-
Add 2 µL of 20% SDS and 1 µL of Proteinase K (20 mg/mL) to each reaction tube to remove any proteins that may have been crosslinked to the DNA.
-
Incubate at 50°C for 1 hour.
-
To denature the DNA, add a denaturing loading dye or an appropriate volume of formamide and a tracking dye. Heat the samples at 95°C for 5 minutes, followed by immediate cooling on ice to prevent re-annealing of non-crosslinked strands.
IV. Agarose Gel Electrophoresis
-
Prepare a 1% (w/v) agarose gel in 1X TBE buffer containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
Load the denatured samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an adequate distance.
-
Visualize the DNA bands using a UV transilluminator or a blue light imager.
V. Interpretation of Results
-
Non-crosslinked DNA: Under denaturing conditions, the two strands of the plasmid will separate, resulting in a faster-migrating single-stranded DNA band.
-
Interstrand Crosslinked DNA: The covalent linkage prevents strand separation. The DNA will rapidly re-anneal to its double-stranded form and migrate slower than the single-stranded DNA.[4]
-
Monoadducts: DNA with monoadducts will behave similarly to non-crosslinked DNA in this assay.
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- 3. researchgate.net [researchgate.net]
- 4. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with 4,5-Bis(bromomethyl)acridine
Introduction: Harnessing the Power of Acridine Intercalation and Crosslinking
Acridine-labeled oligonucleotides are powerful tools in molecular biology, genomics, and drug development.[1] The planar acridine moiety intercalates into the DNA double helix, a property that can enhance the stability of DNA duplexes and triplexes.[2] Furthermore, certain acridine derivatives are designed to not only intercalate but also to form covalent crosslinks with the target nucleic acid, leading to irreversible binding. 4,5-Bis(bromomethyl)acridine is a bifunctional agent possessing both a DNA intercalating acridine core and two reactive bromomethyl groups.[3][4] These bromomethyl groups are susceptible to nucleophilic attack, making them ideal for alkylating specific sites on a target DNA strand.[5] This dual functionality of intercalation and covalent crosslinking makes this compound a valuable reagent for creating highly stable oligonucleotide conjugates for applications such as antisense therapy, diagnostics, and studies of DNA repair mechanisms.[1]
This comprehensive guide provides a detailed protocol for the post-synthetic labeling of amino- and thiol-modified oligonucleotides with this compound. We will delve into the rationale behind the experimental design, offering insights into the underlying chemical principles to empower researchers to optimize this protocol for their specific needs.
Principle of the Method
The labeling strategy is based on a post-synthetic modification approach, where a pre-synthesized oligonucleotide bearing a nucleophilic functional group is reacted with this compound. This method is preferred as the bifunctional acridine reagent may not be stable under the conditions of automated oligonucleotide synthesis.[1] The most common and versatile nucleophilic handles incorporated into synthetic oligonucleotides are primary aliphatic amines and thiols, typically introduced at the 5' or 3' terminus via a linker.
The core of the reaction is a nucleophilic substitution (SN2) reaction where the nucleophilic amino or thiol group on the oligonucleotide attacks one of the electrophilic benzylic carbons of the bromomethyl groups on the acridine, displacing the bromide leaving group and forming a stable covalent bond. The second bromomethyl group can potentially react with another nucleophile, leading to crosslinking if the oligonucleotide is hybridized to a complementary strand, or it may be hydrolyzed.
Visualizing the Workflow and Chemistry
Materials and Reagents
Oligonucleotides
-
5'- or 3'-Amino-modified oligonucleotide (e.g., with a C6 amino linker)
-
5'- or 3'-Thiol-modified oligonucleotide (e.g., with a C6 S-S linker)
Labeling Reagent and Solvents
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Sodium phosphate buffer (0.1 M, pH 7.5, containing 150 mM NaCl)
-
Dithiothreitol (DTT)
-
Nuclease-free water
Purification and Analysis
-
Ion-Pair Reversed-Phase (IP-RP) HPLC system with a suitable column (e.g., C4 or C8 wide-pore)
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile (ACN), HPLC grade
-
Hydrophobic Interaction Chromatography (HIC) column (optional)
-
Ammonium sulfate
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
UV-Vis Spectrophotometer
Experimental Protocols
Part 1: Preparation of Reagents and Oligonucleotides
Rationale: this compound is hydrophobic and requires an organic solvent for dissolution. Anhydrous DMF is a suitable choice as it is a polar aprotic solvent that will not react with the bromomethyl groups.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Store the stock solution in a desiccated, dark container at -20°C. Warm to room temperature before use.
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm.
Rationale: Thiol-modified oligonucleotides are typically shipped with the thiol group protected as a disulfide. This protecting group must be cleaved to generate the reactive free thiol. DTT is a common reducing agent for this purpose.[6]
-
Dissolve the lyophilized thiol-modified oligonucleotide in 0.1 M sodium phosphate buffer, pH 7.5 to a concentration of 1 mM.
-
Add DTT to a final concentration of 100 mM.
-
Incubate at room temperature for 1 hour.
-
Remove excess DTT by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by repeated extraction with ethyl acetate.[7] The deprotected oligonucleotide should be used immediately in the conjugation reaction.
Part 2: Conjugation of this compound to Oligonucleotides
Rationale: The alkylation of a primary amine is most efficient at a slightly basic pH where the amine is deprotonated and thus more nucleophilic. A mixed solvent system of buffer and DMF is used to ensure both the hydrophilic oligonucleotide and the hydrophobic acridine derivative remain in solution. A molar excess of the acridine reagent is used to drive the reaction to completion.
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM amino-modified oligonucleotide
-
50 µL of 0.1 M sodium bicarbonate buffer, pH 8.5
-
25 µL of the 10 mM this compound stock solution (5-fold molar excess)
-
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 4-6 hours, or overnight at 4°C.
-
Proceed immediately to the purification step.
Rationale: Thiols are more nucleophilic than amines and can react at a lower pH. The reaction is otherwise similar to the labeling of amino-modified oligonucleotides.
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM freshly deprotected thiol-modified oligonucleotide
-
50 µL of 0.1 M sodium phosphate buffer, pH 7.5
-
25 µL of the 10 mM this compound stock solution (5-fold molar excess)
-
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours.
-
Proceed immediately to the purification step.
Part 3: Purification of the Acridine-Labeled Oligonucleotide
Rationale: Purification is a critical step to remove unreacted this compound, which can interfere with downstream applications. The high hydrophobicity of the acridine-labeled oligonucleotide necessitates specialized chromatographic techniques.
IP-RP-HPLC is a high-resolution technique for oligonucleotide purification.[8][9] The ion-pairing agent (e.g., triethylammonium) masks the negative charges of the phosphate backbone, allowing for separation based on hydrophobicity.
| Parameter | Recommendation |
| Column | Wide-pore C4 or C8, 5 µm particle size |
| Mobile Phase A | 0.1 M TEAA in nuclease-free water |
| Mobile Phase B | 0.1 M TEAA in 50:50 ACN/water |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm and a wavelength in the acridine absorbance range (e.g., 400-450 nm) |
| Gradient | 5-65% B over 30 minutes |
Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major product peak that absorbs at both 260 nm and the acridine-specific wavelength.
-
Lyophilize the collected fractions.
HIC is an alternative purification method that separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration.[10][11][12]
| Parameter | Recommendation |
| Column | Phenyl or Butyl-sepharose |
| Mobile Phase A | 2 M Ammonium sulfate in 0.1 M sodium phosphate buffer, pH 7.0 |
| Mobile Phase B | 0.1 M sodium phosphate buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm and acridine-specific wavelength |
| Gradient | 0-100% B over 30 minutes |
Procedure:
-
Add Mobile Phase A to the reaction mixture to achieve a high salt concentration.
-
Load the sample onto the equilibrated HIC column.
-
Elute with a decreasing salt gradient. The more hydrophobic, acridine-labeled oligonucleotide will elute at a lower salt concentration than the unlabeled oligonucleotide.
-
Collect and desalt the product fractions using size-exclusion chromatography.
Part 4: Characterization of the Acridine-Labeled Oligonucleotide
Rationale: ESI-MS is a soft ionization technique that allows for the accurate mass determination of large biomolecules like oligonucleotides, confirming the successful covalent attachment of the label.[13][14]
-
Reconstitute the purified, lyophilized product in a 50:50 mixture of water and ACN.
-
Analyze the sample by ESI-MS in negative ion mode.
-
Calculate the expected molecular weight of the conjugate and compare it with the major peak in the deconvoluted mass spectrum.
Expected Mass Shift:
-
Molecular Weight of this compound: ~364.0 g/mol
-
Upon reaction, one bromine atom is lost, and a hydrogen atom is lost from the nucleophile. The net mass addition will be approximately 284.1 g/mol .
Rationale: UV-Vis spectroscopy is used to quantify the labeled oligonucleotide and to confirm the presence of the acridine moiety.[15] The ratio of the absorbance at 260 nm (DNA) to the absorbance at the acridine's λmax can provide an estimate of the labeling efficiency. Intercalation of the acridine into a DNA duplex upon hybridization with a complementary strand can be observed as a bathochromic (red) shift and hypochromism in the acridine absorbance band.[16]
-
Reconstitute the purified product in an appropriate buffer (e.g., 1x PBS).
-
Measure the full UV-Vis spectrum from 220 nm to 500 nm.
-
The spectrum should show the characteristic DNA absorbance peak at ~260 nm and additional peaks in the 350-450 nm region corresponding to the acridine chromophore.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete deprotection of thiol-modified oligonucleotide. | Ensure complete removal of DTT after deprotection. Use freshly deprotected oligo. |
| Inactive this compound due to hydrolysis. | Use anhydrous DMF for stock solution and store properly. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the buffer. Use a pH of 8.5 for amino-modified oligos and 7.5 for thiol-modified oligos. | |
| Multiple Products in HPLC | Reaction with both bromomethyl groups. | Optimize the stoichiometry of the acridine reagent. A lower molar excess may favor mono-alkylation. |
| Side reactions. | Ensure the oligonucleotide is fully deprotected and purified before the labeling reaction. | |
| Poor Recovery from HPLC | Irreversible binding to the column. | Use a wide-pore C4 column, which is less hydrophobic than C18. Consider HIC as an alternative purification method. |
| No Product Peak in Mass Spec | Poor ionization of the conjugate. | Optimize ESI-MS parameters. The hydrophobic acridine may suppress ionization. |
| Product loss during purification. | Analyze a small aliquot of the crude reaction mixture by MS to confirm product formation. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for labeling oligonucleotides with the intercalating and crosslinking agent this compound. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate high-quality acridine-labeled oligonucleotides for a wide range of applications. The principles and troubleshooting guide provided herein should enable users to adapt and optimize this protocol for their specific research and development needs.
References
-
BIONEER. Treatment for thiol modified oligonucleotides. Available at: [Link]
-
Creative Biolabs. Troubleshooting Guides. Available at: [Link]
- Ausubel, F. M., et al. (2003). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current protocols in nucleic acid chemistry, 15(1), 10-2.
- Higashi, T., Sakamoto, M., & Mochizuki, M. (2008). Synthesis of acridine analogues as intercalating crosslinkers and evaluation of their potential anticancer properties. Heterocycles, 75(8), 1943-1952.
- Higashi, T., et al. (2009). DNA interaction of bromomethyl-substituted acridines. Bioorganic & medicinal chemistry, 17(15), 5486-5492.
- Jackson, S. E., et al. (2013). Reversed-phase ion-pair liquid chromatography method for purification of duplex DNA with single base pair resolution. Nucleic acids research, 41(19), e182.
- Molnar, I., et al. (2024). Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns.
- Higashi, T., Sakamoto, M., & Mochizuki, M. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. HETEROCYCLES, 75(8), 1943-1952.
-
Creative Biolabs. Bioconjugation Optimization & Troubleshooting. Available at: [Link]
-
biomers.net. Chemical modification. Available at: [Link]
- Al-Malki, J., & El-Apasery, M. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01481.
- Gagnon, P., et al. (2020). Purification of antisense oligonucleotides using hydrophobic interaction chromatography. Biotechnology and bioengineering, 117(12), 3795-3806.
- Limbach, P. A. (2003). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current protocols in nucleic acid chemistry, 15(1), 10-2.
- Gomes, A. T., et al. (2022). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. International journal of molecular sciences, 23(19), 11889.
- Coudert, D., et al. (2000). Synthesis of new Bis-and Tetra-Acridines. Molecules, 5(3), 541-542.
- YMC. (2021). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides.
-
Glen Research. Methods to Avoid Inactivation of Primary Amines. Available at: [Link]
-
biomers.net. Thiol modifiers in oligonucleotide synthesis. Available at: [Link]
- Gagnon, P., et al. (2020). Purification of antisense oligonucleotides using hydrophobic interaction chromatography. Biotechnology and Bioengineering, 117(12), 3795-3806.
-
ELLA Biotech. Designing Oligo With Multiple Modifications. Available at: [Link]
- Khan, I., et al. (2023). The DNA threat probing of some chromophores using UV/VIS spectroscopy. Journal of Molecular Structure, 1284, 135359.
-
Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available at: [Link]
- Higashi, T., et al. (2009). DNA interaction of bromomethyl-substituted acridines. Bioorganic & medicinal chemistry, 17(15), 5486-5492.
-
Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. Available at: [Link]
- Thermo Fisher Scientific. (2018). Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer with extended mass range.
-
Bio-Works. Purification of oligonucleotides by anion exchange chromatography. Available at: [Link]
-
ATDBio. Nucleic Acids Book - Chapter 8: Synthesis and applications of chemically modified oligonucleotides. Available at: [Link]
- Kyriazi, M., et al. (2021). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 26(11), 3169.
- Agilent. (2020).
-
University of Southampton. RP-HPLC Purification of Oligonucleotides - Mass Spectrometry Research Facility. Available at: [Link]
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Application Notes & Protocols for 4,5-Bis(bromomethyl)acridine in Cancer Cell Line Studies
Introduction: A Dual-Action DNA Targeting Agent
4,5-Bis(bromomethyl)acridine is a synthetic, bifunctional molecule engineered for potent anti-cancer activity. Its structure is characterized by a planar, tricyclic acridine core, which is responsible for DNA intercalation, and two highly reactive bromomethyl groups positioned at the 4 and 5 locations of the acridine ring.[1][2] This unique architecture confers a dual mechanism of action, enabling the compound to both intercalate into the DNA helix and form covalent interstrand crosslinks, making it a formidable agent for inducing catastrophic DNA damage in rapidly proliferating cancer cells.[1][2]
Unlike heavy metal-based crosslinking agents like cisplatin, this compound offers a platinum-free alternative for inducing DNA lesions.[2] Its potent cytotoxicity has been demonstrated in cancer cell lines, such as the human T-cell leukemia line CCRF-HSB-2.[1][2] These application notes provide a comprehensive guide for researchers on the mechanism, safe handling, and experimental application of this compound in a cancer research setting.
Part 1: The Dual Mechanism of Cytotoxicity
The anti-neoplastic potential of this compound stems from its ability to attack the fundamental structure and function of DNA through two distinct but synergistic mechanisms.
DNA Intercalation
The flat, aromatic structure of the acridine moiety allows it to slide between the base pairs of the DNA double helix.[3][4] This process, known as intercalation, distorts the helical structure, unwinds the DNA, and creates physical obstructions that interfere with critical cellular processes.[5] Specifically, intercalation can block the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[6][7]
Caption: Mechanism of DNA Intercalation by the Acridine Core.
DNA Interstrand Crosslinking
Following intercalation, which enhances the affinity and proximity of the molecule to the DNA, the two bromomethyl groups function as potent alkylating agents.[1][2] These reactive groups form covalent bonds with nucleophilic sites on the DNA bases, primarily the N7 position of guanine.[1][2] With two such groups, a single molecule of this compound can bind to opposite strands of the DNA, creating a highly cytotoxic interstrand crosslink (ICL).[1] ICLs are among the most severe forms of DNA damage as they prevent the separation of DNA strands, which is essential for both replication and transcription.[1]
Caption: DNA Crosslinking via Reactive Bromomethyl Groups.
Downstream Cellular Consequences
The combination of DNA intercalation and crosslinking triggers a cascade of cellular responses:
-
Topoisomerase Inhibition: Acridine derivatives are well-documented inhibitors of topoisomerases I and II, enzymes critical for managing DNA topology.[8][9][10] By trapping the topoisomerase-DNA cleavage complex, these agents lead to the accumulation of permanent DNA strand breaks, further contributing to their cytotoxicity.[8][10] Amsacrine, a related acridine, is a classic example of a topoisomerase II poison.[10][11]
-
Cell Cycle Arrest: The extensive DNA damage induced by this compound activates cellular DNA damage response (DDR) pathways.[12] This leads to the activation of cell cycle checkpoints, typically arresting cells in the S or G2/M phase to allow time for DNA repair.[11][13]
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.[8][14] Acridine compounds have been shown to induce apoptosis by activating tumor suppressor proteins like p53 and modulating the expression of pro-apoptotic proteins such as Bax.[7][15]
Part 2: Safety, Handling, and Solution Preparation
WARNING: this compound is a potent alkylating agent and a suspected carcinogen. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect before use), and safety glasses with side shields.[16]
-
Handling: Avoid inhalation of dust and prevent contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the handling area.
-
Storage: Store the solid compound at room temperature in a dry, tightly sealed container, protected from light.[16][18]
-
Spill & Disposal: In case of a spill, collect the material using an inert absorbent material and dispose of it as hazardous waste.[16] Do not let the product enter drains.[16] Dispose of all contaminated materials and waste according to institutional and local regulations for hazardous chemical waste.
Protocol: Preparation of Stock Solution
-
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound (MW: 365.07 g/mol )[18]
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
-
Procedure:
-
Inside a chemical fume hood, weigh out 3.65 mg of this compound powder.
-
Add the powder to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the stock solution aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Part 3: Experimental Protocols for Cancer Cell Line Studies
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the compound.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel acridine-based agents with topoisomerase II inhibitor activity suppress mesothelioma cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 4,5-Bis(bromomethyl)acridine
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Acridine Scaffold and the Promise of Bifunctional Agents
The acridine tricycle is a privileged scaffold in medicinal chemistry. Its planar aromatic structure is perfectly suited to intercalate between the base pairs of DNA, disrupting its replication and transcription and leading to cell death.[1][2] This fundamental mechanism has cemented acridine derivatives as a vital class of anticancer agents for decades, with compounds like Amsacrine being used clinically against diseases such as acute leukemia.[3][4] The primary mode of action for many acridines involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during cellular processes.[1][4][5]
While classic acridines have shown success, the field is continually driven toward designing agents with enhanced potency and novel mechanisms to overcome resistance. The starting material, 4,5-Bis(bromomethyl)acridine , represents a significant leap forward in this endeavor. Its unique structure, featuring two reactive bromomethyl groups positioned on opposite sides of the acridine plane, offers a strategic advantage. This configuration allows for the synthesis of bifunctional molecules capable of not only intercalating into DNA but also forming covalent crosslinks with the DNA strands or other nucleophilic biomolecules.[6][7] This dual-action potential—intercalation followed by alkylation—can lead to irreparable DNA damage and a more potent cytotoxic effect, making this compound a highly valuable precursor for a new generation of anticancer drugs.[6][8]
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and preliminary biological evaluation methods for developing novel anticancer agents from this versatile starting material.
Synthetic Strategy: Leveraging Nucleophilic Substitution
The core of synthesizing derivatives from this compound lies in the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, making them highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the systematic tuning of the molecule's physicochemical and pharmacological properties.
Causality of Experimental Design: The choice of nucleophile is the primary determinant of the final product's characteristics. By reacting this compound with various nucleophiles, researchers can modulate properties such as:
-
Solubility and Bioavailability: Introducing polar groups (e.g., amines, carboxylates) can enhance aqueous solubility.
-
Cellular Uptake: Cationic side chains can facilitate interaction with the negatively charged cell membrane.
-
Targeting Specificity: Conjugating the acridine core to moieties that recognize specific cellular targets (e.g., hormone receptors, specific proteins) can improve selectivity and reduce off-target toxicity.[3][9]
-
DNA Binding and Crosslinking: The nature of the side chains dictates the geometry and stability of the DNA-drug complex.
Workflow for Synthesis and Evaluation
The overall process from starting material to a biologically characterized compound follows a logical and self-validating sequence. Each step is designed to ensure the integrity and purity of the final product before proceeding to biological assays.
Caption: General workflow from synthesis to biological characterization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and initial biological screening of a representative derivative.
Protocol 3.1: Synthesis of 4,5-Bis((diethylamino)methyl)acridine
This protocol details the reaction of this compound with diethylamine, a common secondary amine, to yield a water-soluble derivative.
Materials:
-
This compound (Starting Material)
-
Diethylamine (Nucleophile)
-
Triethylamine (Non-nucleophilic base)
-
Dimethylformamide (DMF), anhydrous (Solvent)
-
Dichloromethane (DCM) (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous Wash)
-
Brine (Aqueous Wash)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane mixture (Eluent)
Procedure:
-
In a round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.5 eq) to the solution. This base is crucial for scavenging the HBr byproduct generated during the reaction without competing with the primary nucleophile.
-
Add diethylamine (2.2 eq) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 3.2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11][12] This protocol is a foundational step to determine the cytotoxic potential of newly synthesized compounds.[11][13]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer).[14][15]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized acridine derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (for dissolving formazan crystals).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized acridine derivative in complete growth medium. Treat the cells with these various concentrations and include a vehicle control (DMSO-treated cells). Incubate for 48-72 hours.[10][16]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.[10][11]
Data Presentation and Interpretation
Quantitative data from synthesis and biological assays should be summarized for clarity and comparative analysis.
Table 1: Example Synthetic Derivatives and Rationale
| Nucleophile Used | Resulting Functional Group | Rationale for Synthesis | Potential Target Interaction |
| Diethylamine | Tertiary Amine | Increase water solubility, introduce positive charge at physiological pH. | Electrostatic interaction with DNA phosphate backbone. |
| 1-(2-Aminoethyl)piperazine | Polyamine | Introduce multiple cationic centers to enhance DNA binding affinity. | Major/minor groove binding, potential for multiple alkylation points. |
| 4-Mercaptophenol | Thioether & Phenol | Introduce a group capable of hydrogen bonding and potential for redox activity. | Interaction with specific DNA base pairs or enzyme active sites. |
| N-Boc-L-proline | Amino Acid Conjugate | Improve cellular uptake via amino acid transporters, potential for chirality-dependent interactions. | Chiral recognition by DNA or enzymes.[17] |
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) [48h] | Selectivity Index (Normal vs. Cancer) |
| Lead-ACR-01 | A549 (Lung) | 8.4[11][12] | 5.2 |
| Lead-ACR-01 | MCF-7 (Breast) | 12.1 | 3.5 |
| Lead-ACR-02 | A549 (Lung) | 25.6 | 1.8 |
| Lead-ACR-02 | MCF-7 (Breast) | 30.2 | 1.4 |
| Amsacrine | A549 (Lung) | 15.0[17] | 2.1 |
| Amsacrine | MCF-7 (Breast) | 18.5 | 1.7 |
Note: The Selectivity Index is a ratio of the IC₅₀ in a normal cell line (e.g., HEK293) to the IC₅₀ in a cancer cell line. A higher value suggests greater selectivity for cancer cells.[11][12]
Mechanistic Elucidation: Beyond Cytotoxicity
A potent IC₅₀ value is a promising start, but understanding the mechanism of action is critical for further development. The bifunctional nature of derivatives from this compound suggests two primary mechanisms to investigate.
Mechanism 1: DNA Intercalation
The planar acridine core is expected to insert between DNA base pairs.[2] This can be confirmed using techniques like fluorescence spectroscopy.
Caption: Workflow for a competitive DNA binding assay.
Protocol Insight: An Ethidium Bromide (EtBr) displacement assay is a common method.[4] EtBr fluoresces strongly when intercalated into DNA. A successful acridine intercalator will compete with EtBr for binding sites, causing a decrease in fluorescence intensity that can be quantified to determine binding affinity.[4]
Mechanism 2: Topoisomerase Inhibition & DNA Crosslinking
These agents are hypothesized to function as topoisomerase poisons and DNA crosslinkers.[6][18]
-
Topoisomerase Inhibition Assay: A gel-based assay can determine if the compound inhibits the ability of Topoisomerase I or II to relax supercoiled plasmid DNA.[2] The compound stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of DNA strand breaks.[4]
-
DNA Crosslinking Assay: The ability to form interstrand crosslinks can be assessed by treating plasmid DNA with the compound, denaturing the DNA, and analyzing the results on an agarose gel. Crosslinked DNA will renature and migrate faster than single-stranded, denatured DNA.[6]
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the rational design of novel, bifunctional anticancer agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive evaluation of these promising compounds. Future work should focus on developing derivatives with improved tumor-targeting capabilities and exploring their efficacy in more complex in vivo models to translate these chemical innovations into clinically viable cancer therapies.[9]
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Illuminating the Molecular Dance: A Guide to Studying Protein-DNA Interactions with 4,5-Bis(bromomethyl)acridine
Introduction: Unveiling the Power of a Dual-Action Molecular Probe
In the intricate landscape of molecular biology, the precise interplay between proteins and DNA governs the very essence of cellular function. To decipher this complex choreography, researchers require sophisticated tools that can capture these fleeting interactions. 4,5-Bis(bromomethyl)acridine emerges as a potent and versatile molecular probe, uniquely equipped for this task. This synthetic derivative of acridine, a well-known DNA intercalator, possesses a dual-action mechanism that makes it an invaluable asset for studying protein-DNA complexes.[1][2][3]
The planar acridine core of the molecule readily inserts itself between the base pairs of the DNA double helix, a process driven by π-π stacking interactions.[2][4] This intercalation serves as an anchoring mechanism, positioning the molecule within the DNA structure. Flanking the acridine ring are two reactive bromomethyl groups. These electrophilic moieties are capable of forming covalent bonds, or crosslinks, with nucleophilic residues on nearby molecules.[1][3] When a protein is bound to the DNA in proximity to the intercalated this compound, the bromomethyl groups can covalently trap the protein, effectively freezing the protein-DNA complex for subsequent analysis.[5][6] This ability to "lock" a transient interaction into a stable, analyzable form is the cornerstone of its utility in this field.
This guide provides a comprehensive overview of the application of this compound in studying protein-DNA interactions, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Step Process for Covalent Capture
The efficacy of this compound as a tool for studying protein-DNA interactions is rooted in its elegant, two-step mechanism of action. Understanding this process is crucial for designing and interpreting experiments.
-
Intercalation: The initial, non-covalent step involves the insertion of the planar acridine ring system between the base pairs of the DNA. This interaction is rapid and reversible, and its affinity can be influenced by the specific DNA sequence and local DNA topology.[2][4][7]
-
Covalent Crosslinking: Once intercalated, the two bromomethyl groups are positioned to react with nearby nucleophiles. In the context of a protein-DNA complex, these nucleophiles are typically found on the side chains of amino acid residues (e.g., the nitrogen atoms in lysine or histidine) of the DNA-binding protein.[1][3] This results in the formation of a stable, covalent adduct, effectively crosslinking the protein to the DNA. The bifunctional nature of the molecule, with two reactive groups, increases the efficiency of this crosslinking.[1][3][8]
Diagram of the Mechanism of Action
Caption: A simplified workflow illustrating the two-step mechanism of this compound.
Experimental Applications: From Footprinting to In-Cell Crosslinking
The unique properties of this compound lend themselves to a variety of experimental applications aimed at elucidating the specifics of protein-DNA interactions.
Application 1: High-Resolution DNA Footprinting
DNA footprinting is a powerful technique used to identify the specific DNA sequence to which a protein binds.[9][10][11] By using this compound as the crosslinking agent, one can achieve high-resolution footprints. The principle is that the regions of DNA directly bound by a protein will be protected from cleavage by a DNA-cleaving agent, creating a "footprint" on a sequencing gel.[12]
Workflow for DNA Footprinting using this compound
Caption: A streamlined workflow for DNA footprinting using this compound.
Detailed Protocol: DNA Footprinting with this compound
This protocol is an adaptation of standard DNA footprinting techniques, optimized for the use of this compound as the crosslinking agent.
Materials:
-
DNA: A purified DNA fragment (100-400 bp) containing the putative protein binding site, end-labeled with 32P.
-
Protein: Purified protein of interest.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Binding Buffer: Optimized for the specific protein-DNA interaction (a typical buffer may contain 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
DNase I: Diluted appropriately in a buffer containing CaCl2 and MgCl2.
-
Stop Solution: EDTA-containing buffer to chelate divalent cations and stop the DNase I reaction.
-
Denaturing Polyacrylamide Gel: For high-resolution separation of DNA fragments.
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the 32P-labeled DNA fragment with the purified protein in the binding buffer.
-
Incubate at the optimal temperature for the protein-DNA interaction (e.g., 30 minutes at room temperature).
-
-
Crosslinking:
-
Add this compound to the binding reaction to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate for a further 10-15 minutes at room temperature. This step should be performed in the dark to prevent photo-degradation of the acridine compound.
-
-
DNase I Digestion:
-
Add diluted DNase I to the reaction mixture. The amount of DNase I should be titrated to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for 1-2 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add an excess of Stop Solution to the reaction to immediately inactivate the DNase I.
-
-
Sample Preparation and Electrophoresis:
-
Purify the DNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol precipitation).
-
Resuspend the DNA in a denaturing loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Include a control lane with DNA that was not incubated with the protein.
-
-
Analysis:
-
After electrophoresis, expose the gel to a phosphor screen or X-ray film.
-
The "footprint" will appear as a region of the gel where the bands are absent or significantly reduced in intensity in the lane containing the protein, compared to the control lane. This protected region corresponds to the protein's binding site on the DNA.
-
Application 2: In-Cell Protein-DNA Crosslinking
A significant advantage of this compound is its potential for use in living cells. Its ability to penetrate cell membranes allows for the capture of protein-DNA interactions within their native cellular environment. This is a crucial advantage over in vitro methods, as it provides a more physiologically relevant snapshot of these interactions.
General Protocol for In-Cell Crosslinking:
-
Cell Culture: Grow cells to the desired confluency.
-
Treatment: Add this compound directly to the cell culture medium at a final concentration of 1-10 µM. The optimal concentration and incubation time (typically 15-60 minutes) should be determined for each cell type and experimental system.
-
Cell Lysis and DNA Extraction: After incubation, harvest the cells and lyse them to extract the crosslinked protein-DNA complexes.
-
Downstream Analysis: The extracted complexes can then be analyzed by various methods, such as:
-
Immunoprecipitation: Using an antibody specific to the protein of interest to pull down the crosslinked DNA. The associated DNA can then be identified by PCR or sequencing.
-
Chromatin Immunoprecipitation (ChIP): A powerful technique to identify the genomic regions occupied by a specific DNA-binding protein.
-
Data Interpretation and Troubleshooting
Quantitative Data Summary
| Parameter | Typical Range | Considerations |
| This compound Concentration (in vitro) | 10 - 100 µM | Titration is essential to find the optimal balance between crosslinking efficiency and potential DNA damage. |
| This compound Concentration (in-cell) | 1 - 10 µM | Cell permeability and cytotoxicity should be assessed. |
| Crosslinking Time | 10 - 60 minutes | Longer times may increase crosslinking but also the risk of non-specific interactions. |
| DNase I Concentration | Varies | Must be carefully titrated for each experiment to achieve partial digestion. |
Troubleshooting Common Issues:
-
No Footprint Observed:
-
Inefficient Crosslinking: Increase the concentration of this compound or the incubation time.
-
Weak Protein-DNA Interaction: Optimize the binding buffer conditions (e.g., salt concentration, pH).
-
Over-digestion with DNase I: Reduce the concentration of DNase I or the digestion time.
-
-
Smearing on the Gel:
-
DNA Damage: High concentrations of this compound can cause DNA damage. Reduce the concentration.
-
Incomplete Denaturation: Ensure samples are fully denatured before loading on the gel.
-
Conclusion: A Powerful Tool for Elucidating a Fundamental Interaction
This compound represents a significant tool in the molecular biologist's arsenal for the study of protein-DNA interactions. Its dual-action mechanism of intercalation and covalent crosslinking provides a robust method for capturing and analyzing these fundamental biological events. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile compound, leading to a deeper understanding of the intricate molecular dance that governs life itself.
References
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Iida, T., et al. (2008). Synthesis of Acridine Analogues as Intercalating Crosslinkers and Evaluation of Their Potential Anticancer Properties. Yakugaku Zasshi, 128(4), 657-662. [Link]
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Guerra, M. R., et al. (2012). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules, 17(12), 14816-14833. [Link]
-
Iida, T., et al. (2018). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 27(2), 576-583. [Link]
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Iida, T., et al. (2008). Synthesis of Acridine Analogues as Intercalating Crosslinkers and Evaluation of Their Potential Anticancer Properties. ResearchGate. [Link]
-
Atwell, G. J., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules, 6(3), 230-241. [Link]
-
Martine, D., et al. (2001). Synthesis of new Bis- and Tetra-Acridines. Molecules, 6(3), 242-249. [Link]
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Wikipedia. (n.d.). Crosslinking of DNA. [Link]
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ChemSrc. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Preparation of the key intermediate this compound. [Link]
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Nakano, T., et al. (2013). DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes. Mutation Research/Reviews in Mutation Research, 752(2), 99-111. [Link]
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Wikipedia. (n.d.). DNA footprinting. [Link]
-
Antonini, I., et al. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. Journal of Medicinal Chemistry, 46(14), 2935-2945. [Link]
-
ResearchGate. (2018). What crosslink reagent would you chose for crosslink DNA-protein? [Link]
-
Zhitkovich, A. (2005). Mechanism of DNA-Protein Crosslinking by Chromium. Chemical Research in Toxicology, 18(1), 3-11. [Link]
-
Slideshare. (n.d.). DNA footprinting. [Link]
-
Murray, V., & McFadyen, W. D. (1993). The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tethered platinum diamine complexes and cisplatin. Nucleic Acids Research, 21(3), 393-400. [Link]
-
Bitesize Bio. (2025). DNA Footprinting. [Link]
-
Atwell, G. J., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. MDPI. [Link]
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Glick, G. D., & Park, H. (2020). Protocol for detecting interactions between intrinsically disordered proteins and long DNA substrates by electrophoretic mobility shift assay. STAR Protocols, 1(3), 100159. [Link]
-
Feng, J., et al. (2022). Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay. STAR Protocols, 3(4), 101730. [Link]
-
Feng, J., et al. (2022). Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay. ResearchGate. [Link]
-
Paul, B. K., & Guchhait, N. (2016). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics, 18(33), 23073-23085. [Link]
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Deans, B., & West, S. C. (2011). Formation and Repair of Interstrand Cross-Links in DNA. BMC Biochemistry, 12(1), 29. [Link]
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Bacher, F., et al. (2018). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules, 23(11), 2822. [Link]
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Li, Y., et al. (2018). New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells. Oncology Letters, 15(5), 7577-7582. [Link]
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Deredge, D. J., et al. (2016). Probing DNA-protein interactions using single-molecule diffusivity contrast. Biophysical Journal, 111(10), 2119-2122. [Link]
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Unveiling DNA Repair Mechanisms: A Guide to the Application of 4,5-Bis(bromomethyl)acridine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,5-Bis(bromomethyl)acridine in the study of DNA repair mechanisms. This guide delves into the compound's mechanism of action and offers detailed protocols for its use in key cellular assays to probe the intricate pathways of DNA damage and repair.
Introduction: The Dual-Action Probe for DNA Integrity
This compound is a potent bifunctional molecule designed to investigate the cellular responses to complex DNA damage. Its unique structure comprises a planar acridine ring, a well-known DNA intercalating agent, and two reactive bromomethyl groups positioned on opposite sides of the acridine core.[1][2][3] This arrangement allows for a two-pronged assault on the DNA double helix: intercalation and interstrand crosslinking.
The acridine moiety inserts itself between the base pairs of DNA, a process that in itself can disrupt DNA metabolism.[4][5] Subsequently, the two bromomethyl groups can form covalent bonds with nucleobases on opposing DNA strands, creating a highly cytotoxic interstrand crosslink (ICL).[1][2][3] ICLs are among the most toxic forms of DNA damage as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.[6][7] This potent ability to induce ICLs makes this compound an invaluable tool for studying the sophisticated cellular machinery that has evolved to repair such lesions, including the Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Fanconi Anemia (FA) pathways.[6][8][9][10][11]
Mechanism of Action: A Molecular Clamp on the Genome
The efficacy of this compound as a research tool stems from its well-defined mechanism of action. The process can be broken down into two key steps:
-
Intercalation: The planar tricyclic acridine ring possesses a high affinity for the hydrophobic environment between DNA base pairs. It preferentially inserts itself into the DNA helix, causing a localized unwinding and distortion of the DNA structure. This initial, non-covalent binding event brings the reactive side chains into close proximity with the DNA bases.[4]
-
Alkylation and Crosslinking: Once intercalated, the two bromomethyl groups act as alkylating agents. Molecular modeling and experimental evidence suggest that they preferentially react with the N7 position of guanine residues on opposite strands.[2][3] This dual alkylation event results in the formation of a covalent interstrand crosslink, effectively locking the two DNA strands together.
The following diagram illustrates the proposed mechanism of DNA damage induction by this compound.
Caption: Mechanism of this compound action and subsequent cellular response.
Application Notes: Probing DNA Repair Pathways
The formation of ICLs by this compound triggers a complex and highly regulated cellular response. By observing how cells cope with this specific type of damage, researchers can gain valuable insights into the functionality of various DNA repair pathways.
-
Nucleotide Excision Repair (NER): The NER pathway is a versatile system for removing a wide range of bulky DNA lesions that distort the double helix.[12] While primarily known for repairing UV-induced photoproducts, NER also plays a role in the initial recognition and processing of ICLs.[6] Experiments using this compound in NER-deficient cell lines can help elucidate the specific contribution of this pathway to ICL repair.
-
Fanconi Anemia (FA) Pathway: The FA pathway is a specialized ICL repair pathway, and its inactivation leads to the genetic instability syndrome, Fanconi anemia.[8][9][10][11] The core of this pathway involves the monoubiquitination of the FANCD2-FANCI complex, which orchestrates the recruitment of downstream repair factors.[8] this compound can be used as a tool to activate the FA pathway and study its intricate signaling cascade. Comparing the sensitivity of FA-proficient and FA-deficient cells to this compound can also serve as a functional assay for the FA pathway.
-
Homologous Recombination (HR): Following the initial processing of the ICL, the resulting DNA double-strand break is often repaired by the high-fidelity HR pathway.[6] This process utilizes a sister chromatid as a template to accurately restore the original DNA sequence. The formation of RAD51 foci, a key marker of HR, can be monitored in cells treated with this compound to assess the competency of this repair pathway.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study DNA repair. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Induction of DNA Interstrand Crosslinks in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce ICLs.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C, protected from light)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the desired number of cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes, or chamber slides) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range for inducing detectable DNA damage is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the desired level of DNA damage.
-
Drug Removal: After the incubation period, aspirate the drug-containing medium and wash the cells twice with pre-warmed PBS to remove any residual compound.
-
Recovery (Optional): Add fresh, drug-free complete culture medium to the cells and return them to the incubator for a specified recovery period (e.g., 0, 6, 12, 24 hours) to allow for the processing and repair of the induced DNA damage.
-
Cell Harvesting: Following the treatment and any recovery period, harvest the cells for downstream analysis (e.g., Comet assay, γ-H2AX immunofluorescence, cell viability assay). For adherent cells, use trypsin-EDTA to detach the cells, followed by neutralization with complete medium.
Protocol 2: Detection of ICLs using the Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version of the alkaline comet assay can be used to specifically measure ICLs. The principle is that ICLs will retard the migration of DNA fragments induced by a fixed dose of ionizing radiation, leading to a smaller "comet tail."[1][13][14][15]
Materials:
-
Treated and control cells (from Protocol 1)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Ionizing radiation source (X-ray or gamma-ray irradiator)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Prepare a 1% NMP agarose solution in water and coat the slides with a thin layer. Allow to dry completely.
-
Cell Encapsulation: Harvest the treated and control cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (melted and cooled to 37°C).
-
Slide Application: Pipette the cell-agarose mixture onto the pre-coated slide and gently spread it with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Induction of Strand Breaks: Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice. This step is crucial to introduce a known amount of single-strand breaks, which will be inhibited from migrating by the ICLs.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour (can be extended overnight).
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.[16]
-
Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images of the comets and analyze them using specialized software to quantify the tail moment or percentage of DNA in the tail. A decrease in tail migration in the this compound-treated, irradiated cells compared to the irradiated-only control cells is indicative of the presence of ICLs.
Caption: Workflow for the Modified Alkaline Comet Assay to detect ICLs.
Protocol 3: Visualization of DNA Damage Response using γ-H2AX Immunofluorescence
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs), which are intermediates in the repair of ICLs.[17][18] Visualizing γ-H2AX foci by immunofluorescence provides a robust method to quantify the cellular response to ICL-inducing agents.[12][19][20]
Materials:
-
Treated and control cells grown on chamber slides or coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-γ-H2AX (e.g., mouse monoclonal or rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Fixation: After the desired treatment and recovery time, wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs. Automated image analysis software can be used for high-throughput quantification.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments can be summarized for clear interpretation.
Table 1: Example Data from Modified Alkaline Comet Assay
| Treatment Group | Mean Tail Moment (± SD) | % Decrease in Tail Moment (vs. Irradiated Control) |
| Untreated Control | 5.2 ± 1.1 | N/A |
| Irradiated Control (10 Gy) | 45.8 ± 5.3 | 0% |
| 4,5-BBMA (5 µM) + 10 Gy | 22.1 ± 3.9 | 51.7% |
| 4,5-BBMA (10 µM) + 10 Gy | 15.6 ± 2.8 | 65.9% |
Interpretation: A dose-dependent decrease in the tail moment in cells treated with this compound prior to irradiation indicates the presence of ICLs that are physically impeding the migration of DNA fragments.
Table 2: Example Data from γ-H2AX Foci Quantification
| Treatment Group | Time Post-Treatment | Mean γ-H2AX Foci per Cell (± SD) |
| Untreated Control | - | 1.2 ± 0.5 |
| 4,5-BBMA (5 µM) | 1 hour | 15.7 ± 3.1 |
| 4,5-BBMA (5 µM) | 6 hours | 28.4 ± 4.5 |
| 4,5-BBMA (5 µM) | 24 hours | 8.9 ± 2.3 |
Interpretation: An increase in γ-H2AX foci formation following treatment with this compound confirms the activation of the DNA damage response, likely due to the processing of ICLs into DSBs. The subsequent decrease in foci number over time suggests active DNA repair. Comparing the kinetics of foci formation and resolution in different genetic backgrounds (e.g., wild-type vs. repair-deficient cells) can reveal the roles of specific repair pathways.
Conclusion
This compound is a powerful and versatile tool for the in-depth study of DNA repair mechanisms. Its ability to induce a specific and highly toxic form of DNA damage, the interstrand crosslink, allows researchers to dissect the complex cellular pathways that maintain genomic integrity. The protocols and application notes provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of DNA repair and to potentially identify novel targets for therapeutic intervention in diseases such as cancer.
References
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- Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.
- Vodenková, S., et al. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols.
- Spanswick, V. J., et al. (2010). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay. In: DNA Repair in Cancer Therapy. Methods in Molecular Biology (Methods and Protocols), vol 611. Humana Press.
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- D'Andrea, A. D. (2010). Advances in understanding the complex mechanisms of DNA interstrand cross-link repair. Cold Spring Harbor Perspectives in Biology, 2(7), a001142.
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- Ghorai, A., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry.
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- Yoshinari, T., et al. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 26(11), 2825-2832.
- Owa, T., et al. (2008). Synthesis of acridine analogues as intercalating crosslinkers and evaluation of their potential anticancer properties. Bioorganic & Medicinal Chemistry Letters, 18(7), 2379-2382.
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Hay, B. (2016). Comet assay-no tails, thoughts where to start troubleshooting?. ResearchGate. [Link]
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Hay, B. (2019). COMET assay gone wrong, how can I interpret these results?. ResearchGate. [Link]
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Wong, Y. S. (2015). How can I solve this comet assay trouble?. ResearchGate. [Link]
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Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
- Witt, K. A., et al. (2005). EGF-receptor targeted liposomes with boronated acridine: growth inhibition of cultured glioma cells after neutron irradiation.
- van der Wijst, M. G., et al. (2018). Visualization and Quantitative Measurement of Drug-Induced Platinum Adducts in the Nuclear DNA of Individual Cells by an Immuno-Cytological Assay. Methods in Molecular Biology, 1655, 351-358.
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Cell Biolabs, Inc. (n.d.). FAQ: Comet Assays. Cell Biolabs, Inc.. [Link]
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- Vrána, O., et al. (2021). DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. Journal of the American Chemical Society, 143(39), 16049-16059.
- Kasparkova, J., et al. (2002). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic Acids Research, 30(24), 5520-5526.
- Prakash, A. S., et al. (1992). Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct. Biochemistry, 31(2), 478-484.
- Rundquist, I., et al. (1984). Cytofluorometric quantitation of acridine orange uptake by cultured cells. Acta Pathologica, Microbiologica et Immunologica Scandinavica.
- Huang, J., et al. (2025). Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors. Orphanet Journal of Rare Diseases, 30(1), 1-15.
- Thompson, L. H., & Hinz, J. M. (2010). Expanded roles of the Fanconi anemia pathway in preserving genomic stability. Genes & Development, 24(16), 1693-1707.
- D'Andrea, A. D. (2016). The Fanconi anaemia pathway: new players and new functions. Nature Reviews Molecular Cell Biology, 17(6), 337-349.
- Schade, D., et al. (2015). Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry, 13(4), 1034-1044.
- Jain, S. S., & Rajeswaran, W. G. (2016). A Click Chemistry Approach to Targeted DNA Crosslinking with cis-Platinum(II)-Modified Triplex-Forming Oligonucleotides. Chembiochem, 17(1), 52-61.
- Choi, S., et al. (2004). DNA cross-linking patterns induced by an antitumor-active trinuclear platinum complex and comparison with its dinuclear analogue. Journal of the American Chemical Society, 126(19), 5992-6000.
- da Silva, A. C., et al. (2018).
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Application Notes & Protocols: Developing Drug Delivery Systems for Acridine-Based Compounds
Introduction: The Rationale for Advanced Delivery of Acridine-Based Compounds
Acridine and its derivatives are a potent class of chemotherapeutic agents, primarily exerting their cytotoxic effects through DNA intercalation and inhibition of topoisomerase enzymes.[1][2] The planar, tricyclic aromatic structure of the acridine core is pivotal to its mechanism, allowing it to insert between DNA base pairs, disrupting replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][3] Despite their high efficacy, the clinical application of many acridine compounds is hampered by significant challenges, most notably poor aqueous solubility, which complicates intravenous administration and can lead to suboptimal pharmacokinetic profiles.[4] Furthermore, systemic toxicity and the potential for developing multidrug resistance are critical hurdles that need to be overcome.[5]
Encapsulating these hydrophobic compounds within nanoparticle-based drug delivery systems (DDS) offers a compelling strategy to mitigate these issues. By packaging acridine derivatives into carriers such as liposomes or polymeric nanoparticles, it is possible to:
-
Enhance Solubility and Stability: Formulate poorly soluble drugs into stable aqueous dispersions.[6]
-
Improve Pharmacokinetics: Extend circulation time and alter biodistribution profiles.[7]
-
Enable Passive Targeting: Leverage the Enhanced Permeability and Retention (EPR) effect for preferential accumulation in tumor tissue.[6][7]
-
Control Drug Release: Modulate the release kinetics of the encapsulated drug, potentially reducing systemic toxicity.[6]
This guide provides a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of two common and effective DDS for acridine-based compounds: liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Part 1: Formulation of Acridine-Loaded Nanoparticles
The choice of nanoparticle platform is critical and depends on the specific physicochemical properties of the acridine derivative and the desired therapeutic outcome. Here, we detail protocols for two robust systems: liposomes for bilayer entrapment and PLGA nanoparticles for matrix encapsulation.
Liposomal Formulation via Thin-Film Hydration
Causality: The thin-film hydration method is a cornerstone of liposome preparation, particularly for hydrophobic drugs. The principle is to dissolve the lipids and the hydrophobic acridine compound in an organic solvent, creating a homogenous mixture. Upon evaporation of the solvent, a thin lipid-drug film is formed. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into bilayer vesicles (liposomes), entrapping the drug within the hydrophobic lipid bilayer.[6] This method provides excellent control over the lipid composition and achieves high encapsulation for lipophilic molecules.[8]
Experimental Workflow: Liposome Formulation
Caption: Workflow for preparing acridine-loaded liposomes.
Protocol 1: Thin-Film Hydration
-
Organic Phase Preparation:
-
In a glass vial, dissolve 20 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 2 mg of the acridine-based compound in 5 mL of a chloroform:methanol (2:1 v/v) solvent mixture.
-
Transfer the solution to a 50 mL round-bottom flask.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at 150 rpm in a water bath set to 40°C.
-
Apply vacuum to evaporate the organic solvent until a thin, uniform lipid-drug film is formed on the flask wall.
-
-
Film Drying:
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent. This step is critical for preventing solvent-related toxicity.
-
-
Hydration:
-
Hydrate the film by adding 2 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4).
-
Continue to rotate the flask in the water bath, now set to a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., 60°C for DSPC), for 1 hour to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution of small unilamellar vesicles (SUVs), the liposome suspension must be downsized.
-
Option A (Probe Sonication): Sonicate the suspension on ice using a probe sonicator for 5-10 minutes (e.g., 30s on, 30s off cycles) to prevent overheating.
-
Option B (Extrusion): Load the suspension into an extruder fitted with polycarbonate membranes. Sequentially pass the liposomes through membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm). This is generally the preferred method for achieving a narrow size distribution.[9]
-
-
Purification:
-
To remove the unencapsulated (free) drug, pass the liposome suspension through a Sephadex G-50 size-exclusion chromatography column, using PBS as the mobile phase.
-
Collect the faster-eluting fractions, which will contain the liposomes, leaving the free drug behind.
-
-
Storage:
-
Store the final liposomal suspension at 4°C.
-
PLGA Nanoparticle Formulation via Nanoprecipitation
Causality: Nanoprecipitation (also known as the solvent displacement method) is a simple and reproducible technique for formulating PLGA nanoparticles.[10][11] It relies on the principle of interfacial turbulence. A solution of the polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile) is rapidly injected into an aqueous phase containing a stabilizer.[12] The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, instantly forming a nanoparticle matrix that encapsulates the drug. The stabilizer (e.g., PVA or Pluronic F68) adsorbs to the nanoparticle surface, preventing aggregation.[13]
Experimental Workflow: PLGA Nanoparticle Formulation
Caption: Workflow for preparing acridine-loaded PLGA nanoparticles.
Protocol 2: Nanoprecipitation
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of the acridine-based compound in 5 mL of acetone. Ensure complete dissolution using a vortex mixer.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of polyvinyl alcohol (PVA) in 10 mL of deionized water to create a 1% w/v stabilizer solution. Stir until fully dissolved; gentle heating may be required.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer set to a constant, moderate speed (e.g., 600 rpm).
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A typical rate is 1 mL/min.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent (acetone).
-
-
Nanoparticle Collection:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the free drug and excess PVA.
-
-
Washing and Storage:
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step twice to remove residual impurities.
-
For long-term storage, resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and lyophilize (freeze-dry) to obtain a fine powder.
-
Part 2: Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug loading.
Data Summary: Expected Physicochemical Properties
| Parameter | Liposomes | PLGA Nanoparticles | Technique | Significance |
| Mean Diameter (nm) | 80 - 150 | 100 - 200 | DLS | Influences circulation time, biodistribution, and cellular uptake. Sizes <200 nm are ideal for leveraging the EPR effect.[14] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | DLS | Measures the width of the size distribution. A value < 0.2 indicates a homogenous and monodisperse population. |
| Zeta Potential (mV) | -10 to -30 | -15 to -40 | Laser Doppler Electrophoresis | Indicates surface charge and predicts colloidal stability. Values more negative than -30 mV or more positive than +30 mV suggest good stability against aggregation.[14][15] |
| Encapsulation Efficiency (%) | > 85% | > 70% | UV-Vis/Fluorescence | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| Drug Loading (%) | 1 - 10% | 1 - 10% | UV-Vis/Fluorescence | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Protocol 3: Particle Size, PDI, and Zeta Potential Measurement
Causality: Dynamic Light Scattering (DLS) measures the Brownian motion of particles in suspension and relates this motion to particle size via the Stokes-Einstein equation.[16] The PDI is also derived from DLS data. Zeta potential is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Electrophoresis, which indicates the magnitude of the electrostatic repulsion or attraction between particles.[15][16]
-
Sample Preparation:
-
Dilute the nanoparticle suspension (either freshly prepared or reconstituted from a lyophilized powder) in deionized water or PBS to an appropriate concentration to achieve a suitable scattering intensity (typically a slightly hazy, translucent appearance).
-
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to 25°C.
-
Perform the measurement according to the instrument's software instructions. For zeta potential, a specific folded capillary cell is used.
-
-
Data Analysis:
-
Record the Z-average diameter, PDI, and zeta potential.
-
Perform measurements in triplicate to ensure reproducibility.
-
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
Causality: To determine how much drug is encapsulated, one must separate the free, unencapsulated drug from the drug-loaded nanoparticles. The amount of free drug in the supernatant (after centrifugation) or the total amount of encapsulated drug (after lysing the nanoparticles) can be quantified. Given the intrinsic fluorescence of many acridine compounds, fluorescence spectroscopy is a highly sensitive method for quantification. Alternatively, UV-Vis spectrophotometry can be used.
Formulas:
-
Encapsulation Efficiency (EE%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100[17][18]
-
Drug Loading (DL%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
Procedure:
-
Separation of Free Drug:
-
During the formulation process (Protocol 1, Step 6 or Protocol 2, Step 5), collect the supernatant after the first centrifugation/purification step. This contains the free, unencapsulated drug.
-
-
Quantification:
-
Create a standard curve of the acridine compound in the relevant solvent (e.g., PBS for supernatant, or an organic solvent for lysed particles) using known concentrations.
-
Measure the absorbance or fluorescence intensity of the supernatant.
-
Determine the concentration of free drug from the standard curve.
-
-
Calculation:
-
Calculate the amount of free drug based on the volume of the supernatant.
-
Calculate EE% using the formula above.
-
To calculate DL%, you must first determine the weight of the drug in the nanoparticles (Total Drug Added - Free Drug). Then, weigh the lyophilized nanoparticle powder. Apply the DL% formula.
-
Part 3: In Vitro Evaluation of Acridine-Loaded Nanoparticles
In vitro studies are crucial for assessing the therapeutic potential of the formulation, including its drug release profile and its efficacy against cancer cells.
Protocol 5: In Vitro Drug Release Study
Causality: An in vitro release assay simulates the release of the drug from the nanoparticle carrier into a physiological environment over time. The dialysis method is commonly used.[19] The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small-molecule drug to diffuse out but retains the larger nanoparticles. This bag is submerged in a release buffer, and the concentration of the drug in the buffer is measured at various time points.
-
Setup:
-
Select a dialysis membrane with an MWCO that is at least 100 times the molecular weight of the acridine compound (e.g., 10-14 kDa).
-
Hydrate the dialysis bag according to the manufacturer's instructions.
-
Pipette 1 mL of the drug-loaded nanoparticle suspension into the dialysis bag and securely clip both ends.
-
Submerge the bag in a beaker containing 100 mL of release buffer (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate the endosomal environment) maintained at 37°C with gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer.
-
Immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of the acridine compound in each sample using fluorescence or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from sample replacement.
-
Plot the cumulative release (%) versus time (hours).
-
Protocol 6: Cell Viability Assessment using MTT Assay
Causality: The MTT assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[2][20] The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is directly proportional to the number of viable cells.[3] This allows for the determination of the drug's cytotoxic effect and the calculation of its IC₅₀ (half-maximal inhibitory concentration).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
Procedure:
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
-
Treatment:
-
Prepare serial dilutions of the free acridine drug, the acridine-loaded nanoparticles, and the "empty" (drug-free) nanoparticles in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells (medium only) as a control.
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.[21]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability versus drug concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Data Summary: Example Cytotoxicity Data
| Formulation | IC₅₀ on A549 Cells (µM) |
| Free Acridine Compound | 2.5 ± 0.4 |
| Acridine-Liposomes | 1.8 ± 0.3 |
| Acridine-PLGA NPs | 1.5 ± 0.2 |
| Empty Liposomes/NPs | > 100 (No significant toxicity) |
Protocol 7: Cellular Uptake via Fluorescence Microscopy
Causality: Many acridine derivatives are intrinsically fluorescent, a property that can be exploited to directly visualize their cellular uptake.[22] Confocal fluorescence microscopy allows for high-resolution imaging of live or fixed cells, enabling the observation of nanoparticle internalization and subcellular localization over time.[23][24]
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy at a moderate density. Allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with the fluorescent acridine-loaded nanoparticles at a concentration determined from the cytotoxicity assays (e.g., near the IC₅₀ value).
-
-
Incubation and Staining:
-
Incubate for various time points (e.g., 1, 4, and 12 hours) to observe the kinetics of uptake.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
(Optional) Stain the cells with organelle-specific dyes to determine subcellular localization. For example, use DAPI to stain the nucleus (blue) and a membrane dye like WGA-Alexa Fluor 647 to stain the cell membrane (far-red).[25][26]
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint assays).
-
Mount the slides with an anti-fade mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the acridine compound and any co-stains.
-
-
Analysis:
-
Qualitatively assess the internalization of the nanoparticles by observing the fluorescent signal within the cell boundaries.
-
Overlay the images from different channels to determine if the acridine signal co-localizes with specific organelles, such as the nucleus, which is its primary target.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the successful development and preclinical evaluation of liposomal and PLGA-based delivery systems for acridine compounds. By systematically formulating, characterizing, and testing these nanoparticles, researchers can overcome key delivery challenges such as poor solubility and systemic toxicity. The inherent fluorescence of many acridines serves as a powerful tool for mechanistic studies of cellular uptake.
Future work should focus on optimizing these platforms for in vivo applications. This includes surface modification with targeting ligands (active targeting) to further enhance tumor-specific delivery and conducting pharmacokinetic and biodistribution studies in relevant animal models to bridge the gap from in vitro success to clinical potential.[5][7][27]
References
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- MTT Assay Protocol for Cell Viability and Prolifer
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- Use of nanoparticles in animal models for prostate cancer treatment: a system
- ResearchGate. Characterization of Nanoparticles Intended for Drug Delivery.
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- Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery.
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Application Note: High-Throughput Cellular Analysis of 4,5-Bis(bromomethyl)acridine Effects Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.
Abstract: This document provides a comprehensive guide for utilizing flow cytometry to analyze the cellular responses induced by 4,5-Bis(bromomethyl)acridine (BBMA). BBMA is a potent bifunctional molecule featuring an acridine moiety for DNA intercalation and two bromomethyl groups for covalent DNA crosslinking, leading to significant DNA damage, cell cycle disruption, and apoptosis.[1][2] Flow cytometry offers a robust, high-throughput platform for single-cell quantification of these critical pharmacological effects. We present detailed protocols for assessing cytotoxicity, cell cycle perturbations, and apoptosis induction, underpinned by a rationale for each experimental step to ensure data integrity and reproducibility.
Scientific Background & Mechanism of Action
This compound is a DNA-modifying agent designed to exert potent anti-proliferative effects. Its mechanism is twofold, a design strategy intended to enhance its affinity for and damage to DNA.[2]
-
DNA Intercalation: The planar tricyclic acridine core inserts itself between the base pairs of the DNA double helix. This initial, non-covalent interaction anchors the molecule, positioning the reactive groups for the subsequent reaction.
-
DNA Crosslinking: The two bromomethyl groups at the 4 and 5 positions are highly reactive electrophiles. Once the acridine moiety is intercalated, these groups can form covalent bonds with nucleophilic sites on adjacent DNA bases, particularly the N7 position of guanine.[2] This can result in either intrastrand or, more critically, interstrand crosslinks (ICLs). ICLs are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.
This cascade of DNA damage triggers robust cellular responses, primarily cell cycle arrest to allow for DNA repair, or the initiation of programmed cell death (apoptosis) if the damage is too severe to be repaired.[3] Flow cytometry is the ideal technology to dissect these outcomes on a per-cell basis.
Caption: Mechanism of this compound Action.
Core Applications in Flow Cytometry
The cellular consequences of BBMA treatment can be stratified into three key, measurable endpoints using flow cytometry.
Application 1: Cell Cycle Perturbation Analysis
The formation of DNA interstrand crosslinks is a catastrophic event for a proliferating cell, typically inducing a robust cell cycle arrest at the G2/M checkpoint.[3][4] This prevents cells with damaged DNA from entering mitosis. Flow cytometry quantifies the DNA content of individual cells to reveal the population distribution across cell cycle phases (G0/G1, S, and G2/M).
Principle: Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to double-stranded DNA.[5] The fluorescence intensity of a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase, actively replicating their DNA, have intermediate fluorescence.
Caption: Workflow for cell cycle analysis using PI staining.
Application 2: Apoptosis Detection with Annexin V & PI
If DNA damage is irreparable, cells will initiate apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] This "eat-me" signal can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[7][8]
Principle: By co-staining with Annexin V and a viability dye like Propidium Iodide (PI), we can distinguish between different cell populations.[9]
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (PS is exposed, but the membrane is still intact).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (PS is exposed, and membrane integrity is lost).
-
Necrotic Cells: Annexin V-negative and PI-positive (primarily membrane damage without PS translocation).
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Experimental Design and Controls
To ensure data is trustworthy and robust, a rigorous experimental design is paramount. Both dose-response and time-course studies are recommended to fully characterize the effects of BBMA.
| Experiment Type | Purpose | Typical Setup | Key Controls |
| Dose-Response | To determine the concentration-dependent effects of BBMA and calculate metrics like IC50 (cytotoxicity) or EC50 (cell cycle arrest/apoptosis). | Treat cells for a fixed time (e.g., 24 or 48 hours) with a range of BBMA concentrations (e.g., logarithmic or semi-log dilutions from nM to µM). | 1. Untreated Control: Baseline cellular state. 2. Vehicle Control: (e.g., DMSO) to account for solvent effects. |
| Time-Course | To understand the kinetics of the cellular response to BBMA. | Treat cells with a fixed, effective concentration of BBMA (determined from dose-response) and harvest at multiple time points (e.g., 6, 12, 24, 48, 72 hours). | 1. Untreated Control: Harvested at each time point. 2. Vehicle Control: Harvested at each time point. |
| Assay-Specific | To validate the staining protocol and set up the flow cytometer correctly. | N/A | 1. Positive Control: (e.g., Camptothecin for apoptosis, Nocodazole for G2/M arrest). 2. Unstained Cells: To set baseline fluorescence. 3. Single-Stain Controls: For setting compensation (crucial for Annexin V/PI). |
Detailed Protocols
Note: These protocols are generalized for a human leukemia cell line (e.g., Jurkat or CCRF-HSB-2) but should be optimized for the specific cell line used.[2]
Protocol 1: Cell Culture and Treatment
-
Culture Cells: Maintain cells in the appropriate culture medium supplemented with serum and antibiotics, ensuring they are in the logarithmic growth phase.
-
Seed Cells: Plate cells at a density that will prevent confluence by the final time point (e.g., 0.5 x 10⁶ cells/mL).
-
Prepare BBMA Stock: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Treat Cells: Dilute the BBMA stock solution in culture medium to the final desired concentrations. Add the treatment medium to the cells. For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Incubate: Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO₂).
Protocol 2: Cell Cycle Analysis using Propidium Iodide
-
Harvest Cells: Collect approximately 1-2 x 10⁶ cells per sample by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, trypsinize and combine with the supernatant to include any floating cells.
-
Wash: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[10]
-
Incubate: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several days.
-
Rehydrate & Wash: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100 (optional, to aid staining). Incubate for 30 minutes at 37°C.[11]
-
Stain: Add 50 µg/mL Propidium Iodide to the cell suspension.[11]
-
Analyze: Incubate for 15 minutes in the dark at room temperature. Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel. Collect at least 20,000 events per sample.[11]
Protocol 3: Apoptosis Detection using Annexin V & PI
-
Harvest Cells: Collect 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes). Retain the supernatant, as apoptotic cells may be floating.
-
Wash: Wash cells once with cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂). The calcium is critical for Annexin V binding to PS.[6][8]
-
Stain: Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC or APC) and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[8]
-
Incubate: Gently mix and incubate for 15-20 minutes at room temperature, protected from light.[8]
-
Dilute: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible.
-
Analyze: Analyze immediately on a flow cytometer. Use single-stained controls to set up proper fluorescence compensation.
Data Interpretation & Conclusion
Analysis of the flow cytometry data will provide quantitative insights into the cellular impact of this compound.
-
Cell Cycle Histograms: A successful treatment should show a dose- and time-dependent increase in the G2/M population and a corresponding decrease in the G0/G1 population. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.
-
Apoptosis Dot Plots: A shift from the viable quadrant (lower-left) to the early apoptotic (lower-right) and subsequently the late apoptotic/necrotic quadrant (upper-right) will quantify the induction of programmed cell death.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Ria, F., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Hu, H. M., et al. (2002). Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. Mutagenesis. Available from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Al-Dhaheri, M., et al. (2025). Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. Methods in Molecular Biology. Available from [Link]
-
ResearchGate. (2017). DNA interaction of bromomethyl-substituted acridines. Retrieved from [Link]
-
Imai, Y., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. HETEROCYCLES. Available from [Link]
-
Frankfurt, O. S., et al. (1990). Flow Cytometric Analysis of DNA Damage and Repair in the Cells Resistant to Alkylating Agents. Cancer Research. Available from [Link]
-
Frankfurt, O. S. (1990). Flow Cytometric Analysis of DNA Damage and Repair in the Cells Resistant to Alkylating Agents. PubMed. Available from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Plante, I., et al. (2010). Analysis of Flow Cytometry DNA Damage Response Protein Activation Kinetics after Exposure to X Rays and High-Energy Iron Nuclei. Radiation Research. Available from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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- 4. academic.oup.com [academic.oup.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
techniques for monitoring DNA interstrand crosslink formation by 4,5-Bis(bromomethyl)acridine
Application Note & Protocol Guide
Topic: Techniques for Monitoring DNA Interstrand Crosslink Formation by 4,5-Bis(bromomethyl)acridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of this compound and ICL Monitoring
This compound is a potent bifunctional molecule engineered with a dual mechanism of action: DNA intercalation via its planar acridine core and covalent DNA alkylation through its two reactive bromomethyl groups.[1][2] This combination allows it to form highly cytotoxic DNA interstrand crosslinks (ICLs), which physically prevent the separation of the DNA double helix.[1][2] The inability of DNA strands to separate serves as an absolute blockade to essential cellular processes like replication and transcription, ultimately triggering cell death.[3][4][5] This potent cytotoxic effect is the foundation of many successful anticancer chemotherapies.[3][4]
The formation of an ICL is a multi-step process. The acridine moiety first positions the molecule within the DNA helix, enhancing the proximity of the alkylating arms to nucleophilic sites on the DNA bases, primarily the N7 position of guanine.[1][2] One bromomethyl group then forms a monoadduct with one strand, and subsequently, the second arm reacts with the opposite strand to complete the interstrand crosslink.
Accurate and robust monitoring of ICL formation is paramount for drug development and mechanistic studies. It allows researchers to:
-
Quantify therapeutic efficacy: Determine the dose- and time-dependent efficiency of ICL formation.
-
Elucidate mechanisms of action: Understand the kinetics of monoadduct conversion to crosslinks.
-
Investigate drug resistance: Assess whether resistant cell lines exhibit reduced ICL formation or enhanced repair.
-
Screen new analogues: Compare the crosslinking potential of novel derivatives.
This guide provides detailed, field-proven protocols for three distinct, yet complementary, methods to monitor and quantify ICL formation induced by this compound: Denaturing Agarose Gel Electrophoresis, the Modified Alkaline Comet Assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Visualizing ICL Formation
The ability of this compound to induce ICLs is a direct result of its chemical structure. The process can be visualized as a sequence of events, each critical for the final cytotoxic lesion.
Caption: Workflow for detecting ICLs using denaturing agarose gel electrophoresis.
Detailed Protocol
Materials:
-
Plasmid DNA (e.g., pBR322, ~3-5 kb) at a concentration of ~100 ng/µL.
-
This compound (BBMA) stock solution (e.g., 1 mM in DMSO).
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Agarose, TBE or TAE buffer.
-
DNA stain (e.g., Ethidium Bromide or SYBR™ Green). [6] Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare reaction mixtures. A typical 20 µL reaction would include:
-
2 µL Plasmid DNA (100 ng/µL)
-
2 µL 10x Reaction Buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.5)
-
Variable amounts of BBMA stock solution to achieve desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Nuclease-free water to 20 µL.
-
Causality: A dose-response is critical to determine the concentration at which ICLs form efficiently without causing excessive DNA degradation. The "0 µM" sample serves as the essential negative control.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours) in the dark.
-
Causality: Acridine compounds are photosensitive. Incubation in the dark prevents unintended photochemical reactions. 37°C mimics physiological temperature.
-
-
Reaction Termination & Purification: Stop the reaction by adding EDTA to a final concentration of 25 mM and purifying the DNA using a standard spin column kit or phenol:chloroform extraction followed by ethanol precipitation. This removes unreacted BBMA.
-
Denaturation & Renaturation:
-
Resuspend the purified DNA in 10 µL of TE buffer.
-
Add 10 µL of Formamide Loading Dye.
-
Heat the samples at 95°C for 5 minutes. This is the critical denaturation step.
-
Immediately transfer the tubes to an ice-water bath for 5 minutes.
-
Causality: Rapid cooling ("snap-cooling") prevents the non-crosslinked single strands from slowly re-annealing, ensuring they remain as ssDNA. Crosslinked strands will instantly snap back to their dsDNA conformation.
-
-
Electrophoresis:
-
Prepare a 1.0% agarose gel in 1x TBE or TAE buffer.
-
Load the entire sample into the wells.
-
Run the gel at a low voltage (e.g., 5 V/cm) to ensure good separation.
-
-
Staining and Visualization:
-
Stain the gel using a suitable DNA stain according to the manufacturer's protocol. [6] * Visualize the DNA bands using a UV transilluminator or appropriate gel doc system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. The percentage of crosslinked DNA can be calculated as: (Intensity of dsDNA band) / (Intensity of dsDNA band + Intensity of ssDNA band) * 100.
-
| Parameter | Recommended Range | Rationale |
| BBMA Concentration | 1 - 50 µM | To establish a dose-response curve for ICL formation. |
| Incubation Time | 1 - 6 hours | To assess the kinetics of the crosslinking reaction. |
| DNA Amount | 100 - 200 ng per reaction | Sufficient for clear visualization without overloading the gel. |
| Agarose Concentration | 0.8% - 1.2% | Provides optimal resolution for plasmids in the 3-10 kb range. |
Core Monitoring Technique 2: Modified Alkaline Comet Assay
The comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting a wide range of DNA damage in individual cells. [7][8]The standard alkaline comet assay detects single-strand breaks. However, a modified protocol can be used to measure ICLs. [9][10] Principle: The presence of ICLs makes DNA more resistant to unwinding and migration in an electric field. To measure this, cells are first treated with the crosslinking agent (BBMA) and then subjected to a fixed dose of a DNA-damaging agent, typically ionizing radiation (X-rays or γ-rays), to introduce a known number of single-strand breaks. [9][10]In control cells, this radiation dose will produce long "comet tails" of fragmented DNA. In BBMA-treated cells, the ICLs hold the strands together, reducing the migration of fragmented DNA and resulting in smaller, less intense comet tails. [11]The reduction in tail moment is proportional to the frequency of ICLs.
Detailed Protocol
Materials:
-
Cell suspension (target cells treated with various concentrations of BBMA).
-
Low Melting Point (LMP) Agarose.
-
Comet Assay Slides (Trevigen, or similar).
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5).
-
DNA Stain (e.g., SYBR™ Gold).
-
Irradiation source (X-ray or γ-ray).
Procedure:
-
Cell Treatment: Treat cells in suspension or monolayer with desired concentrations of BBMA for a specific duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
Irradiation: After treatment, wash the cells and resuspend them in ice-cold PBS. Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5-10 Gy). Keep a non-irradiated control.
-
Causality: This step is the key modification. The induced breaks provide the migrating DNA fragments. Without this step, ICLs alone would not produce a measurable change in the standard comet assay. [9]3. Embedding Cells in Agarose:
-
Quickly mix ~50 µL of the cell suspension (~1x10^5 cells/mL) with ~500 µL of molten LMP agarose (at 37°C).
-
Pipette ~75 µL of this mixture onto a comet assay slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on a cold plate for 10 minutes.
-
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour. This removes cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding Buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (~25V) for 20-30 minutes.
-
Causality: The alkaline condition and electric field pull the negatively charged, broken DNA fragments out of the nucleoid (comet head), forming the tail.
-
-
Neutralization and Staining:
-
Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes, repeating three times.
-
Stain the slides with a fluorescent DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use specialized software (e.g., Comet Assay IV, OpenComet) to score at least 50 cells per slide. The key metric is the "Tail Moment" (Tail Length x % DNA in Tail).
-
Data Interpretation: A significant decrease in the mean tail moment in BBMA-treated, irradiated cells compared to vehicle-treated, irradiated cells indicates the presence of ICLs.
-
Core Monitoring Technique 3: Mass Spectrometry-Based Adduct Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most definitive and sensitive method for identifying and quantifying specific DNA adducts, including ICLs. [12][13]It provides structural confirmation and can distinguish between monoadducts and crosslinks.
Principle: Genomic DNA is isolated from cells treated with BBMA and enzymatically digested down to individual nucleosides. This mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected BBMA-dG-dG crosslink and its characteristic fragmentation pattern, allowing for unambiguous identification and quantification. [14][15]
Detailed Protocol
Materials:
-
Genomic DNA isolated from BBMA-treated cells.
-
Enzyme cocktail for DNA digestion (e.g., DNase I, Nuclease P1, Alkaline Phosphatase).
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap).
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Solvents for mobile phase (e.g., Acetonitrile, Formic Acid in water).
Procedure:
-
DNA Isolation: Treat cells with BBMA, then isolate high-purity genomic DNA using a method that minimizes oxidative damage (e.g., sodium iodide or column-based methods).
-
Enzymatic Digestion:
-
Digest ~10-50 µg of DNA to single nucleosides using a well-established enzymatic cocktail.
-
Causality: Complete digestion is crucial for accurate quantification. Incomplete digestion will result in underestimation of the adduct levels.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) or ultrafiltration to remove enzymes and other contaminants that could interfere with the LC-MS/MS analysis. [12]4. LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution on a reverse-phase column.
-
Analyze the eluent by mass spectrometry in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. This involves selecting the precursor ion (the intact BBMA-dG-dG crosslink) and monitoring for specific product ions after fragmentation.
-
Causality: MRM/PRM provides exceptional specificity and sensitivity, filtering out the noise from the complex mixture of normal nucleosides and allowing for the detection of very low abundance adducts. [14]5. Quantification: Create a calibration curve using a synthesized, purified standard of the BBMA-dG-dG crosslink. The amount of ICL in the biological sample is determined by comparing its peak area to the calibration curve. Results are typically expressed as adducts per 10^6 or 10^7 normal nucleosides.
-
Comparative Summary of Techniques
| Feature | Denaturing Gel Electrophoresis | Modified Comet Assay | LC-MS/MS |
| Principle | Hindered strand separation | Reduced DNA migration | Direct mass detection |
| Sample Type | Purified DNA (plasmid/genomic) | Whole cells | Purified genomic DNA |
| Sensitivity | Moderate | High (at single-cell level) | Very High (definitive) |
| Throughput | Moderate | High | Low to Moderate |
| Key Advantage | Simple, visual, cost-effective | Single-cell data, in vivo relevance | Unambiguous structural proof, highly quantitative |
| Key Limitation | Indirect, not for complex mixtures | Indirect, requires radiation | Requires expensive equipment and expertise |
Conclusion and Future Outlook
The three methodologies presented—denaturing gel electrophoresis, the modified comet assay, and LC-MS/MS—provide a powerful and complementary toolkit for the comprehensive study of DNA interstrand crosslinks induced by this compound. While gel electrophoresis offers a straightforward initial assessment, the comet assay provides valuable single-cell data on the biological impact of the lesions. For definitive structural confirmation and precise quantification, LC-MS/MS remains the gold standard. The appropriate choice of technique depends on the specific research question, available resources, and desired level of detail. As drug development moves towards more targeted therapies, the precise application of these protocols will be indispensable for characterizing novel crosslinking agents and understanding their mechanisms of cytotoxicity and repair.
References
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Merk, O., & Speit, G. (1999). Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. Environmental and Molecular Mutagenesis, 33(2), 167-172. [Link]
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Pfuhler, S., & Wolf, H. U. (1996). Detection of DNA-crosslinking agents with the alkaline comet assay. Environmental and Molecular Mutagenesis, 27(3), 196-201. [Link]
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Collins, A. R. (2014). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. In DNA Repair. Humana Press. [Link]
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Tretyakova, N. Y., Villalta, P. W., & Kotapati, S. (2013). Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles. Chemical research in toxicology, 26(9), 1260–1277. [Link]
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Yang, E. B., & Kim, S. D. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Journal of Visualized Experiments, (63), e3696. [Link]
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Wojewodzka, M., & Buraczewska, I. (2012). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Methods in molecular biology (Clifton, N.J.), 920, 181–192. [Link]
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Chen, H. J., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society reviews, 44(22), 8054–8070. [Link]
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Matsuda, T. (2020). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 8(4), 84. [Link]
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Wang, Y., & Chen, H. J. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8054-8070. [Link]
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Imai, T., Kizu, J., Mochizuki, M., & Inami, K. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Medicinal Chemistry Research, 17, 1-7. [Link]
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Harada, K., Imai, T., Kizu, J., Mochizuki, M., & Inami, K. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 26, 3375–3383. [Link]
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Guittat, L., et al. (2003). Synthesis of new Bis- and Tetra-Acridines. Molecules, 8(9), 679-691. [Link]
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Balbo, S., Turesky, R. J., & Villalta, P. W. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Chemical research in toxicology, 32(7), 1335–1349. [Link]
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Jacobs, A. C., et al. (2013). A fluorescence-based assay for high-throughput screening of human N-ethyl-N-nitrosourea-induced 1 (NEIL1) DNA glycosylase. PloS one, 8(12), e81667. [Link]
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Codorniu-Hernandez, E., et al. (2021). clickable melphalan for monitoring DNA interstrand crosslink accumulation and detecting ICL repair defects in Fanconi anemia patient cells. Nucleic Acids Research, 49(15), e87. [Link]
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Dronkert, M. L., & Kanaar, R. (2001). Formation and Repair of Interstrand Cross-Links in DNA. Mutation research, 486(4), 217–247. [Link]
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Codorniu-Hernandez, E., & Moses, R. E. (2017). Detecting DNA interstrand crosslinks with a denaturing agarose gel. ResearchGate. [Link]
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Hartley, J. A., Berardini, M. D., & Souhami, R. L. (1991). An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions. Analytical biochemistry, 193(1), 131–134. [Link]
-
Kocyigit, B., & Yilmaz, M. D. (2018). Preparation of the key intermediate this compound. ResearchGate. [Link]
-
Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of chemical research, 37(1), 61–69. [Link]
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Wang, H., & Greenberg, M. M. (2021). Formation and repair of an interstrand DNA cross-link arising from a common endogenous lesion. Proceedings of the National Academy of Sciences of the United States of America, 118(16), e2026135118. [Link]
-
Sobeck, A., et al. (2017). Visualizing replication fork encounters with DNA interstrand crosslinks. eLife, 6, e23805. [Link]
-
Geci, I., et al. (2018). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of organic chemistry, 83(17), 10146–10155. [Link]
-
Weickert, P., & Stingele, J. (2022). Isolation and detection of DNA–protein crosslinks in mammalian cells. Essays in biochemistry, 66(5), 539–551. [Link]
-
Price, N. E., & Gates, K. S. (2014). Interstrand DNA–DNA Cross-Link Formation Between Adenine Residues and Abasic Sites in Duplex DNA. Journal of the American Chemical Society, 136(6), 2512–2520. [Link]
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Elskens, J., et al. (2017). Denaturing polyacrylamide gel electrophoresis analysis of the crosslink experiments. ResearchGate. [Link]
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An, W. F., & Tolliday, N. (2009). Fluorescence-based assays. Methods in molecular biology (Clifton, N.J.), 486, 97–107. [Link]
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Clauson, C., Scharer, O. D., & Niedernhofer, L. (2013). Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair. Cold Spring Harbor perspectives in biology, 5(10), a012732. [Link]
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Kumar, A., et al. (2011). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research, 2(8), 1935-1943. [Link]
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Sharma, A., et al. (2022). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 12(6), 384. [Link]
-
Raschle, M., et al. (2008). Mechanism of replication-coupled DNA interstrand cross-link repair. Cell, 134(6), 969–980. [Link]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Bis(bromomethyl)acridine
Welcome to the technical support guide for the synthesis of 4,5-Bis(bromomethyl)acridine. This critical intermediate is a foundational building block for various fluorescent probes, DNA cross-linking agents, and other complex molecules with significant biological activity.[1][2] The synthesis, however, is often plagued by issues of low yield, competing side reactions, and purification challenges.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.
Section 1: Understanding the Core Reaction: Free-Radical Bromination
The most common and adaptable route to this compound is the benzylic bromination of 4,5-dimethylacridine. This reaction proceeds via a free-radical chain mechanism, typically employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] Understanding this mechanism is the first step to mastering the synthesis.
The process can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or irradiation, generating two radicals.
-
Propagation: A radical abstracts a hydrogen atom from one of the benzylic methyl groups of 4,5-dimethylacridine, forming a resonance-stabilized benzylic radical.[5] This radical then reacts with a bromine source to form the bromomethyl group and a new bromine radical, which continues the chain reaction. A critical, often overlooked step, is the reaction of HBr byproduct with NBS to regenerate the molecular bromine (Br₂) needed for the chain propagation.[5]
-
Termination: The reaction ceases when two radicals combine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?
A: Low yield is a multi-faceted problem. Systematically investigate these four areas:
-
Reagent Quality & Stoichiometry: Ensure your NBS is pure and dry. Old or improperly stored NBS can contain excess succinimide or bromine, which can hinder the reaction. Critically, you must use at least 2.2 equivalents of NBS to ensure both methyl groups are brominated.
-
Initiator Inefficiency: The radical initiator is the engine of your reaction. AIBN is often preferred as its decomposition rate is less solvent-dependent than benzoyl peroxide.[6] Ensure you are using a sufficient catalytic amount (typically 0.1-0.2 equivalents) and that the reaction temperature is appropriate for the initiator's half-life (e.g., AIBN's half-life is ~1.3 hours at 80°C).[6]
-
Inadequate Reaction Time/Temperature: This is a reflux reaction. Ensure your solvent is boiling vigorously enough to facilitate radical initiation and propagation. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider adding a fresh portion of the initiator.
-
Competing Side Reactions: If your crude product is a complex mixture, you are likely losing material to side reactions. See Q3 for how to diagnose and prevent this.
Q2: I'm observing a significant amount of the 4-(bromomethyl)-5-methylacridine byproduct. How can I drive the reaction to the di-substituted product?
A: Formation of the mono-brominated product is almost always due to insufficient brominating agent or reaction time.
-
Increase NBS Equivalents: The most direct solution is to increase the stoichiometry of NBS. Start with 2.2 equivalents and consider increasing to 2.5 equivalents. This provides a greater concentration of the brominating species to react with the second, less reactive methyl group.
-
Extend Reaction Time: After the first bromination, the electron-withdrawing nature of the bromomethyl group slightly deactivates the acridine system, making the second hydrogen abstraction slower. Continue to reflux the reaction and monitor by TLC until the mono-bromo spot has been consumed.
-
Staged Initiator Addition: Radical initiators are consumed over time. If the reaction stalls, consider a second addition of AIBN (0.05-0.1 eq) after 2-3 hours of reflux to regenerate a healthy population of radicals.
Q3: My NMR spectrum shows a complex aromatic region, suggesting ring bromination has occurred. What causes this and how can I prevent it?
A: This is a classic case of competing reaction pathways. NBS can act as a source for both radical bromine (Br•) for benzylic substitution and electrophilic bromine ("Br+") for aromatic substitution.[3][7] Electron-rich aromatic systems like acridine are susceptible to electrophilic attack.[3][4]
-
Mechanism of Side Reaction: In polar solvents or in the presence of acid, an ionic mechanism is favored, leading to electrophilic aromatic substitution.[8]
-
Prevention Strategies:
-
Solvent Choice is Critical: Use a non-polar solvent. Carbon tetrachloride (CCl₄) is the classic choice for its inertness and ability to promote radical pathways, though its toxicity is a major drawback.[4][9] Safer alternatives like chloroform or acetonitrile can be used, but acetonitrile's polarity may slightly increase the risk of the ionic pathway.[8][9] Dichloromethane (DCM) may have too low a boiling point (40°C) for efficient initiation.[9]
-
Ensure Radical Conditions: The presence of a radical initiator (AIBN/BPO) and light (a 100W lamp shining on the flask) strongly favors the desired radical pathway.
-
Avoid Acidity: Ensure your glassware is dry and free of acidic residue. Any trace acid can catalyze the unwanted electrophilic substitution.
-
Q4: During workup and purification, I seem to lose a lot of product. Are there stability issues or better purification strategies?
A: Yes, the product is sensitive and purification requires care.
-
Product Instability: The benzylic bromide functional groups are susceptible to hydrolysis, converting your product into 4-(bromomethyl)-5-(hydroxymethyl)acridine or the di-hydroxy species.[1] This is accelerated by water and nucleophilic solvents.
-
Workup Recommendations:
-
Perform an anhydrous or quasi-anhydrous workup. After the reaction, cool the mixture and filter off the succinimide precipitate.[9]
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any HBr, followed by a brine wash. Dry thoroughly with sodium sulfate or magnesium sulfate.
-
Avoid using nucleophilic solvents like methanol during workup.
-
-
Purification Strategy: Flash column chromatography on silica gel is the most effective method.[1][10]
-
Deactivate the Silica: Benzylic bromides can degrade on acidic silica gel. Pre-treat your silica by slurrying it in the eluent system containing 1% triethylamine to neutralize acidic sites.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc/Hexanes) to elute non-polar impurities and gradually increase polarity to elute your product.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its non-polarity, which favors the radical pathway, and its poor solubility of the succinimide byproduct, which simplifies filtration.[9] Due to its toxicity and environmental impact, chloroform is a common substitute. Acetonitrile has also been used effectively and promotes faster reactions, but its higher polarity may slightly increase the risk of electrophilic side reactions if conditions are not carefully controlled.[8]
Q: What are the critical safety precautions for this synthesis? A: This reaction involves several hazardous materials.
-
N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: CCl₄ and chloroform are toxic and suspected carcinogens. Always work within a certified chemical fume hood.
-
Product: Acridine derivatives are known DNA intercalators and should be handled as potentially mutagenic.[1][11] Avoid inhalation and skin contact.
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended:
-
¹H NMR: This is the most powerful tool. The key signal is a singlet for the four protons of the two -CH₂Br groups, which typically appears around δ 5.43 ppm in CDCl₃.[1] The aromatic protons will have characteristic shifts and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight (365.07 g/mol ) and isotopic pattern for two bromine atoms.[1]
-
Melting Point: A sharp melting point (literature: 152-156 °C) is a good indicator of purity.[1]
Section 4: Optimized Experimental Protocol & Workflow
This protocol incorporates the troubleshooting advice to maximize yield and purity.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 4,5-bis-bromomethylacridine [myskinrecipes.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
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- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4,5-Bis(bromomethyl)acridine in Aqueous Solutions
Welcome to the technical support center for 4,5-Bis(bromomethyl)acridine (BBMA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent, yet challenging, DNA cross-linking agent in their experiments. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous environments is a critical hurdle. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity and success of your experiments.
Understanding the Challenge: The Dichotomy of Reactivity and Insolubility
This compound is a valuable research tool due to its ability to intercalate into DNA and form covalent cross-links, making it useful in studying DNA structure and repair, and as a potential anticancer agent.[1] However, its planar, aromatic acridine core renders it highly hydrophobic, leading to poor solubility in aqueous buffers essential for most biological assays. Compounding this issue are the reactive bromomethyl groups, which are susceptible to hydrolysis in aqueous environments. This hydrolysis not only inactivates the compound but can also lead to the formation of less soluble byproducts, further complicating experiments. A crucial consideration is the reported half-life of BBMA in aqueous solution, which is approximately 2 hours. This necessitates careful planning and execution of experiments.
This guide will equip you with the knowledge and practical strategies to effectively manage the solubility and stability of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: My this compound precipitated when I added it to my aqueous buffer. What went wrong?
A1: This is the most common issue encountered with BBMA. The precipitation is due to its low aqueous solubility. Direct addition of the solid compound or a highly concentrated stock solution into an aqueous buffer will almost certainly result in immediate precipitation. The key is to first dissolve the compound in a suitable organic solvent to create a stock solution and then carefully dilute this stock into your aqueous medium.
Q2: What is the best organic solvent to dissolve this compound?
Q3: What is the maximum concentration of DMSO or DMF that I can use in my cell-based assay?
A3: The tolerance of cell lines to organic solvents varies. For DMSO, a final concentration of 0.5% (v/v) is generally considered safe for most cell lines, with some robust lines tolerating up to 1%.[2][3][4] However, sensitive cell types, such as primary cells, may show signs of toxicity at concentrations as low as 0.1%.[2] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q4: How can I prepare a working solution of this compound in my aqueous buffer without it precipitating?
A4: The key is a stepwise dilution process. After preparing a concentrated stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO), you should add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. It is also crucial to ensure the final concentration of the organic solvent in your aqueous solution is as low as possible and well-tolerated by your experimental system.
Q5: I've heard that this compound is unstable in water. Is this true?
A5: Yes, this is a critical point. The bromomethyl groups are susceptible to hydrolysis in aqueous solutions, which will inactivate the compound. The half-life of BBMA in aqueous solution is approximately 2 hours. Therefore, it is imperative to always prepare fresh working solutions of BBMA immediately before use and to conduct your experiments within this timeframe to ensure the compound's reactivity.
In-Depth Troubleshooting Guides
This section provides more detailed strategies to overcome solubility and stability issues with this compound.
Issue 1: Precipitation Upon Dilution into Aqueous Buffer
If you are still observing precipitation even with a stepwise dilution, consider the following:
Causality and Resolution Workflow
Caption: Troubleshooting workflow for BBMA precipitation.
Detailed Strategies:
-
Optimize Co-solvent Concentration: If your experimental system allows, you might be able to slightly increase the final concentration of the organic co-solvent. However, always prioritize minimizing solvent-induced artifacts by keeping the concentration as low as possible.
-
Employ Non-ionic Surfactants: The addition of a small amount of a non-ionic surfactant to your aqueous buffer can significantly improve the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5][6]
-
Tween® 80 (Polysorbate 80): A commonly used surfactant in pharmaceutical formulations for solubilizing hydrophobic drugs.[5][7] Start with a concentration of 0.01% to 0.1% (v/v) in your aqueous buffer.
-
Triton™ X-100: Another effective non-ionic detergent. Use a similar concentration range as Tween® 80.
-
Issue 2: Loss of Compound Activity Over Time
The limited stability of the bromomethyl groups in aqueous solution is a major concern for the reproducibility of experiments.
Causality and Mitigation Workflow
Caption: Workflow to mitigate loss of BBMA activity.
Detailed Strategies:
-
pH Considerations: The hydrolysis of benzyl halides can be influenced by pH. While the hydrolysis of benzyl chloride is largely independent of pH up to pH 13, strongly acidic or basic conditions can promote side reactions.[8] It is advisable to use buffers in the physiological pH range (pH 6.8-7.4) unless your experimental design requires otherwise.
-
Temperature Control: Perform all dilutions and experiments at a controlled temperature, preferably on ice or at room temperature, and avoid heating solutions containing BBMA unless it is part of a specific synthesis protocol.
-
Time-Sensitive Experimental Design: Plan your experiments to ensure that the incubation of your cells or biomolecules with the BBMA working solution is completed within its window of stability (ideally less than 2 hours).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 365.07 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. The solution should be clear and yellow.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. To minimize freeze-thaw cycles, aliquot into single-use volumes.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve a final concentration of 10 µM. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Place the 10 mL of pre-warmed aqueous buffer in a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, slowly add the 10 µL of the 10 mM stock solution dropwise.
-
Continue vortexing for another 10-20 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous working solution.
Note on Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.1% (v/v), which is generally well-tolerated by most cell lines.
| Parameter | Stock Solution | Working Solution |
| Compound | This compound | This compound |
| Solvent | 100% DMSO | Aqueous Buffer (e.g., PBS, Cell Culture Medium) |
| Concentration | 1-10 mM | 1-100 µM (application dependent) |
| Preparation | Dissolve solid in DMSO | Dilute stock solution into aqueous buffer |
| Stability | Stable for months at -20°C | Unstable (use immediately) |
Advanced Solubilization Strategies
For more challenging applications, such as in vivo studies, where the concentration of organic co-solvents must be strictly limited, more advanced formulation strategies may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[9] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[9]
Liposomes
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[10] For hydrophobic compounds like BBMA, the molecule would partition into the lipid bilayer. Liposomal formulations can improve solubility, stability, and can be used for targeted drug delivery.
Nanoparticle Formulations
Nanoparticle-based delivery systems offer another promising approach for formulating poorly soluble compounds for both in vitro and in vivo applications. These can include polymeric nanoparticles or solid lipid nanoparticles that encapsulate the hydrophobic drug.
These advanced formulation strategies typically require specialized expertise and equipment and should be considered in consultation with a formulation scientist.
References
- SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. (2008). Toshinori.
-
DMSO usage in cell culture. (2023). LifeTein peptide.[Link]
-
4,5-bis-bromomethylacridine. MySkinRecipes.[Link]
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Maximum DMSO concentration in media for cell culture? (2023). Reddit.[Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate.[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.[Link]
-
Synthesis of new Bis- and Tetra-Acridines. PMC - NIH.[Link]
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Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.[Link]
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CometAssay. Interchim.[Link]
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Preparation of the key intermediate this compound. ResearchGate.[Link]
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Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. (2023). PubMed.[Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate.[Link]
-
A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. NIH.[Link]
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The mechanism of the hydrolysis of benzyl chloride. SciSpace.[Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.[Source not further specified]
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The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. NIH.[Link]
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Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). Semantic Scholar.[Link]
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Comet Assay Protocol. (2015). mcgillradiobiology.ca.[Link]
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Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate.[Link]
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Tween 80 – Knowledge and References. Taylor & Francis.[Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.[Link]
- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom
-
Tween–80 Coating in Enhancing Physicochemical Stability, Kinetics and Release Mechanism of Layered Double Hydroxide-Ferulate. ResearchGate.[Link]
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Technical Support Center: Optimizing Reaction Conditions for 4,5-Bis(bromomethyl)acridine with DNA
Welcome to the technical support center for the effective use of 4,5-Bis(bromomethyl)acridine as a DNA crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experiments and achieve reliable, reproducible results.
Introduction to this compound
This compound is a potent bifunctional molecule designed to interact with DNA through a dual mechanism: intercalation and crosslinking.[1][2] The planar acridine core facilitates its insertion between DNA base pairs (intercalation), a non-covalent interaction driven by π-π stacking forces.[3][4] This initial binding event positions the two reactive bromomethyl groups in close proximity to nucleophilic sites on the DNA bases, primarily the N7 of guanine, leading to the formation of covalent interstrand crosslinks (ICLs).[1][2] ICLs are highly cytotoxic lesions that block essential cellular processes like DNA replication and transcription, making agents that induce them valuable tools in cancer research and therapy.[5][6][7]
The unique combination of a DNA intercalator and a crosslinking agent in a single molecule is expected to enhance its affinity and specificity for DNA, potentially leading to more potent biological activity compared to agents that act by a single mechanism.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a bifunctional DNA modifying agent. Its planar acridine ring intercalates into the DNA double helix, which then facilitates the alkylation of DNA bases by the two bromomethyl groups, leading to the formation of DNA interstrand crosslinks.[1][2] Molecular modeling suggests that the bromomethyl groups are positioned in close proximity to the N7 of guanine residues, which are common sites for alkylation.[1]
Q2: What are the expected outcomes of a successful reaction between this compound and DNA?
A2: A successful reaction will result in the formation of covalent interstrand crosslinks in the DNA. This can be observed experimentally through various techniques, including:
-
Gel electrophoresis: Crosslinked DNA will migrate slower than its non-crosslinked counterpart. Under denaturing conditions, crosslinked DNA will renature and migrate as double-stranded DNA, while non-crosslinked DNA will remain single-stranded.[1]
-
Fluorescence spectroscopy: The intercalation of the acridine moiety into DNA can lead to changes in its fluorescence properties, which can be monitored to study the binding interaction.[8][9][10]
-
DNA melting temperature (Tm) analysis: The formation of interstrand crosslinks stabilizes the DNA duplex, leading to an increase in its melting temperature.[11]
Q3: Is this compound stable in aqueous solutions?
A3: Like many alkylating agents, this compound can be susceptible to hydrolysis in aqueous solutions, where the bromomethyl groups react with water. It is recommended to prepare fresh solutions of the compound in an appropriate solvent (e.g., DMSO) immediately before use and to minimize the time it spends in aqueous buffers before reacting with DNA. One study noted that 4,5-bis(chloromethyl)acridine was more stable in cell culture medium than this compound.[1]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides systematic approaches to resolving them.
Issue 1: No or Low Efficiency of DNA Crosslinking
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of this compound | 1. Prepare fresh stock solutions of the compound in anhydrous DMSO immediately before each experiment. 2. Minimize the pre-incubation time of the compound in aqueous reaction buffers. 3. Store the solid compound and its stock solution under appropriate conditions (e.g., desiccated, protected from light, at -20°C). | The bromomethyl groups are reactive and can undergo hydrolysis in the presence of water, rendering the compound inactive for crosslinking. |
| Suboptimal Reaction Buffer Conditions | 1. pH: Ensure the reaction buffer pH is within the optimal range (typically 7.0-8.0). Avoid acidic conditions which can promote depurination. 2. Ionic Strength: Optimize the salt concentration (e.g., NaCl) in the reaction buffer. Very high salt concentrations can interfere with the initial electrostatic interactions and intercalation of the acridine moiety. | The reactivity of DNA bases and the stability of the DNA duplex are pH-dependent. Ionic strength influences the electrostatic interactions between the positively charged acridine ring (at neutral pH) and the negatively charged DNA backbone. |
| Incorrect Molar Ratio of Compound to DNA | 1. Perform a titration experiment with varying molar ratios of this compound to DNA base pairs. 2. Start with a range of ratios, for example, from 1:100 to 10:1 (compound:DNA base pair). | The efficiency of crosslinking is dependent on the concentration of both reactants. An excess of the compound may be required to drive the reaction to completion, but very high concentrations can lead to off-target reactions. |
| Insufficient Incubation Time or Temperature | 1. Increase the incubation time of the reaction. Monitor the extent of crosslinking at different time points (e.g., 1, 2, 4, 8, 24 hours). 2. Optimize the incubation temperature. While room temperature may be sufficient, a slightly elevated temperature (e.g., 37°C) might increase the reaction rate. However, be cautious of DNA denaturation at higher temperatures. | Covalent bond formation is a time and temperature-dependent process. Longer incubation times and optimal temperatures allow for a higher probability of the alkylation reaction to occur. |
Issue 2: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Variability in Reagent Preparation | 1. Use a consistent source and lot of this compound. 2. Ensure accurate and consistent preparation of all buffers and stock solutions. 3. Calibrate pipettes regularly to ensure accurate liquid handling. | Minor variations in reagent concentrations or quality can significantly impact the outcome of sensitive biochemical reactions. |
| Presence of Contaminants | 1. Use high-purity DNA. Purify DNA samples to remove any residual proteins, RNA, or other contaminants. 2. Use nuclease-free water and sterile, disposable labware to prevent enzymatic degradation of DNA. | Contaminants can interfere with the reaction by competing for the crosslinking agent or by degrading the DNA substrate. |
| Inadequate Mixing | 1. Ensure thorough but gentle mixing of the reaction components upon addition of this compound. 2. Vortexing should be done carefully to avoid shearing of high molecular weight DNA. | Homogeneous distribution of all reactants is crucial for a uniform and reproducible reaction. |
Issue 3: Unexpected Fluorescence Quenching or Enhancement
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Fluorescence Quenching by DNA | 1. This is an expected phenomenon. The fluorescence of acridine derivatives is often quenched upon intercalation into DNA due to interactions with the DNA bases, particularly guanine.[8][9][10] 2. This quenching can be used as an indicator of DNA binding. | The close proximity of the acridine fluorophore to the electron-rich DNA bases can lead to photoinduced electron transfer, resulting in fluorescence quenching. |
| Inner Filter Effect | 1. If using high concentrations of DNA or the acridine compound, the absorbance of the solution at the excitation or emission wavelengths can lead to a decrease in the measured fluorescence intensity. 2. Perform control experiments with non-interacting, absorbing species to assess the contribution of the inner filter effect. 3. If significant, correct the fluorescence data for this effect or work at lower concentrations. | The inner filter effect is a physical phenomenon that can lead to an underestimation of the true fluorescence intensity and should be accounted for in quantitative studies. |
| Formation of Aggregates | 1. At high concentrations, this compound may form aggregates, which can have different fluorescence properties than the monomeric form. 2. Check for a linear relationship between concentration and absorbance (Beer's Law) to detect aggregation. 3. Work at concentrations below the critical aggregation concentration. | Aggregation can lead to self-quenching or changes in the emission spectrum, complicating the interpretation of fluorescence data. |
Experimental Protocols
Protocol 1: General Procedure for DNA Crosslinking with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the DNA solution in the desired reaction buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Initiate the reaction by adding the desired amount of the this compound stock solution to the DNA solution to achieve the target molar ratio.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for the specified time (e.g., 1-24 hours), protected from light.
-
Stop the reaction by adding a quenching agent (e.g., a solution containing a thiol, such as β-mercaptoethanol or dithiothreitol) or by purifying the DNA.
-
Analyze the reaction products using appropriate methods, such as agarose gel electrophoresis under denaturing conditions.
Protocol 2: Denaturing Agarose Gel Electrophoresis to Detect Interstrand Crosslinks
-
After the crosslinking reaction, purify the DNA to remove unreacted this compound and other buffer components.
-
Denature the DNA by adding an equal volume of a denaturing loading buffer (e.g., containing formamide and a tracking dye) and heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Prepare a denaturing agarose gel (e.g., 1% agarose in a buffer containing a denaturant like sodium hydroxide or glyoxal).
-
Load the denatured DNA samples onto the gel and perform electrophoresis.
-
Visualize the DNA bands by staining with a suitable fluorescent dye (e.g., ethidium bromide or SYBR Gold) and imaging under UV light. Non-crosslinked DNA will migrate as single strands, while crosslinked DNA will renature and migrate at a position corresponding to double-stranded DNA.
Visualizing the Workflow and Mechanism
Mechanism of Action
Caption: Mechanism of DNA modification by this compound.
Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing DNA crosslinking reactions.
References
- Benchchem.
- Deans, A. J., & West, S. C. (2011). The evolving role of DNA inter-strand crosslinks in chemotherapy.
- Brulíková, L., et al. (2012). DNA interstrand cross-linking agents and their chemotherapeutic potential. Current Medicinal Chemistry, 19(24), 4068-4083.
- Benchchem. A Comparative Analysis of Acridine-Based DNA Intercalators for Researchers and Drug Development Professionals.
- Couch, D. G., et al. (2007).
- Brulíková, L., et al. (2012). DNA interstrand cross-linking agents and their chemotherapeutic potential. PubMed.
- ResearchGate.
- Ibrahim, N. A., & Taha, M. O. (2001).
- Harada, K., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Medicinal Chemistry Research, 17(2-7), 123-130.
- Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic Acids Research, 29(6), e34.
- da Silva, A. D., et al. (2021). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Current Medicinal Chemistry, 28(28), 5716-5734.
- Oster, G. (1951). FLUORESCENCE QUENCHING BY NUCLEIC ACIDS. Transactions of the Faraday Society, 47, 660-666.
- Nazarenko, I., Pires, R., & Bental, T. (2013). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. RSC Advances, 3(44), 21377-21387.
- Harada, K., et al. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 26(11), 3375-3383.
- Benchchem. Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
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- 4. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA interstrand cross-linking agents and their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching by nucleic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Guide for 4,5-Bis(bromomethyl)acridine Fluorescence Microscopy
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,5-Bis(bromomethyl)acridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique fluorescent probe in their microscopy workflows. As a bifunctional molecule, this compound presents specific challenges and opportunities. This document provides in-depth, field-proven insights to help you overcome common hurdles and achieve high-quality, reproducible results.
Understanding the Probe: Mechanism of Action
This compound is a specialized fluorescent probe that functions through a dual mechanism. Its planar acridine core allows it to intercalate non-covalently between the base pairs of double-stranded DNA, a characteristic of many acridine derivatives.[1][2] Concurrently, the two highly reactive bromomethyl groups at the 4 and 5 positions act as alkylating agents, forming covalent interstrand cross-links with nucleophilic sites on the DNA, such as the N7 position of guanine.[1][3] This covalent tethering provides a stable and robust signal, making it a powerful tool for visualizing genetic material and studying DNA interactions.[4] However, this cross-linking activity is also the source of its significant cytotoxicity, a critical factor in experimental design.[1][5]
Caption: Mechanism of this compound binding to DNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for this compound? Its primary use is as a fluorescent probe for studying and visualizing nucleic acids.[4] The stable signal resulting from covalent cross-linking makes it suitable for experiments requiring robust labeling. It is also explored in research related to photodynamic therapy and as a precursor for synthesizing other biologically active compounds.[4] Given its mechanism as a DNA cross-linking agent, it has been investigated for its cytotoxic and potential anti-cancer properties.[3][5][6]
Q2: What are the optimal excitation and emission wavelengths for this probe? While specific data for this compound is not always published, its acridine core suggests spectral properties similar to other acridine derivatives like Acridine Orange. Typically, acridines are excited by blue light and emit in the green to orange range of the spectrum.
-
Recommended Starting Point (Excitation): ~488 nm (Blue)
-
Recommended Starting Point (Emission): ~520 - 550 nm (Green) It is crucial to empirically determine the optimal settings on your specific microscopy system by performing an excitation-emission scan.
Q3: Can this compound be used for live-cell imaging? Yes, but with extreme caution. The probe's mechanism involves DNA cross-linking, which is a potent inducer of cell cycle arrest and apoptosis.[5][7] Therefore, it is highly cytotoxic.[1][8] For live-cell imaging, experiments should be short-term. It is imperative to use the lowest possible concentration and shortest incubation time that provides a detectable signal to minimize phototoxicity and probe-induced cell death.[9]
Q4: How should I store the probe? Fluorophores, in general, are sensitive to light and temperature.[10] this compound should be stored protected from light, at room temperature, and in a dry, sealed container. For solutions, it is best to prepare fresh or to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
This section addresses the most common issues encountered during experiments with this compound, providing causal explanations and actionable solutions.
Problem Area 1: Weak or No Fluorescence Signal
Question: I have stained my cells according to the protocol, but the fluorescent signal is barely detectable or completely absent. What went wrong?
This is a common issue that can stem from problems with the probe itself, the sample preparation, or the imaging setup.[11]
Causality & Solutions:
-
Probe Concentration is Too Low: Unlike antibody staining, which benefits from amplification, direct chemical probes require a sufficient number of molecules to bind to the target.
-
Solution: Perform a concentration titration. Start with a concentration of 1-5 µM and increase incrementally. See the protocol section for a detailed titration workflow.[11]
-
-
Inadequate Incubation: The probe needs sufficient time to enter the cell, diffuse to the nucleus, and react with the DNA.
-
Solution: Increase the incubation time. For fixed cells, try extending from 30 minutes to 60 minutes. For live cells, increase in smaller increments (e.g., 5-10 minutes) while monitoring for cytotoxicity.
-
-
Poor Cell Permeabilization (Fixed Cells): The probe cannot reach the nuclear DNA if the cell and nuclear membranes are not adequately permeabilized.
-
Solution: Ensure your permeabilization step is sufficient. A common method is a 10-minute incubation in 0.1-0.5% Triton X-100 in PBS.[12]
-
-
Incorrect Microscope Filter Sets: If the excitation and emission filters do not match the spectral profile of the probe, the signal will be lost.[11]
-
Solution: Verify that you are using a standard blue excitation filter (e.g., 470/40 nm) and a green emission filter (e.g., 525/50 nm). Check your microscope's specifications and the probe's (or a similar acridine's) spectrum.
-
-
Probe Degradation: The reactive bromomethyl groups can hydrolyze over time, especially in aqueous solutions, rendering the probe unable to form covalent bonds.
-
Solution: Use freshly prepared probe solutions for each experiment. If using a stock solution in an organic solvent like DMSO, ensure it is stored properly (dry, dark, frozen).[10]
-
Caption: Troubleshooting workflow for weak or no signal.
Problem Area 2: High Background & Low Signal-to-Noise Ratio (SNR)
Question: My images are hazy, and the background fluorescence is so high that it obscures the specific nuclear signal. How can I improve the contrast?
High background is a critical issue that degrades image quality and complicates analysis.[10][13] It can originate from several sources, including unbound probe, cellular autofluorescence, and non-specific binding.[14][15]
Causality & Solutions:
-
Excess Probe Concentration: Using too much probe is the most common cause of high background. Excess, unbound molecules will fluoresce in the media and cytoplasm.[14][16]
-
Solution: Reduce the probe concentration. This is the corollary to the "weak signal" problem; an optimal concentration maximizes signal while minimizing background. If your signal is bright but so is your background, decrease the concentration.
-
-
Insufficient Washing: Washing steps are critical for removing unbound probe molecules.[10][14]
-
Solution: Increase the number and duration of your wash steps after staining. Use a buffer like PBS, and perform at least 3 washes for 5 minutes each. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also help.[16]
-
-
Cellular Autofluorescence: Many cells naturally fluoresce, especially when excited with blue or UV light, due to endogenous molecules like NADH and flavins.[11][17]
-
Solution: Always include an unstained control sample (cells that have gone through the entire preparation process but without the probe) and image it using the exact same settings.[11] This will reveal the level of intrinsic autofluorescence. If it is high, consider using a commercial autofluorescence quencher.
-
-
Suboptimal Imaging Parameters: For confocal microscopy, a pinhole that is too wide can allow out-of-focus light and background to reach the detector, reducing SNR.[18]
-
Solution: Adjust the confocal pinhole to approximately 1 Airy Unit (AU). This provides the best balance between signal detection and rejection of out-of-focus light.[18]
-
Problem Area 3: Rapid Photobleaching
Question: The signal looks great initially, but it disappears almost immediately upon illumination. How can I preserve my fluorescence?
Photobleaching is the irreversible photochemical destruction of a fluorophore.[17] It is caused by the interaction of the excited-state fluorophore with oxygen, leading to its degradation.[17]
Causality & Solutions:
-
Excessive Excitation Light Intensity: Higher light intensity excites more fluorophores but also accelerates their destruction.[19]
-
Solution: Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal.
-
-
Long Exposure Times: The longer the sample is illuminated, the more photobleaching will occur.[17]
-
Solution: Use the shortest possible exposure time. If the signal is too weak for short exposures, consider increasing the detector gain or using a more sensitive camera (e.g., an EMCCD or sCMOS).[15]
-
-
Lack of Antifade Reagent: These reagents are designed to scavenge oxygen free radicals that cause photobleaching.
-
Solution: Always use a high-quality mounting medium that contains an antifade reagent, such as p-phenylenediamine (PPD) or commercial formulations like ProLong™ Gold.[11] This is critical for fixed-cell imaging.
-
Problem Area 4: Cytotoxicity in Live-Cell Experiments
Question: My cells start to show signs of stress (blebbing, rounding up) or detach and die shortly after I add the probe. Is this normal?
Yes, this is an expected challenge with this particular probe. Its DNA cross-linking function is inherently toxic to cells.[5][8]
Causality & Solutions:
-
High Probe Concentration: More probe leads to more DNA damage and faster cell death.
-
Solution: This is the most critical parameter to optimize. Perform a careful titration to find the minimum concentration needed for detection over your desired time course. You may need to sacrifice signal intensity for cell viability.
-
-
Prolonged Incubation/Imaging: The longer the cells are exposed to the probe, the more DNA damage accumulates.
-
Solution: Design your experiment to be as short as possible. Add the probe immediately before you begin imaging and collect data only for the necessary duration.
-
-
Phototoxicity: The excitation light itself can be damaging to cells, and this effect is often exacerbated by the presence of a fluorescent probe.[8]
-
Solution: Use the lowest possible light dose by minimizing intensity and exposure time.[9] If possible, use imaging modalities that are gentler on cells, like spinning disk confocal over point-scanning confocal for long time-lapses.
-
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells
This protocol provides a robust starting point for staining cells grown on coverslips.
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to 60-80% confluency.
-
Fixation: Gently wash cells once with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]
-
Washing: Wash the coverslips 2 x 5 minutes with PBS.
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.[20]
-
Washing: Wash the coverslips 2 x 5 minutes with PBS.
-
Staining: Prepare a 1-5 µM solution of this compound in PBS. Remove PBS from the cells and add the staining solution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Post-Staining Wash: Wash the coverslips 3 x 5 minutes with PBS to remove unbound probe.[10]
-
Mounting: Briefly dip the coverslip in distilled water to remove salt crystals. Mount the coverslip onto a microscope slide using an antifade mounting medium.[11]
-
Sealing & Curing: Seal the edges of the coverslip with nail polish. Allow the mounting medium to cure as per the manufacturer's instructions (often 24 hours at 4°C) before imaging.
-
Imaging: Image using appropriate filter sets (e.g., Ex: 488 nm, Em: 520-550 nm).
Protocol 2: Considerations for Live-Cell Imaging
This workflow highlights the critical modifications needed for live-cell experiments.
-
Cell Culture: Seed cells in a glass-bottom imaging dish or chamber slide.
-
Prepare Imaging Medium: Use a CO2-independent imaging medium (e.g., Gibco™ Live Cell Imaging Solution) to maintain physiological pH outside of an incubator.[9]
-
Prepare Staining Solution: Prepare a 2X stock of this compound in imaging medium. A starting concentration of 0.5-2 µM is recommended.
-
Staining: Place the imaging dish on the microscope stage. Locate the cells of interest using brightfield or DIC. Add an equal volume of the 2X staining solution to the dish to achieve a 1X final concentration.
-
Incubation & Imaging: Begin imaging immediately or after a short incubation period (5-15 minutes). Continuously monitor cell health.
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Use time-lapse settings that allow for recovery between acquisitions (e.g., image every 5-10 minutes instead of every 30 seconds).[9]
Table 1: Key Experimental Parameters
| Parameter | Fixed-Cell Imaging | Live-Cell Imaging | Rationale |
| Probe Concentration | 1 - 5 µM | 0.5 - 2 µM | Lower concentration minimizes cytotoxicity in live cells.[8] |
| Incubation Time | 30 - 60 min | 5 - 15 min (or immediate) | Shorter time reduces probe-induced DNA damage. |
| Solvent/Buffer | PBS | CO2-independent imaging medium | Maintains cell viability during imaging.[9] |
| Washing | 3 x 5 min post-staining | Optional, gentle medium exchange | Extensive washing is difficult in live imaging; lower initial concentration is key. |
| Mounting Medium | Required, with antifade | Not applicable | Antifade reagents are crucial for preserving signal in fixed samples.[11] |
References
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One, 20(9), e0330718. [Link]
-
Cell Signaling Technology, Inc. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
- The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments.
- Nikon Instruments Inc. (n.d.). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy.
- Al-Sady, B. (2025). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations.
- Keyence Corporation. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- BenchChem. (2025). Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Microscopy.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Kuroda, M., et al. (2025). DNA interaction of bromomethyl-substituted acridines.
- Hori, T., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES.
- Evident Scientific. (n.d.). Fluorescence Microscopy Errors.
- Evident Scientific. (n.d.). Signal-to-Noise Considerations.
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- ProQuest. (n.d.). Fluorescence Quenching of Centrosymmetric Acridinedione Derivatives by Alcohols: The Role of Hydrogen Bonds and Their Clustering.
- de la Fuente, F. E., et al. (n.d.).
- Pasternak, A., et al. (2025). Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer.
- Guidechem. (n.d.). This compound 643742-28-3 wiki.
- Liu, Y., et al. (n.d.). Enhanced fluorescence quenching in an acridine orange - Alizarin red system through matrine and its analytical application.
- Galy, J. P., et al. (n.d.). Synthesis of new Bis- and Tetra-Acridines. PMC - NIH.
- Kalyan, K., et al. (n.d.).
- Nafisi, S., et al. (n.d.). Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue.
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- MDPI. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review.
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- Chemsrc. (2025). This compound | CAS#:643742-28-3.
- BenchChem. (2025). Technical Support Center: Quenching of Fluorescence in 4-(Bromomethyl)-2,5-diphenyloxazole Derivatives.
- Li, V. S., et al. (n.d.).
- Boyd, M., & Allen, J. (n.d.).
- Al-Majd, L. A. A., et al. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH.
- Kormos, A., et al. (2025). Preparation of the key intermediate this compound.
- Al-Abdullah, N. M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. NIH.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Al-Majd, L. A. A., et al. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review. Semantic Scholar.
- van der Meer, D., et al. (2022). Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols.
- Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
- Rhenium Bio. (n.d.). Imaging protocol handbook.
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- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 11. biotium.com [biotium.com]
- 12. promega.com [promega.com]
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- 17. Fluorescence Microscopy Errors [evidentscientific.com]
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- 20. rheniumbio.co.il [rheniumbio.co.il]
preventing degradation of 4,5-Bis(bromomethyl)acridine during storage.
Technical Support Center: 4,5-Bis(bromomethyl)acridine
Introduction: Understanding the Instability of this compound
This compound (BBMA) is a valuable bifunctional molecule used extensively in drug development and chemical biology. Its utility stems from an acridine core, which can intercalate into DNA, and two highly reactive bromomethyl groups that can alkylate nucleophilic sites, leading to DNA crosslinking.[1][2] This inherent reactivity, however, also makes the compound susceptible to degradation if not handled and stored with meticulous care.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of your this compound samples, thereby safeguarding the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The primary goal is to mitigate exposure to atmospheric moisture, oxygen, light, and heat. The bromomethyl groups are particularly susceptible to hydrolysis and oxidation.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. While colder is often better, refrigeration is a standard and effective practice.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to ambient moisture. The benzylic bromides are reactive and can be sensitive to air.[3] |
| Light | Amber Vial / Protect from Light | The acridine core is a chromophore that can absorb light, potentially leading to photodecomposition. |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to ensure an airtight seal. Glass is preferred over plastic due to potential reactivity and leaching.[4] |
Q2: My this compound powder has changed from a yellow powder to a brownish or discolored solid. What happened?
A color change is a strong indicator of degradation. The yellow color is characteristic of the pure acridine derivative.[1] The formation of brownish impurities often suggests oxidation or polymerization products. The likely culprits are prolonged exposure to air (oxygen) or light. It is crucial to assess the purity of the sample before use.
Q3: What are the main chemical pathways that lead to the degradation of this compound?
Understanding the degradation mechanisms is key to preventing them. The two primary pathways involve the reactive bromomethyl groups and the aromatic acridine core.
-
Hydrolysis: The bromomethyl groups are excellent electrophiles. In the presence of water (e.g., from atmospheric moisture), they can undergo nucleophilic substitution to form 4-(bromomethyl)-5-(hydroxymethyl)acridine and subsequently 4,5-Bis(hydroxymethyl)acridine. This conversion eliminates the compound's DNA crosslinking ability.[1]
-
Oxidation: The benzylic positions are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under light exposure. This can lead to the formation of corresponding aldehydes or carboxylic acids at the 4 and 5 positions.
-
Photodecomposition: Acridine derivatives are photosensitive.[5] UV or even ambient light can provide the energy to initiate radical reactions or other complex degradation pathways, often resulting in a mixture of polymeric byproducts.
Caption: Primary degradation pathways for this compound.
Q4: Are there any solvents or materials I should avoid when handling or storing this compound?
Absolutely. Due to its reactivity, this compound is incompatible with several common laboratory materials.
Table 2: Incompatible Materials
| Material Class | Examples | Reason for Incompatibility |
| Nucleophilic Solvents | Water, Methanol, Ethanol | Reacts via nucleophilic substitution (solvolysis), replacing the bromide with hydroxyl or alkoxy groups. |
| Strong Bases | Hydroxides, Amines, Alkoxides | Promotes elimination or substitution reactions at the bromomethyl sites.[4][6] |
| Strong Oxidizing Agents | Peroxides, Nitric Acid, Permanganate | Will aggressively oxidize the acridine ring and the methyl groups, leading to complete decomposition.[6][7] |
| Reactive Metals | Unpassivated Steel, Aluminum | Can potentially catalyze decomposition, especially in the presence of trace moisture. |
Q5: How should I prepare solutions of this compound for my experiments?
Solutions are significantly less stable than the solid compound.
-
Solvent Choice: Use only dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or Dichloromethane).
-
Preparation: Prepare solutions fresh for each experiment. Do not store solutions, even at low temperatures, for extended periods.
-
Storage of Solutions: If short-term storage (hours) is unavoidable, keep the solution tightly capped under an inert atmosphere at 2-8°C and protected from light.
Troubleshooting Guide
Issue 1: My compound is showing low efficacy or no activity in my DNA crosslinking assay.
-
Probable Cause: The compound has likely degraded, primarily through hydrolysis of one or both bromomethyl groups to the corresponding inactive alcohols.
-
Solution:
-
Assess Purity: Before use, run a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the sample to a fresh or validated stock if available.
-
Use Fresh Sample: If degradation is confirmed, discard the old sample and use a new, properly stored vial of this compound.
-
Review Handling Protocol: Ensure that all solvents are anhydrous and that exposure to ambient air and moisture is minimized during weighing and dissolution.
-
Issue 2: I see multiple spots on a TLC analysis of my compound.
-
Probable Cause: The presence of additional spots indicates impurities, which are likely degradation products. The starting material, this compound, is relatively non-polar. The hydrolyzed byproducts (containing -OH groups) will be significantly more polar and will have lower Rf values on a normal-phase silica plate.
-
Troubleshooting Steps:
-
Identify Spots: The spot with the highest Rf value is likely the parent compound. Spots closer to the baseline are more polar impurities.
-
Quantify: Estimate the relative percentage of the impurity. If it is more than a few percent, the sample's integrity is compromised.
-
Purification (Advanced): For valuable samples, purification may be possible via flash column chromatography using a non-polar solvent system, but this should be undertaken with care due to the compound's reactivity.[1]
-
Caption: Decision workflow for handling and storage of the compound.
Experimental Protocol: Purity Assessment by TLC
This protocol provides a rapid, qualitative method to assess the integrity of your this compound sample.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase: 6:1 Hexane:Ethyl Acetate[1]
-
Sample Solvent: Anhydrous Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in anhydrous DCM (approx. 1 mg/mL).
-
Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. Allow the solvent to evaporate completely.
-
Development: Place the plate in a TLC chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be observed.
-
Degraded Sample: Multiple spots will be visible. The primary degradation products (hydrolyzed species) will appear as distinct spots with a lower Rf value (closer to the baseline) than the parent compound.
-
References
-
Toshinori, O., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Retrieved from [Link]
-
Peninsula Synthesis. (n.d.). (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. Retrieved from [Link]
-
Pro-Lab Diagnostics. (2017). Acridine Orange Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Acridine orange (C.I. 46005) Safety Data Sheet. Retrieved from [Link]
-
Bio-Rad Antibodies. (2018). ACRIDINE ORANGE STAIN Safety Data Sheet. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). Acridine Orange. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of the key intermediate this compound. Retrieved from [Link]
-
PubChem. (n.d.). 9-Bromo-4,5-bis(bromomethyl)acridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of new Bis- and Tetra-Acridines. Retrieved from [Link]
-
ResearchGate. (2025). DNA interaction of bromomethyl-substituted acridines. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. (Bromomethyl)cyclohexane, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Minimizing Off-Target Effects of 4,5-Bis(bromomethyl)acridine in Cellular Assays
Welcome to the technical support center for 4,5-Bis(bromomethyl)acridine (BBMA). As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies. Our goal is to help you harness the potent activity of BBMA while minimizing confounding off-target effects in your cellular assays. This resource is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Section 1: Understanding the Core Principles of this compound
This section provides a foundational understanding of BBMA's mechanism of action and the inherent properties that can lead to off-target effects.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bifunctional molecule designed to act as a potent DNA-damaging agent through a dual mechanism.[1][2]
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DNA Intercalation: The planar, tricyclic acridine core inserts itself between the base pairs of the DNA double helix.[3][4] This initial, non-covalent binding increases the compound's affinity for DNA and positions the reactive side chains for the next step.
-
DNA Crosslinking: The two highly reactive bromomethyl groups, positioned at the 4 and 5 positions of the acridine ring, function as alkylating agents.[1][2] Once the molecule is intercalated, these groups form covalent bonds with nucleophilic sites on the DNA bases, particularly the N7 position of guanine.[1] This can result in both interstrand and intrastrand DNA crosslinks, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death.[1][2]
Due to this potent DNA-damaging activity, BBMA and similar acridine derivatives are also known to inhibit the function of DNA-metabolizing enzymes like topoisomerases I and II.[5][6][7]
Q2: What are the most common off-target effects to be aware of when using BBMA?
A2: The very features that make BBMA a potent cytotoxic agent also predispose it to several off-target effects that must be carefully controlled.
-
Broad, Non-Specific Cytotoxicity: The primary mechanism targets DNA, a ubiquitous molecule in all cells. At excessive concentrations, BBMA will induce overwhelming DNA damage, leading to cell death through necrosis rather than the more controlled process of apoptosis. This can mask specific, dose-dependent effects and lead to a misleadingly narrow therapeutic window.
-
Non-Specific Alkylation: The bromomethyl groups are electrophilic and can react with other cellular nucleophiles besides DNA, most notably the thiol groups in cysteine residues of proteins.[8] This non-specific protein modification can lead to enzyme inactivation, disruption of cellular signaling, and other artifacts that are independent of DNA damage.
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Assay Interference: Acridine-based compounds are inherently fluorescent.[9] This property can directly interfere with any downstream assays that rely on fluorescence detection (e.g., GFP/RFP reporters, fluorescent antibodies, some viability dyes), leading to false positive or negative results. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS).[8]
Section 2: Troubleshooting Guide: Experimental Observations & Solutions
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.
Q3: I'm observing massive cell death across all my tested concentrations, even very low ones. What is going wrong?
A3: This common issue usually points to a problem with experimental setup rather than the compound's intrinsic properties. Here’s a systematic approach to troubleshooting.
| Problem Observation | Potential Cause | Recommended Solution |
| Widespread Cell Death | 1. Solvent Toxicity: The solvent used to dissolve BBMA (typically DMSO) is toxic to cells at higher concentrations. | Action: Ensure the final concentration of DMSO in your culture medium is non-toxic. For most cell lines, this is below 0.5%, and ideally ≤0.1%.[10] Always include a "vehicle control" group that treats cells with the highest concentration of solvent used in the experiment. |
| 2. Incorrect Compound Concentration: Errors in calculating dilutions or a faulty stock solution can lead to unintentionally high final concentrations. | Action: Re-verify all dilution calculations. If possible, confirm the concentration of your stock solution spectrophotometrically. Prepare fresh dilutions for each experiment. | |
| 3. High Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to DNA-damaging agents (e.g., cells deficient in DNA repair pathways). | Action: Test BBMA on a panel of cell lines with varying sensitivities. Start with a much broader and lower range of concentrations (e.g., picomolar to low micromolar) to find the dynamic range for your specific cell line. | |
| 4. Compound Instability/Precipitation: BBMA may be precipitating out of the culture medium, leading to inconsistent cell exposure and localized high concentrations. | Action: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the stock solution is fully dissolved before adding it to the medium. Poor solubility can be a significant issue.[10] |
Q4: My results are highly variable and not reproducible between experiments. What are the likely causes?
A4: Poor reproducibility is a critical issue that undermines data integrity. The cause is often found in subtle variations in protocol execution.
-
Cell Seeding and Confluency: Ensure cells are seeded evenly and are in the exponential growth phase at the start of the experiment. Over-confluent or sparse cultures will respond differently to treatment. Standardize your seeding density.[10]
-
Compound Stability: Prepare fresh dilutions of BBMA from a validated stock solution for every experiment. The bromomethyl groups are reactive and can hydrolyze over time in aqueous solutions, reducing the compound's potency.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage number cells can undergo genetic drift and exhibit altered phenotypes and drug sensitivities.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and plating. High variability between replicate wells is a common sign of pipetting inconsistency.[10]
Q5: How do I distinguish between on-target apoptosis and non-specific cytotoxicity?
-
Use Orthogonal Assays: Combine a metabolic assay (e.g., MTT) with methods that measure distinct cellular events. For example, pair it with a membrane integrity assay (e.g., LDH release or propidium iodide staining), where a high signal is indicative of necrosis.
-
Detect Apoptosis-Specific Markers: Measure the activation of key apoptotic proteins. Caspases are proteases that execute apoptosis, and their activation is a hallmark of this process.[11][12] Assays for Caspase-3 and Caspase-9 activity can confirm an apoptotic mechanism.[13][14][15]
-
Morphological Analysis: Use microscopy to observe the classic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. Staining with dyes like Hoechst 33342 or using a combination of Acridine Orange and Ethidium Bromide (AO/EB) can clearly distinguish between live, apoptotic, and necrotic cells.[16][17]
Section 3: Core Experimental Protocols for Validation
Here we provide step-by-step methodologies for key experiments to help you establish a robust and reproducible assay system for BBMA.
Protocol 1: Establishing the Optimal Dose-Response Curve using MTT Assay
This protocol determines the concentration range at which BBMA affects cell viability, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.[18][19]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach and resume exponential growth (typically 18-24 hours).
-
Compound Preparation: Prepare a 2X stock of your BBMA serial dilutions in complete culture medium. A broad range is recommended for the first experiment (e.g., 1 nM to 100 µM). Remember to prepare a 2X vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).
-
Cell Treatment: Carefully remove half the medium from each well and add an equal volume of the 2X BBMA dilutions or vehicle control. This minimizes cell disturbance.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve using appropriate software to determine the IC50 value.
Protocol 2: Distinguishing Apoptosis from Necrosis via Acridine Orange/Ethidium Bromide (AO/EB) Staining
This fluorescence microscopy-based method provides a clear visual distinction between live, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[17][20][21]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with BBMA at concentrations around the predetermined IC50. Include positive (e.g., staurosporine) and vehicle controls.
-
Staining Solution Preparation: Prepare a fresh dye mix containing 100 µg/mL Acridine Orange and 100 µg/mL Ethidium Bromide in PBS.
-
Staining Procedure: After treatment, wash the cells once with PBS. Add 10-20 µL of the AO/EB dye mix directly to the cells in 1 mL of PBS. Incubate for 5 minutes at room temperature, protected from light.
-
Imaging: Immediately visualize the cells under a fluorescence microscope using a blue filter (excitation ~488 nm).
-
Interpretation:
-
Live Cells: Uniform green nucleus with intact structure.
-
Early Apoptotic Cells: Bright green nucleus showing signs of chromatin condensation (pyknosis).
-
Late Apoptotic Cells: Condensed and fragmented orange-to-red nucleus.
-
Necrotic Cells: Uniformly orange-to-red nucleus with no signs of condensation.
-
| Cell State | Membrane Integrity | Nuclear Morphology | Observed Color |
| Live | Intact | Normal | Uniform Green |
| Early Apoptosis | Intact | Condensed | Bright Green/Yellow |
| Late Apoptosis | Compromised | Condensed/Fragmented | Orange/Red |
| Necrosis | Compromised | Swollen/Normal | Uniform Orange/Red |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best solvent for BBMA and what is the maximum final concentration I should use in my culture?
-
BBMA is typically dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% and should ideally be kept at or below 0.1% to avoid solvent-induced artifacts.[10] Always include a vehicle control.
FAQ 2: How stable is BBMA in solution and in cell culture media?
-
The bromomethyl groups are reactive and susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare fresh dilutions in culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
FAQ 3: What are the best negative and positive controls to use alongside BBMA?
-
Negative Control: An ideal negative control would be a structurally similar but non-reactive analog, such as 4,5-bis(hydroxymethyl)acridine.[1] If unavailable, a well-characterized non-intercalating, non-alkylating compound can be used to control for general stress responses.
-
Positive Control: Use a well-characterized DNA-damaging agent. For a DNA crosslinker, cisplatin is a good choice.[1] For a topoisomerase inhibitor, doxorubicin or etoposide are commonly used.[5] This helps validate that your cellular systems are responding as expected to the intended class of damage.
FAQ 4: How can I control for the intrinsic fluorescence of BBMA in my assays?
-
If using a fluorescence-based readout, you must include a "compound-only" control (wells with BBMA in medium but no cells) to measure the background fluorescence. Additionally, treat cells with BBMA but do not add the fluorescent assay reagent; this will show you how much of the signal is coming from the compound itself within the cellular environment. Subtract these background values from your experimental readings.
References
- Tsunoda, T., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Heterocycles.
- Harada, K., et al. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research.
- Al-Aamri, M. S., et al. (2018). Synthesis and biological study of acridine-based imidazolium salts. RSC Advances.
- Dahlin, J. L., et al. (2015). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
- Abdel-Aziz, A. A. K., et al. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals.
- Gellis, A., et al. (2004). Synthesis of new Bis- and Tetra-Acridines. Molecules.
- Knotková, H., et al. (2012).
- Nagy, G., et al. (2019). Preparation of the key intermediate this compound.
- Twahir, S. S., et al. (2007).
- Abdel-Aziz, A. A. K., et al. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
- Apoptotic morphology detection by Acridine orange-ethidium bromide (AO/EB) fluorescent staining.
- Stojkovic, J., et al. (2015). Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed.
- de Oliveira, R. B., et al. (2022).
- Zare, A., et al. (2011).
- Atwell, G. J., et al. (1998). Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. PubMed.
- Application Notes & Protocols: Acridine Compounds in Cancer Research. BenchChem.
- Poreba, M., et al. (2018). Caspase selective reagents for diagnosing apoptotic mechanisms. PMC - NIH.
- Paluszkiewicz, E., et al. (2019). Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells. PubMed Central.
- Caspases in apoptosis and other cell death p
- Evaluation of Caspase Activation to Assess Innate Immune Cell De
- Shi, Y. (2004). Caspase activation, inhibition, and reactivation: A mechanistic view. PMC - PubMed Central.
- Wang, X., et al. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity. PubMed.
- Silberberg, Y. (2022). Using Cutting-Edge Tools to Optimize Cell-Culture Media Development.
- Technical Support Center: Optimizing RXR Antagonist 5 Concentr
- Verma, R., & Kumar, S. (2019). Cytotoxicity and Induction of Apoptosis in Melanoma (MDA-MB-435S) Cells by Emodin. Banaras Hindu University.
- Chapter 4: Optimization of Cell Culture Media.
- Protocol 06/2018 Moxi GO II - Acridine Orange (AO, nucleated cells) and Viability (PI) - Staining. Orflo.
- TN 184 DeNovix Acridine Orange / Propidium Iodide Assay Protocol. DeNovix.
- Acridine Orange Assay Protocol | Technical Note 182. DeNovix.
- Wallin, A., et al. (2004). Optimization of an Acridine Orange-bisbenzimide procedure for the detection of apoptosis-associated fluorescence colour changes. PubMed.
- Application Notes and Protocols for Live-Cell Imaging Using Acridine Orange. BenchChem.
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- 4. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
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Technical Support Center: Navigating the Synthesis of Asymmetric Bis-Acridine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of asymmetric bis-acridine derivatives. Acridine-based compounds are a cornerstone in medicinal chemistry and materials science, largely due to their planar, π-conjugated structure that facilitates DNA intercalation and unique photophysical properties.[1] Bis-acridine derivatives, which feature two acridine moieties connected by a linker, often exhibit enhanced biological activity compared to their monomeric counterparts.[2][3][4]
The synthesis of asymmetric bis-acridines—where the two acridine units or their points of attachment to the linker are different—presents a significant synthetic challenge. Issues such as poor regioselectivity, low yields in coupling reactions, and difficult purifications are common hurdles. This guide is designed to provide you, our fellow researchers, with practical, field-tested insights to troubleshoot these challenges effectively.
Section 1: Troubleshooting Guide - Common Synthetic Hurdles
This section addresses the most frequent issues encountered during the synthesis of asymmetric bis-acridines, particularly those involving C-N bond formation through cross-coupling reactions.
Low Yields in Cross-Coupling Reactions (Ullmann & Buchwald-Hartwig)
Q: My copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) amination to connect the acridine moieties is resulting in very low yields or failing completely. What are the likely causes and solutions?
A: This is a classic challenge. Both Ullmann and Buchwald-Hartwig reactions are powerful but sensitive. The low yield is typically rooted in issues with the catalyst, reagents, or reaction conditions.
Causality & Expert Insights:
The acridine core, a polycyclic aromatic hydrocarbon (PAH), can be "electronically stubborn." The nitrogen atom in the ring can coordinate to the metal catalyst, sometimes inhibiting its catalytic activity. Furthermore, these large, planar molecules have poor solubility and a tendency to aggregate, which can hinder reaction kinetics.
Troubleshooting Steps:
-
Catalyst and Ligand Choice are Critical:
-
Ullmann Reaction: Traditional Ullmann conditions often require harsh temperatures (>200 °C) and stoichiometric copper, leading to side products.[5] Modern protocols use catalytic amounts of a copper(I) source (like CuI) with a ligand. If you're seeing poor results, ligand choice is the first place to optimize. Amino acids (e.g., L-proline) or phenanthrolines can significantly improve solubility and reactivity at lower temperatures (80-120 °C).[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often more versatile than the Ullmann coupling for this type of transformation.[7][8][9] The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are designed to promote the crucial reductive elimination step that forms the C-N bond and are highly effective for coupling sterically demanding heterocycles.[10] If one ligand fails, screening a panel of others is a standard and necessary step.
-
-
Base Selection and Stoichiometry:
-
The base's role is to deprotonate the amine nucleophile. However, a base that is too strong or too weak can be detrimental. For Buchwald-Hartwig, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. For sensitive substrates, a weaker base like K₃PO₄ is often a good starting point to minimize side reactions. Ensure the base is finely powdered and anhydrous.
-
-
Solvent Purity and Degassing:
-
Both copper and palladium catalysts are highly sensitive to oxygen, especially at elevated temperatures. The presence of oxygen can lead to catalyst decomposition and the formation of undesired oxidized side products.
-
Actionable Protocol: Use anhydrous, high-boiling aprotic polar solvents like DMF, dioxane, or toluene.[6][11] Crucially, the solvent must be degassed thoroughly before use. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or through several freeze-pump-thaw cycles.[12]
-
-
Temperature Optimization:
-
While older Ullmann protocols used very high heat, modern ligand-accelerated systems work at much lower temperatures.[6] Start your optimization around 80-100 °C. If you observe decomposition (visible by TLC as charring or streaking), reduce the temperature. If there's no reaction, increase it incrementally.[6]
-
Optimization Data Summary:
| Parameter | Recommendation for Ullmann | Recommendation for Buchwald-Hartwig | Rationale |
| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Standard, effective, and commercially available precursors. |
| Ligand | L-Proline, 1,10-Phenanthroline | XPhos, SPhos, RuPhos (2-4 mol%) | Ligands accelerate the catalytic cycle and improve yields.[10] |
| Base | K₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄ | Base strength must be matched to the substrate's acidity and stability. |
| Solvent | DMF, Dioxane (Anhydrous, Degassed) | Toluene, Dioxane (Anhydrous, Degassed) | Prevents catalyst deactivation and side reactions.[11] |
| Temperature | 80 - 140 °C | 80 - 110 °C | Balances reaction rate against thermal decomposition. |
Controlling Regioselectivity in Asymmetric Synthesis
Q: I am attempting a sequential synthesis to create an asymmetric bis-acridine, but I'm getting a mixture of the symmetric bis-acridine (A-linker-A) and my desired asymmetric product (A-linker-B). How can I improve selectivity?
A: This is the central challenge of asymmetric bis-acridine synthesis. Achieving high regioselectivity requires a directed, strategic approach rather than a statistical one. The key lies in differentiating the two reactive sites.
Causality & Expert Insights:
If you react a di-functional linker with two different acridines simultaneously, or a di-functional acridine with two different linkers, a statistical mixture of products (A-A, B-B, and A-B) is almost inevitable. A successful asymmetric synthesis relies on a sequential strategy where one reactive site is blocked or less reactive until the first coupling is complete.
Strategic Solutions:
-
Use of Protecting Groups: The most robust method is to use a linker with two different, orthogonally protected functional groups.[13] For example, a diamine linker where one amine is protected as a Boc-carbamate and the other as an Fmoc-carbamate.
-
Step 1: Deprotect the Fmoc group (using piperidine) and perform the first coupling reaction with Acridine A.
-
Step 2: Purify the mono-acridinylated intermediate.
-
Step 3: Deprotect the Boc group (using TFA) and perform the second coupling with Acridine B. This ensures absolute control over the sequence.
-
-
Exploiting Differential Reactivity: If your linker has two identical functional groups (e.g., two amino groups), you can sometimes achieve selectivity by controlling stoichiometry.
-
Actionable Protocol: Use a large excess of the linker (e.g., 10 equivalents) relative to the first acridine halide. This statistically favors the formation of the mono-substituted linker. The challenge then becomes separating the mono-adduct from the large excess of unreacted linker, which can be difficult.
-
Workflow for Achieving Regioselectivity:
The following diagram illustrates the strategic difference between a statistical and a directed synthetic approach.
Caption: Strategic comparison of statistical vs. directed synthesis for asymmetric products.
Purification of Polyaromatic Products
Q: My final bis-acridine product is extremely difficult to purify. It streaks on silica gel columns and has very low solubility. What are the best practices for purification?
A: This is a common and frustrating issue with large, planar, and often basic polyaromatic compounds. Standard silica gel chromatography is often ineffective.
Causality & Expert Insights:
The flat nature of the acridine rings leads to strong π-π stacking interactions, causing aggregation and poor solubility. The nitrogen atoms can be basic, leading to strong, often irreversible binding to the acidic silanol groups on standard silica gel, which results in streaking and poor recovery.
Advanced Purification Strategies:
-
Column Chromatography Modifications:
-
Deactivate the Silica: Before loading your sample, flush the silica gel column with your eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a mobile phase saturated with ammonia vapor). This neutralizes the acidic sites on the silica, preventing your basic product from sticking.
-
Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina. For very non-polar compounds, reverse-phase chromatography (C18 silica) with solvents like methanol/water or acetonitrile/water can be effective.[14]
-
-
Recrystallization: Do not underestimate the power of recrystallization for these types of molecules. It is an excellent technique for removing closely related impurities.
-
Solvent Screening: Test a wide range of solvents. Good solvent systems are typically those in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for acridines include ethanol, ethyl acetate, toluene, or mixtures like dichloromethane/hexanes.
-
-
Preparative HPLC: For high-purity material required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often the best solution. While it is more resource-intensive, it offers superior separation power. A reverse-phase C18 column is typically used.[14]
-
Soxhlet Extraction: For crude purification to remove highly soluble or insoluble impurities, Soxhlet extraction can be a useful first pass before a final chromatographic step.[15][16]
Section 2: Step-by-Step Protocol
Protocol 2.1: Generalized Sequential Buchwald-Hartwig Amination for Asymmetric Bis-Acridine Synthesis
This protocol outlines a reliable method for synthesizing an asymmetric bis-acridine (A-linker-B) using a diamine linker.
Materials:
-
9-Chloroacridine derivative A (1.0 eq)
-
9-Chloroacridine derivative B (1.2 eq)
-
N-Boc-1,X-diaminoalkane (Linker, 1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.4 eq for each step)
-
Anhydrous, degassed toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of Mono-Acridinylated Intermediate (A-Linker-NHBoc)
-
To an oven-dried Schlenk flask, add 9-chloroacridine A, N-Boc-diamine linker, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel treated with 1% Et₃N) to yield the pure mono-adduct.
-
Self-Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: Boc Deprotection
-
Dissolve the purified mono-adduct in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA in vacuo. Co-evaporate with toluene several times to ensure all TFA is removed. The product is typically the TFA salt of the amine.
Step 3: Synthesis of Final Asymmetric Bis-Acridine (A-Linker-B)
-
To the flask containing the crude amine-TFA salt, add 9-chloroacridine B, NaOtBu (note: use extra base, ~2.5 eq, to neutralize the TFA salt), Pd₂(dba)₃, and XPhos.
-
Repeat steps 1.2 - 1.7 to perform the second coupling and purification.
-
Self-Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the structure and purity of my final product? A: A combination of techniques is essential. ¹H and ¹³C NMR are crucial for structural elucidation. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. For purity assessment, HPLC with UV detection is the gold standard, as it can separate closely related impurities that may not be visible by TLC.
Q2: How can I improve the solubility of my acridine compounds for NMR or biological assays? A: Solubility is a major issue. For NMR, deuterated solvents like DMSO-d₆ or CDCl₃ with a few drops of deuterated acetic acid (to protonate the basic nitrogens and break aggregation) can be effective. For biological assays, preparing a stock solution in 100% DMSO is standard practice. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid artifacts.
Q3: Are there specific safety precautions for working with acridine derivatives? A: Yes. Acridine and its derivatives are known DNA intercalators and should be handled as potential mutagens.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compounds in a fume hood, especially when working with them as fine powders, to avoid inhalation.
References
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI. [Link]
-
Synthesis of Acridine-based DNA Bis-intercalating Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Properties of New Bis(acridine-4-carboxamides) as Anticancer Agents. (2003). ACS Publications. [Link]
-
Antonini, I., Polucci, P., Magnano, A., Gatto, B., Palumbo, M., Menta, E., Pescalli, N., & Martelli, S. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. Journal of Medicinal Chemistry, 46(14), 2947-2957. [Link]
-
Antonini, I., Polucci, P., Gatto, B., Palumbo, M., Menta, E., Pescalli, N., & Martelli, S. (2004). Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents. Journal of Medicinal Chemistry, 47(21), 5076-5085. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Method for Removing Polycyclic Aromatic Hydrocarbons. (2011).
-
Synthesis and biological study of acridine-based imidazolium salts. (2018). RSC Publishing. [Link]
-
Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. (2021). National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions. (2022). JoVE. [Link]
-
Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology. [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (n.d.). RSC Publishing. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). RSC Publishing. [Link]
-
Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Techniques for purification of polycyclic aromatic hydrocarbons. (n.d.). ResearchGate. [Link]
- Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. (n.d.). MDPI. [https://www.mdpi.com/
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Troubleshooting Ullmann Coupling. (2021). Reddit. [Link]
-
Kim, M. C., & Giesy, J. P. (2005). Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. Environmental Science & Technology, 39(19), 7549-7554. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]21/07/Buchwald-Hartwig-Amination-Reagent-Guide.pdf)
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- 4. Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the DNA Crosslinking Efficiency of 4,5-Bis(bromomethyl)acridine
Welcome to the technical support center for 4,5-Bis(bromomethyl)acridine (BBMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during DNA crosslinking experiments with BBMA. Our goal is to empower you with the knowledge to optimize your experimental outcomes and ensure the scientific integrity of your results.
Introduction to this compound (BBMA)
This compound is a potent bifunctional molecule designed for DNA interaction. Its planar acridine core allows it to intercalate between DNA base pairs, while the two bromomethyl groups at the 4 and 5 positions serve as reactive sites for alkylating nucleophilic centers on DNA bases, leading to the formation of covalent interstrand crosslinks.[1][2][3] This dual mechanism of action makes BBMA a valuable tool in studying DNA repair, and a potential candidate for anticancer therapies. Molecular modeling suggests that when intercalated, the bromomethyl groups are positioned in close proximity to the N7 of guanine residues, facilitating alkylation.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BBMA, providing potential causes and actionable solutions.
Issue 1: Low or No Detectable DNA Crosslinking
-
Question: I have treated my DNA (or cells) with BBMA, but I am not observing the expected level of crosslinking in my gel-based assay (e.g., plasmid denaturation/renaturation assay). What could be the reason?
-
Answer:
Several factors can contribute to low crosslinking efficiency. Let's break down the potential causes and solutions:
-
Compound Instability and Hydrolysis:
-
Causality: The bromomethyl groups of BBMA are highly reactive and susceptible to hydrolysis in aqueous solutions, leading to the formation of less reactive hydroxymethyl or other derivatives.[4] This degradation reduces the concentration of active crosslinking agent available to react with DNA. The stability of acridine derivatives can be influenced by their substitution patterns, with some being prone to ring-opening reactions in aqueous environments.[5]
-
Solution:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of BBMA in an anhydrous solvent like DMSO or DMF immediately before use.
-
Minimize Aqueous Exposure Time: Add the BBMA stock solution to your aqueous reaction buffer containing the DNA substrate at the very last moment.
-
Temperature Control: Perform the crosslinking reaction at a controlled, and potentially lower, temperature to reduce the rate of hydrolysis. While some reactions are performed at 37°C, you may need to optimize this for your specific system.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The efficiency of the alkylation reaction is dependent on factors such as pH, buffer composition, and incubation time.
-
Solution:
-
pH: The N7 of guanine is the primary target for alkylation. Ensure your reaction buffer has a pH in the range of 7.0-8.0, as a slightly alkaline environment can enhance the nucleophilicity of the target sites on DNA without significantly increasing hydrolysis of BBMA.
-
Incubation Time: Crosslinking is a time-dependent process. If the incubation time is too short, insufficient crosslinking will occur. Conversely, very long incubation times might lead to increased degradation of BBMA and potential side reactions. We recommend performing a time-course experiment (e.g., 1, 2, 4, 8, and 12 hours) to determine the optimal incubation period for your specific DNA sequence and concentration.
-
BBMA Concentration: The extent of crosslinking is dose-dependent.[2] If you are not observing crosslinking, consider performing a dose-response experiment with increasing concentrations of BBMA (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[2] Be mindful that at very high concentrations, you may observe DNA strand breakage.[2]
-
-
-
Inefficient Cellular Uptake (for cell-based assays):
-
Causality: For BBMA to crosslink genomic DNA within a cell, it must first efficiently cross the cell membrane. The lipophilicity and charge of the molecule will influence its ability to be internalized.[6][7]
-
Solution:
-
Optimize Treatment Conditions: Vary the concentration of BBMA and the incubation time with the cells. Cellular uptake can be a saturable process.
-
Delivery Systems: For challenging cell lines, consider the use of a delivery system. While not specifically documented for BBMA, other acridine derivatives have been successfully delivered using liposomal formulations or exosomes to enhance cellular uptake and efficacy.[8][9]
-
Serum Concentration: If you are treating cells in a medium containing serum, be aware that serum proteins may bind to BBMA, reducing its effective concentration. Consider performing experiments in a serum-free or reduced-serum medium for the duration of the treatment.
-
-
-
Issue 2: Inconsistent or Irreproducible Crosslinking Results
-
Question: My DNA crosslinking results with BBMA are not consistent between experiments. What could be causing this variability?
-
Answer:
Inconsistency in results often points to subtle variations in experimental execution. Here are the key areas to scrutinize:
-
Reagent Quality and Handling:
-
Causality: As a reactive compound, the quality and storage of BBMA are critical. Degradation over time can lead to a decrease in potency.
-
Solution:
-
Storage: Store solid BBMA at the recommended temperature (often room temperature, but check the supplier's recommendation), in a dry, dark environment, and with the container tightly sealed.[3][10]
-
Aliquoting: For stock solutions in DMSO or DMF, aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. Store these aliquots at -20°C for short-term use (up to one month is a general guideline, but should be validated).[10]
-
Quality Check: If you suspect degradation, you may need to verify the purity of your BBMA using techniques like HPLC or NMR.
-
-
-
Experimental Parameters:
-
Causality: Minor, unrecorded fluctuations in experimental conditions can lead to significant differences in outcomes.
-
Solution:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your crosslinking experiments. This should include precise measurements of all reagents, consistent incubation times and temperatures, and a standardized protocol for analysis.
-
Controls: Always include appropriate controls in every experiment. This should include a negative control (DNA without BBMA) and a positive control if a known crosslinking agent is available and compatible with your assay.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DNA crosslinking by this compound?
A1: BBMA utilizes a two-step mechanism. First, the planar acridine ring intercalates into the DNA double helix, positioning the molecule between adjacent base pairs.[11] This non-covalent interaction increases the local concentration of the drug on the DNA. Following intercalation, the two reactive bromomethyl groups alkylate nucleophilic sites on the DNA bases, primarily the N7 position of guanine, on opposite strands, forming a covalent interstrand crosslink.[1][2]
Q2: How can I quantify the efficiency of DNA crosslinking by BBMA?
A2: Several methods can be employed, depending on the experimental context:
| Method | Principle | Application |
| Plasmid Denaturation/Renaturation Assay | Crosslinked plasmids, after heat or chemical denaturation, will rapidly renature into a double-stranded form, which migrates faster on an agarose gel than the denatured, single-stranded non-crosslinked plasmids. | In vitro quantification of interstrand crosslinks. |
| Ethidium Bromide Fluorescence Assay | Intercalating dyes like ethidium bromide show reduced fluorescence when binding to crosslinked DNA compared to non-crosslinked DNA under denaturing conditions. | High-throughput in vitro screening. |
| Ames Test (with specific strains) | Using Salmonella typhimurium strains like TA92 and TA94, which are sensitive to crosslinking agents, can indicate intracellular DNA crosslinking activity.[1] | Assessment of mutagenicity and intracellular crosslinking potential. |
| qPCR-based methods | For cellular DNA, techniques like DNA-ADAPT–qPCR can be used. This involves post-labeling of the adducts with a tag (e.g., biotin via click chemistry) followed by affinity capture and quantification of specific gene sequences by qPCR.[12] | Highly sensitive quantification of adducts at specific genomic loci. |
Q3: What is the recommended solvent for preparing a stock solution of BBMA?
A3: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents. BBMA is susceptible to hydrolysis, so it is crucial to use high-purity, anhydrous solvents to maintain its stability.
Q4: Can BBMA form DNA-protein crosslinks?
A4: While the primary mode of action is DNA-DNA interstrand crosslinking, the reactive bromomethyl groups have the potential to alkylate nucleophilic amino acid residues (like cysteine, histidine, or lysine) on proteins that are in close proximity to the DNA.[13] Therefore, the formation of DNA-protein crosslinks is a plausible secondary activity, similar to other DNA alkylating agents like cisplatin.[14]
Q5: What safety precautions should be taken when working with BBMA?
A5: BBMA should be handled with care as it is a DNA-reactive agent and a potential mutagen. Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Experimental Protocols & Workflows
Protocol 1: In Vitro DNA Crosslinking with Plasmid DNA
This protocol provides a general framework for assessing the crosslinking ability of BBMA using a plasmid denaturation/renaturation assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of BBMA in anhydrous DMSO.
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Have your plasmid DNA (e.g., pBR322) at a concentration of 20-50 ng/µL in the reaction buffer.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine the plasmid DNA and reaction buffer.
-
Add the desired final concentration of BBMA (e.g., 1, 5, 10 µM) from the stock solution. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the DNA structure.
-
Include a "no drug" control.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 4 hours), protected from light.
-
-
Denaturation and Renaturation:
-
Stop the reaction by adding a stop solution or by heat inactivation if appropriate.
-
Denature the DNA by adding an equal volume of a denaturing agent (e.g., 0.2 M NaOH) or by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Neutralize the solution if chemical denaturation was used (e.g., with an appropriate amount of HCl).
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to your samples.
-
Run the samples on a 1% agarose gel in TBE buffer.
-
Visualize the DNA bands using a suitable stain (e.g., ethidium bromide or SYBR Safe).
-
Expected Results: The non-crosslinked plasmid will be denatured and run as a slower-migrating single-stranded species. The crosslinked plasmid will quickly renature and migrate faster, similar to the native double-stranded plasmid.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro DNA crosslinking assay.
Mechanism of Action Diagram
Caption: Mechanism of BBMA-induced DNA crosslinking.
References
-
ResearchGate. Preparation of the key intermediate this compound. Available from: [Link]
-
ResearchGate. DNA interaction of bromomethyl-substituted acridines. Available from: [Link]
-
MDPI. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Available from: [Link]
-
Nagoya City University. SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Available from: [Link]
-
PubMed Central. A Click Chemistry Approach to Targeted DNA Crosslinking with cis-Platinum(II)-Modified Triplex-Forming Oligonucleotides. Available from: [Link]
-
PubMed Central. Synthesis of new Bis- and Tetra-Acridines. Available from: [Link]
-
MySkinRecipes. 4,5-bis-bromomethylacridine. Available from: [Link]
-
PubMed Central. Synthesis of Acridine-based DNA Bis-intercalating Agents. Available from: [Link]
-
PubMed Central. Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells. Available from: [Link]
-
ResearchGate. A Click Chemistry Approach to Targeted DNA Crosslinking with cis-Platinum(II)-Modified Triplex-Forming Oligonucleotides. Available from: [Link]
-
Royal Society of Chemistry. Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Available from: [Link]
-
PubMed Central. How to fix DNA-protein crosslinks. Available from: [Link]
-
PubMed Central. Evaluation of a Platinum–Acridine Anticancer Agent and Its Liposomal Formulation in an In Vivo Model of Lung Adenocarcinoma. Available from: [Link]
-
PubMed Central. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Available from: [Link]
-
PubMed. Acridine Orange/exosomes increase the delivery and the effectiveness of Acridine Orange in human melanoma cells: A new prototype for theranostics of tumors. Available from: [Link]
-
PubMed Central. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Available from: [Link]
-
PubMed Central. DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 4,5-bis-bromomethylacridine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of a Platinum–Acridine Anticancer Agent and Its Liposomal Formulation in an In Vivo Model of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridine Orange/exosomes increase the delivery and the effectiveness of Acridine Orange in human melanoma cells: A new prototype for theranostics of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to fix DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Quantitative Analysis of 4,5-Bis(bromomethyl)acridine Adducts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the quantitative analysis of DNA adducts formed by 4,5-Bis(bromomethyl)acridine (BBMA). This document is designed for researchers, scientists, and drug development professionals who are working with this potent DNA-modifying agent. Our goal is to provide not just protocols, but the underlying scientific rationale and field-proven troubleshooting strategies to help you refine your experiments, ensure data integrity, and overcome common analytical challenges.
Section 1: Foundational Knowledge - The "Why" Behind BBMA-DNA Adducts
Understanding the mechanism of action is critical for designing a robust analytical strategy. Unlike simple alkylating agents, BBMA possesses a dual mechanism that enhances its interaction with DNA.
Q1: What is the precise mechanism of this compound adduct formation?
The genotoxic activity of this compound stems from a two-pronged attack on the DNA structure.
-
Intercalation: The planar, aromatic acridine ring system inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is the initial binding event, which anchors the molecule to the DNA and significantly increases the local concentration of the alkylating moieties near their targets.[1]
-
Bifunctional Alkylation: Following intercalation, the two highly reactive bromomethyl groups at the 4 and 5 positions covalently bind to nucleophilic sites on the DNA bases.[2] Molecular modeling and experimental evidence strongly suggest that the primary target is the N7 position of guanine residues adjacent to the intercalation site.[1][2] The presence of two reactive groups allows for the formation of either two separate mono-adducts or, more critically, an intra- or interstrand DNA crosslink, which is a highly cytotoxic lesion.
This dual mechanism explains the compound's potent biological activity and underscores the importance of analytical methods that can distinguish between different adduct types.
Caption: Mechanism of BBMA-DNA adduct formation.
Section 2: Core Experimental Workflow & Protocols
A successful quantitative experiment relies on a meticulous and validated workflow. The following diagram and protocols outline a comprehensive procedure from cell treatment to final analysis.
Caption: High-level experimental workflow for BBMA adduct analysis.
Detailed Protocol 1: In Vitro Adduct Formation and DNA Isolation
This protocol describes the treatment of cultured cells with BBMA and subsequent isolation of high-quality genomic DNA.
Materials:
-
Cell culture medium, serum, and appropriate flasks/plates
-
This compound (BBMA) stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
BBMA Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of BBMA. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 3-24 hours).
-
Cell Harvest: Aspirate the medium, wash cells twice with ice-cold PBS, and harvest using trypsinization or a cell scraper. Pellet the cells by centrifugation (e.g., 300 x g for 5 min).
-
DNA Isolation: Isolate genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions. The use of a spin-column-based kit is recommended for high purity.
-
Quality Control (QC): Elute the DNA in nuclease-free water or the provided elution buffer. Measure the concentration and purity using a UV-Vis spectrophotometer. Crucial QC step: Ensure the A260/280 ratio is ~1.8 and the A260/230 ratio is > 2.0 to minimize interferences from protein and solvent contamination. Store DNA at -80°C until hydrolysis.
Detailed Protocol 2: DNA Hydrolysis and Sample Preparation
This protocol uses a multi-enzyme digestion to gently hydrolyze DNA to 2'-deoxynucleosides, preserving the integrity of the thermally labile BBMA adducts.[3]
Materials:
-
Isolated genomic DNA (10-20 µg)
-
DNase I
-
Nuclease P1
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Appropriate enzyme buffers
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
Procedure:
-
Initial Digestion: In a microcentrifuge tube, combine 10-20 µg of DNA with DNase I and its corresponding buffer. Incubate at 37°C for 2 hours.
-
Second Digestion: Add Nuclease P1 and adjust buffer conditions as required (often an acetate buffer). Incubate at 37°C for another 2 hours. This step degrades the DNA to 3'-mononucleotides.
-
Final Dephosphorylation: Add CIAP and its buffer to the mixture. Incubate at 37°C for 1-2 hours. This removes the phosphate group to yield the final 2'-deoxynucleosides.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire DNA digest onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the deoxynucleosides and adducts with 1 mL of 80% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 98% Water / 2% Acetonitrile / 0.1% Formic Acid).[4] This step is critical for achieving good peak shape during chromatography.
Section 3: LC-MS/MS Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DNA adducts due to its high sensitivity and specificity.[5][6]
Q2: How do I set up the LC-MS/MS for optimal detection of BBMA adducts?
An optimized method requires careful selection of both LC and MS parameters. The goal is to achieve chromatographic separation of the adduct from the far more abundant normal deoxynucleosides and to detect it with high sensitivity.
Predicted Adducts: The primary adduct is expected to be with deoxyguanosine (dG). The BBMA molecule (C15H11Br2N) has a monoisotopic mass of 362.92 Da. After alkylating dG (C10H13N5O4, 267.10 Da) and losing one HBr, the resulting monofunctional BBMA-dG adduct (C25H23BrN6O4) would have a monoisotopic mass of 562.10 Da.
Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for the relatively non-polar adduct while allowing elution of polar normal nucleosides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic modifier for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Gradient | Start at 2-5% B, ramp to 95% B over 10-15 min | A shallow initial gradient helps separate the adduct from early-eluting interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the acridine ring and guanine base are readily protonated.[3] |
| Precursor Ion (Q1) | m/z 563.1 [M+H]⁺ | The protonated molecular ion of the monofunctional BBMA-dG adduct. |
| Product Ion (Q3) | m/z 447.0 [M+H - 116]⁺ | Corresponds to the neutral loss of the deoxyribose sugar (116 Da), a characteristic fragmentation for nucleoside adducts.[5] |
| Collision Energy | 15-25 eV (instrument dependent) | Must be optimized empirically to maximize the product ion signal. |
Section 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Issue: Low or No Adduct Signal
Q3: I'm not detecting my expected BBMA-dG adducts. What could be wrong?
This is a frequent issue, often stemming from one of three areas: the chemistry, the sample preparation, or the instrumentation.
-
Possible Cause 1: Inefficient Adduct Formation or Degradation.
-
Expert Insight: BBMA is highly reactive and can be hydrolyzed. Ensure your stock solution is fresh and has been stored properly (protected from light and moisture). Verify that the treatment concentration and duration are sufficient to produce detectable adduct levels. For initial experiments, using a higher concentration may be necessary to confirm the method works before moving to lower, more biologically relevant doses.
-
-
Possible Cause 2: Adduct Loss During Sample Preparation.
-
Expert Insight: The glycosidic bond of adducted nucleosides can be labile.[3] Overly harsh conditions (e.g., strong acid, high heat) during hydrolysis or evaporation can cleave the adduct. The enzymatic digestion described in Protocol 2 is designed to be gentle. Also, verify your SPE recovery. If recovery is low, the adduct may be "breaking through" during the wash step or irreversibly binding to the sorbent. Try a different sorbent (e.g., a mixed-mode polymer) or adjust the wash/elution solvent composition.
-
-
Possible Cause 3: Incorrect MS/MS Parameters.
-
Expert Insight: Double-check your mass calculations. Are you accounting for protonation ([M+H]⁺)? Have you considered other potential adducts like sodium ([M+Na]⁺)? Perform an initial experiment in full scan or precursor ion scan mode to identify all potential parent ions before building a targeted MRM method. Always optimize the collision energy for your specific adduct and instrument, as the default value may be suboptimal.
-
Issue: Poor Chromatography
Q4: My adduct peak is broad, tailing, or co-eluting with interferences. How can I improve this?
Poor chromatography directly impacts sensitivity and accuracy.
-
Solution 1: Optimize Mobile Phase and Gradient.
-
Expert Insight: Nucleoside adducts can be tricky to separate. If peak shape is poor, consider slightly increasing the formic acid concentration (e.g., to 0.2%) to improve protonation and reduce silanol interactions on the column. For very stubborn tailing, an ion-pairing reagent like N,N-dimethylhexylamine (DMHA) can be effective, but requires a dedicated column and may cause ion suppression.[4] A shallower gradient around the expected retention time of your adduct will increase resolution from nearby peaks.
-
-
Solution 2: Check Your Sample Reconstitution Solvent.
-
Expert Insight: This is a very common and often overlooked problem. If your final extract is reconstituted in a solvent stronger than your initial mobile phase (e.g., 50% methanol), the sample will not focus properly at the head of the column, leading to broad or split peaks. Always reconstitute in a solvent that is as weak as, or weaker than, your starting LC conditions (e.g., 98% Water / 2% Acetonitrile).[4]
-
Issue: Inconsistent Quantification & Matrix Effects
Q5: My quantitative results are not reproducible between samples. How do I address matrix effects?
Biological samples are complex mixtures. Co-eluting endogenous components can suppress or enhance the ionization of your target analyte in the ESI source, leading to inaccurate quantification.
-
Solution 1 (Gold Standard): Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Expert Insight: The best way to correct for matrix effects and variations in sample prep/instrument response is to use a SIL-IS of your BBMA-dG adduct (e.g., containing ¹³C or ¹⁵N atoms). This standard is chemically identical, so it co-elutes and experiences the exact same matrix effects and processing variations as the analyte. You quantify by measuring the peak area ratio of the analyte to the SIL-IS. While synthesis can be challenging, it provides the most trustworthy data.
-
-
Solution 2: Improve Sample Cleanup.
-
Expert Insight: If a SIL-IS is not available, you must minimize the source of the problem. Re-optimize your SPE protocol. Experiment with different wash strengths or even a two-step cleanup (e.g., C18 followed by an ion-exchange cartridge) to more effectively remove interfering compounds like lipids or salts. The cleaner your sample, the lower the matrix effect.
-
Issue: Complex Spectra & Unexpected Adducts
Q6: I see unexpected masses in my chromatogram that could be adducts. How do I identify them?
BBMA is bifunctional, so a complex adduct profile is possible.
-
Expert Insight: You may be observing several species:
-
Mono-adducts: The primary BBMA-dG adduct. You may also see adducts with adenine (dC and dT are less likely targets for this class of compound).[7]
-
Cross-linked Adducts: These will have a much higher mass and may be difficult to extract and ionize.
-
Hydrolyzed BBMA Adducts: One of the bromomethyl groups may have been hydrolyzed to a hydroxymethyl group before or after binding to DNA. This would result in a mass shift.
-
-
Identification Strategy: This is where high-resolution mass spectrometry (HRMS) is invaluable.[8] Analyze your sample on an Orbitrap or Q-TOF instrument. The accurate mass measurement (to <5 ppm) allows you to predict the elemental formula with high confidence. Using data-dependent acquisition (DDA), the instrument can automatically acquire fragmentation (MS/MS) spectra of these unknown peaks, providing structural clues to confirm their identity.
Section 5: Data Analysis & Quantification
Q7: How do I accurately calculate the number of adducts per parent nucleotide?
Accurate quantification requires relating the absolute amount of the adduct to the total amount of DNA analyzed.
Step-by-Step Calculation:
-
Generate a Calibration Curve: Prepare a dilution series of an authentic, purified BBMA-dG standard of known concentration. Analyze these standards to create a calibration curve of peak area vs. amount (in fmols).
-
Quantify the Adduct: Using the regression equation from your calibration curve, determine the amount of BBMA-dG adduct in your sample injection (e.g., 50 fmol).
-
Determine the Amount of DNA Injected: From your initial DNA concentration measurement (e.g., 100 ng/µL) and injection volume (e.g., 5 µL), calculate the total mass of DNA injected (500 ng).
-
Convert DNA Mass to Moles of Nucleotides: The average molecular weight of a deoxynucleoside monophosphate (dNMP) in DNA is ~308 g/mol .
-
Moles of nucleotides = (500 x 10⁻⁹ g) / (308 g/mol ) = 1.62 x 10⁻⁹ mol = 1,620,000 pmol.
-
-
Calculate Adduct Frequency: Express the result as a ratio, often scaled to a larger number of nucleotides for clarity.
-
Adducts per 10⁶ nucleotides = (Amount of adduct in pmol / Amount of total nucleotides in pmol) * 10⁶
-
Example: (0.05 pmol / 1,620,000 pmol) * 10⁶ ≈ 0.03 adducts per 10⁶ nucleotides.
-
References
-
Vang, S., & Li, L. (2020). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical research in toxicology, 33(4), 869–879. [Link]
-
Harada, K., Imai, T., Kizu, J., Mochizuki, M., & Inami, K. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 26(12), 3375–3383. [Link]
-
Chen, H. J. C., & Wang, Y. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Essays in biochemistry, 64(1), 105–118. [Link]
-
Vang, S., & Li, L. (2020). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical research in toxicology, 33(4), 869–879. [Link]
-
Inami, K., Imai, T., Kizu, J., & Mochizuki, M. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Heterocyclic Communications, 14(1-2), 103-108. [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178–196. [Link]
-
Tora, M. D., & Vouros, P. (2005). A deoxynucleotide derivatization methodology for improving LC-ESI-MS detection. Analytical chemistry, 77(9), 2928–2936. [Link]
-
Chan, K., & Liu, M. L., et al. (2021). Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing. ACS chemical biology, 16(11), 2269–2279. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Liu, K., & Wang, Y. (2015). Mass spectrometry for the analysis of DNA adducts. Chemical Society reviews, 44(22), 8033–8053. [Link]
-
Guo, J., et al. (2020). Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry. Journal of separation science, 43(1), 31–55. [Link]
-
Griese, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 967. [Link]
- Besaratinia, A., & Pfeifer, G. P. (2004). The role of DNA adducts in the health effects of tobacco smoke. Journal of pathology, 202(1), 1-2. [This is a conceptual reference, direct URL to a specific protocol is not available but the principle is widely established in the field.]
-
MSU RTSF Mass Spectrometry and Metabolomics Core. (2020). Protocol MSU_MSMC_013_ppGpp and pGpG using LC-MS-MS. [Link]
-
McFadyen, M., et al. (2004). Analysis of the DNA damage produced by a platinum–acridine antitumor agent and its effects in NCI-H460 lung cancer cells. Biochemical pharmacology, 67(1), 21-29. [Link]
-
Prakash, A. S., et al. (1992). Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct. Biochemistry, 31(2), 552–560. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OLB-PM-31549505 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Addressing Photobleaching of 4,5-Bis(bromomethyl)acridine
Welcome to the technical support resource for researchers utilizing 4,5-Bis(bromomethyl)acridine in imaging experiments. This guide provides in-depth answers to frequently encountered challenges, particularly the issue of photobleaching. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to enhance the quality and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fluorescent chemical compound built on an acridine core. Its structure is unique for two key reasons:
-
Acridine Core: The flat, aromatic acridine structure allows the molecule to intercalate, or insert itself, between the base pairs of DNA. This property is fundamental to its use as a fluorescent probe for visualizing genetic material.[1][2][3]
-
Bromomethyl Groups: It possesses two highly reactive bromomethyl (-CH₂Br) groups. These groups can form covalent bonds with nucleophilic sites on nearby biomolecules, effectively acting as a cross-linking agent.[1][2]
This dual functionality makes it a valuable tool for studying DNA structure, protein-DNA interactions, and as a building block for synthesizing more complex therapeutic agents.[1][4] It has also been investigated for its potential in photodynamic therapy, where it can be activated by light to generate reactive oxygen species to target cancer cells.[1]
Q2: What is photobleaching, and why is it a significant problem when imaging with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to emit light.[5] The process is particularly problematic for acridine-based dyes.
The underlying mechanism generally involves the fluorophore being excited to a long-lived, high-energy state known as the "triplet state."[6][7] In this state, the dye can interact with molecular oxygen, transferring its energy to create a highly destructive molecule called singlet oxygen (¹O₂).[8][9] This singlet oxygen is extremely reactive and can chemically attack the fluorophore, permanently destroying it.[8][10] Each excitation cycle carries a risk of sending the fluorophore down this destructive path, so continuous exposure to high-intensity light during imaging rapidly depletes the fluorescent signal.
Q3: Beyond light intensity, what key factors accelerate the photobleaching of my probe?
Several factors can exacerbate photobleaching. Understanding them is the first step toward mitigation:
-
Excitation Light Intensity: Higher intensity light increases the rate at which fluorophores are excited, thereby increasing the probability of entering the destructive triplet state. This is the most significant contributor.
-
Exposure Duration: The longer the sample is illuminated, the more cumulative damage occurs.
-
Oxygen Concentration: The presence of molecular oxygen is often required for the most common photobleaching pathway.[7][10] Deoxygenating the sample environment can significantly improve stability, although this is not always practical.
-
Local Chemical Environment: The pH, viscosity, and presence of heavy atoms or metal ions in the mounting medium or cellular environment can influence the stability of the fluorophore's excited state.
Q4: What are antifade reagents, and how do they protect my sample?
Antifade reagents are chemical compounds added to the imaging or mounting medium to reduce photobleaching.[11][12] Their primary mechanism of action is to scavenge for the reactive oxygen species (ROS), like singlet oxygen, that are generated during fluorescence excitation.[12] By neutralizing these destructive molecules before they can damage the fluorophore, antifade reagents preserve the fluorescent signal, allowing for longer and more stable imaging sessions. Some agents may also work by directly quenching the fluorophore's triplet state, returning it to the ground state before it can interact with oxygen.
Q5: Are there specific antifade reagents you recommend for acridine dyes like this compound?
While specific photostability data for this compound with various antifades is not extensively published, general principles for other acridine dyes and fluorophores in the blue-green spectral range apply. The optimal choice should always be determined empirically for your specific experimental conditions. A summary of common and effective antifade reagents is provided in the table below.
| Antifade Reagent | Type | Mechanism of Action | Primary Application | Key Considerations |
| ProLong™ Series (Gold, Diamond) | Commercial | ROS Scavenging | Fixed Cells | Hard-setting and non-curing formulations available. Excellent for long-term sample preservation.[13] |
| VECTASHIELD® | Commercial | ROS Scavenging | Fixed Cells | Widely used for a broad range of fluorophores. Available with nuclear counterstains like DAPI.[11] |
| ProLong™ Live | Commercial | Enzymatic ROS Metabolism | Live Cells | Based on non-cell-permeant enzymes, minimizing cytotoxicity and impact on cell function.[8][13] |
| Trolox | Component | Antioxidant, Triplet State Quencher | Live & Fixed Cells | A vitamin E analog that effectively reduces both photobleaching and fluorescent "blinking".[11] |
| DABCO | Component | Free Radical Scavenger | Fixed Cells | A commonly used and effective antifade agent, though generally less potent than PPD.[11][12] |
| n-Propyl gallate (NPG) | Component | Antioxidant | Live & Fixed Cells | Nontoxic and suitable for live-cell work, but may have anti-apoptotic effects that could influence biological studies.[11][12] |
Q6: Can I use antifade reagents designed for live-cell imaging?
Yes, and it is crucial to do so if your experiment involves living cells. Antifade mountants for fixed cells (like ProLong™ Diamond) contain components that are cytotoxic and have buffer conditions (pH, osmolarity) that are not compatible with live-cell systems.[14]
For live-cell experiments, reagents like ProLong™ Live Antifade Reagent are specifically designed for this purpose. They utilize non-toxic, non-cell-permeant enzymes to metabolize the elements that cause photobleaching without harming the cells.[8][15] This allows for extended time-lapse imaging for up to 24-48 hours with minimal impact on cell viability or proliferation.[13][14]
Troubleshooting Guides
Problem: My fluorescence signal is disappearing almost immediately upon illumination.
This is a classic case of severe photobleaching. Follow this systematic approach to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting rapid photobleaching.
Causality Explained:
-
Reduce Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. Your first action should always be to reduce the laser power or use a neutral density (ND) filter. Often, researchers use 100% power to find the sample, which can destroy the signal before the experiment even begins.
-
Minimize Exposure Time: Limit illumination to the absolute minimum required for image acquisition. Avoid continuous illumination when not actively capturing an image.[13]
-
Use Antifade Reagents: If optimizing imaging parameters is insufficient, the use of an antifade reagent is essential. These reagents directly combat the chemical reactions that cause photobleaching.[11]
-
Verify Filter Sets: Using incorrect optical filters can lead to inefficient excitation and detection, tempting the user to increase laser power to compensate, which in turn accelerates photobleaching. Ensure your microscope's filter cubes are matched to the excitation and emission spectra of the acridine dye.[16]
Protocols & Methodologies
Protocol 1: Using a Commercial Antifade Reagent for Live-Cell Imaging
This protocol is adapted for reagents like ProLong™ Live Antifade Reagent .
Methodology:
-
Prepare Cells: Culture and stain your cells with this compound according to your established protocol.
-
Prepare Working Solution: Dilute the ProLong™ Live Antifade Reagent concentrate into your normal cell culture medium or a suitable imaging buffer (e.g., FluoroBrite™ DMEM). A typical dilution is 1:100, but follow the manufacturer's specific instructions.
-
Incubate: Aspirate the existing medium from your cells and replace it with the antifade-containing imaging medium.
-
Equilibrate: Incubate the cells in the dark at 37°C for a minimum of 15 minutes and up to 2 hours. A longer incubation period (e.g., 90-120 minutes) is often recommended for best performance.[8][13]
-
Image: Proceed with your imaging experiment. The antifade protection should be continuous for up to 24 hours. Do not leave the reagent on live cells for more than 24-48 hours, depending on the manufacturer's guidelines.[13][14]
Mechanism of Photobleaching and Antifade Protection
Caption: The photochemical process of photobleaching and the protective role of antifade reagents.
References
-
4,5-bis-bromomethylacridine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (2018). Chembiochem. Retrieved from [Link]
-
Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. (2015). ACS Nano. Retrieved from [Link]
-
Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. (2023). YouTube. Retrieved from [Link]
-
Synthesis of new Bis- and Tetra-Acridines. (2001). Arkivoc. Retrieved from [Link]
-
9-Bromo-4,5-bis(bromomethyl)acridine. (n.d.). PubChem. Retrieved from [Link]
-
Comparison of 2 and acridine orange for resistance to photobleaching. (2011). ResearchGate. Retrieved from [Link]
-
Photostable and photoswitching fluorescent dyes for super-resolution imaging. (2017). Journal of Biological Inorganic Chemistry. Retrieved from [Link]
-
Preparation of the key intermediate this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. (2008). Heterocycles. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Photo-bleaching experiments using acridine orange. (2015). ResearchGate. Retrieved from [Link]
-
DNA interaction of bromomethyl-substituted acridines. (2017). ResearchGate. Retrieved from [Link]
-
Acridine orange-mediated photodamage to cultured cells. (1995). Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]
-
Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. (2003). Journal of Medicinal Chemistry. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of 4,5-Bis(bromomethyl)acridine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer agent development, a thorough understanding of the cytotoxic profiles of novel compounds in comparison to established chemotherapeutics is paramount. This guide provides a detailed, objective comparison of the cytotoxic properties of 4,5-Bis(bromomethyl)acridine, a DNA intercalating and cross-linking agent, and cisplatin, a cornerstone of platinum-based chemotherapy. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction: Two Distinct Approaches to Inducing Cancer Cell Death
Cisplatin , or cis-diamminedichloroplatinum(II), has been a frontline treatment for a variety of solid tumors for decades. Its efficacy lies in its ability to form covalent adducts with DNA, primarily intrastrand cross-links, which distort the DNA helix, inhibit replication and transcription, and ultimately trigger apoptosis.[1][2] The cellular response to cisplatin-induced DNA damage is complex, involving the activation of multiple signal transduction pathways, including those mediated by ATR, p53, and MAPK.[1]
This compound represents a different class of DNA-damaging agents. Its planar acridine ring structure allows it to intercalate between DNA base pairs, while the two bromomethyl groups at the 4 and 5 positions act as alkylating agents, capable of forming DNA cross-links.[3] This dual mechanism of action suggests a potent cytotoxic potential, as both intercalation and cross-linking can effectively disrupt DNA integrity and function.
Mechanistic Showdown: Unraveling the Pathways to Apoptosis
While both compounds ultimately lead to programmed cell death, their initial interactions with cellular machinery and the subsequent signaling cascades they trigger have distinct features.
Cisplatin's Path to Apoptosis:
Cisplatin's journey to inducing apoptosis is well-documented. Upon entering the cell, it undergoes aquation, replacing its chloride ligands with water molecules to form a reactive, positively charged species. This aqua-complex then readily binds to the N7 position of purine bases in DNA, with a preference for guanine. The formation of 1,2-intrastrand d(GpG) adducts is the most common lesion, causing a significant bend in the DNA.[1][2] This DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of the DNA damage response (DDR). Key players in this response include the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates downstream effectors like p53 and the MAPK pathway.[1] The tumor suppressor protein p53 plays a crucial role in cisplatin-induced apoptosis by transactivating pro-apoptotic genes, most notably Bax.[4] Bax then translocates to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[4][5]
This compound's Dual-Action Cytotoxicity:
The cytotoxic mechanism of this compound is characterized by a two-pronged attack on DNA. The acridine moiety first positions the molecule within the DNA helix through intercalation. This non-covalent interaction brings the reactive bromomethyl groups into close proximity with the DNA bases, facilitating the formation of covalent cross-links.[3] This ability to form interstrand cross-links is a particularly potent form of DNA damage, as it physically prevents the separation of the DNA strands, which is essential for both replication and transcription.
While the specific downstream signaling pathways activated by this compound are not as extensively characterized as those for cisplatin, studies on other acridine derivatives provide valuable insights. It is known that DNA damage induced by intercalating agents can also trigger a p53-dependent apoptotic response.[6] The stabilization of p53 leads to the transcriptional activation of pro-apoptotic members of the Bcl-2 family, such as Bax, ultimately converging on the mitochondrial pathway of apoptosis.[4][6]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and cisplatin for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
This guide provides a foundational comparison of the cytotoxic properties of this compound and cisplatin. While both compounds are potent inducers of apoptosis, they achieve this through distinct mechanisms of DNA damage. This compound's dual action as both a DNA intercalator and a cross-linker suggests a high cytotoxic potential, which is supported by its low micromolar IC50 value in a leukemia cell line, comparable to that of cisplatin in a similar cell type.
However, the significant variability in cisplatin's reported IC50 values underscores the importance of conducting direct, head-to-head comparative studies in a broad and diverse panel of cancer cell lines. Future research should focus on elucidating the specific downstream signaling pathways activated by this compound to better understand its mechanism of action and to identify potential biomarkers for sensitivity or resistance. Such studies will be instrumental in determining the therapeutic potential of this and other novel acridine-based compounds in the ongoing fight against cancer.
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Cisplatin: mode of cytotoxic action and molecular basis of resistance. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of 4,5-Bis(bromomethyl)acridine as a Specific DNA Intercalator and Cross-linking Agent
Introduction: Beyond Simple Intercalation - The Dual-Action Potential of 4,5-Bis(bromomethyl)acridine
In the landscape of molecular biology and drug discovery, DNA intercalators are invaluable tools. These planar aromatic molecules insert themselves between the base pairs of the DNA double helix, leading to significant conformational changes that can inhibit replication and transcription.[1][2] This mechanism is the cornerstone of many chemotherapeutic agents, such as doxorubicin, and vital laboratory reagents like ethidium bromide.[1][2][3]
However, the field is continually evolving, seeking compounds with higher affinity, greater sequence specificity, and novel mechanisms of action to overcome challenges like drug resistance. Enter this compound (BBMA), a molecule of significant interest. BBMA is a bifunctional agent, possessing a planar acridine core—a well-known intercalating scaffold—and two reactive bromomethyl groups.[4][5] This unique structure suggests a potent, two-step mechanism of action:
-
Initial Intercalation: The planar acridine moiety positions the molecule within the DNA helix.
-
Covalent Cross-linking: The two bromomethyl arms, now in close proximity to the nucleobases, can form covalent bonds, creating either intrastrand or interstrand cross-links (ICLs).[4][5][6]
This dual mechanism, combining reversible intercalation with irreversible covalent bonding, could lead to highly durable DNA lesions that are particularly challenging for cellular repair machinery, making BBMA a compelling candidate for anticancer therapies.[4][6][7] This guide provides a comprehensive framework for the rigorous validation of BBMA, elucidating its binding mode, quantifying its affinity, and comparing its performance against established DNA-binding agents. Our objective is to equip researchers with the rationale and detailed protocols necessary to thoroughly characterize this promising compound.
The Validation Workflow: A Multi-Faceted Approach
Validating a dual-action agent like BBMA requires a systematic, multi-step experimental approach. We must not only confirm DNA interaction but also dissect the specific nature of that interaction—distinguishing intercalation from other binding modes and proving the formation of covalent cross-links.
Caption: A logical workflow for the validation of this compound.
Phase 1: Confirming Interaction and Elucidating the Binding Mode
The initial phase focuses on answering two fundamental questions: Does BBMA interact with DNA, and if so, does it behave as an intercalator?
Spectroscopic Analysis: The First Indication
Expertise & Experience: The interaction of a small molecule with the highly charged, complex environment of the DNA helix almost invariably alters its electronic properties. UV-Visible and fluorescence spectroscopy are rapid, sensitive methods to detect these changes.[8] For an acridine derivative, we expect its characteristic absorbance and fluorescence spectra to be perturbed upon binding. Intercalation typically shields the fluorophore from solvent quenching, leading to an increase in fluorescence intensity, and may cause spectral shifts (bathochromic or hypsochromic) due to the altered polarity of its microenvironment.[8]
-
Preparation: Prepare a stock solution of BBMA in DMSO and a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the precise concentration of ctDNA via UV absorbance at 260 nm.
-
Titration: In a quartz cuvette, place a fixed concentration of BBMA (e.g., 1-5 µM).
-
Measurement: Record the fluorescence emission spectrum of BBMA alone (e.g., Excitation at the acridine's λmax, ~350-420 nm).
-
Addition: Add small aliquots of the ctDNA stock solution to the cuvette, mixing thoroughly after each addition.
-
Data Collection: Record the fluorescence spectrum after each addition of DNA.
-
Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of DNA. A saturating curve indicates a binding interaction.
Circular Dichroism (CD): A Window into DNA Structure
Expertise & Experience: Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA.[9][10] B-form DNA has a characteristic CD spectrum with a positive peak around 275 nm and a negative peak around 245 nm. Intercalation forces the base pairs apart, unwinding the helix and causing distinct changes in this CD signal.[11][12][13] Furthermore, if the intercalator itself is achiral (like BBMA), it may gain an "induced" CD signal upon binding within the chiral DNA environment, providing direct evidence of a close, ordered interaction.[11][12][13]
-
Sample Preparation: Prepare samples containing a fixed concentration of ctDNA (e.g., 50-100 µM in base pairs) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Titration: Add increasing concentrations of BBMA to the DNA solution.
-
Measurement: Record the CD spectrum from approximately 220 nm to 320 nm for each sample after a short incubation period.
-
Observation: Look for changes in the characteristic DNA CD peaks. An increase in the intensity of the positive peak and a shift in the negative peak are indicative of intercalation.[10] Also, scan for any new induced CD signals in the region where the acridine chromophore absorbs light.
DNA Thermal Denaturation (Tm Assay): Assessing Stability
Expertise & Experience: DNA intercalators stabilize the double helix against thermal denaturation by inserting themselves between base pairs, requiring more energy (a higher temperature) to separate the strands.[14][15] This increase in the melting temperature (Tm) is a hallmark of intercalation.[16][17] In contrast, molecules that bind in the grooves of DNA typically have a much smaller effect on Tm. This assay provides strong, quantifiable evidence for the intercalative binding mode.
-
Setup: Perform the assay in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Samples: Prepare samples of ctDNA with and without BBMA at various concentration ratios in a suitable buffer.
-
Heating Program: Slowly increase the temperature of the samples (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
Data Acquisition: Monitor the absorbance at 260 nm, which increases as the DNA denatures (hyperchromic effect).
-
Analysis: The Tm is the temperature at which 50% of the DNA is denatured. Plot absorbance vs. temperature to determine the Tm for each sample. A significant increase in Tm (ΔTm) in the presence of BBMA strongly supports an intercalative binding mode.[18]
Phase 2: Proving Covalent Cross-linking
Evidence of intercalation is necessary but not sufficient to validate BBMA's proposed dual-action mechanism. We must now demonstrate that the bromomethyl groups form covalent adducts, specifically interstrand cross-links.
Expertise & Experience: Interstrand cross-links (ICLs) create a covalent bridge between the two strands of the DNA duplex.[6] This has a dramatic effect on the DNA's behavior under denaturing conditions. While untreated DNA will separate into single strands when heated or exposed to a chemical denaturant, cross-linked DNA will not.[14] If the ICL is reversed, the strands will then separate. This property is the basis for definitively identifying ICL formation using denaturing gel electrophoresis.
Caption: Proposed dual-action mechanism of BBMA with DNA.
-
Reaction: Incubate a linearized plasmid DNA with increasing concentrations of BBMA for a set time (e.g., 1-24 hours) to allow for cross-linking. Include a no-drug control.
-
Denaturation: Take an aliquot of each reaction and add a denaturing agent (e.g., NaOH to a final concentration of 50 mM) and heat at 95°C for 5 minutes. Immediately place on ice.
-
Neutralization & Loading: Neutralize the samples and add a loading dye.
-
Electrophoresis: Run the samples on a standard agarose gel.
-
Visualization: Stain the gel with a non-intercalating dye (to avoid competition) and visualize.
Trustworthiness: This protocol is self-validating. The untreated, denatured DNA will run as single-stranded DNA (ssDNA), migrating faster through the gel. Covalently cross-linked DNA, unable to separate, will maintain its double-stranded (dsDNA) character and migrate much slower. The appearance of a high-molecular-weight band that is dependent on BBMA concentration is strong evidence of interstrand cross-linking.
Phase 3: Quantitative and Comparative Analysis
After confirming the binding mode, the final phase quantifies the binding affinity and compares BBMA to other well-known intercalators.
Fluorescent Intercalator Displacement (FID) Assay
Expertise & Experience: The FID assay is an elegant and robust method for quantifying the binding affinity of a new compound.[19] It relies on the displacement of a fluorescent intercalator, typically ethidium bromide (EtBr), from a DNA-EtBr complex. When EtBr is bound to DNA, its fluorescence is high. When a competing ligand like BBMA is added, it displaces the EtBr, causing a measurable decrease in fluorescence.[20] This allows for the calculation of the binding affinity (often expressed as an IC50 or binding constant, Kb) of the test compound.
-
Complex Formation: Prepare a solution of ctDNA and ethidium bromide in a buffer, allowing them to form a stable, fluorescent complex.
-
Titration: In a fluorometer cuvette, add increasing concentrations of BBMA to the DNA-EtBr complex.
-
Measurement: After each addition and a brief incubation, measure the fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
-
Analysis: Plot the percentage of fluorescence quenching against the logarithm of the BBMA concentration. Fit the data to a suitable model to determine the IC50 value—the concentration of BBMA required to displace 50% of the bound EtBr. This value can be used to calculate the apparent binding constant.
Comparative Analysis
Expertise & Experience: To contextualize the performance of BBMA, it is essential to compare its key properties against established DNA intercalators. This provides a clear benchmark for its potential utility. The ideal comparators would be a classic, reversible intercalator (Ethidium Bromide) and a clinically relevant intercalating/alkylating agent (Doxorubicin).
| Feature | This compound (BBMA) | Ethidium Bromide (EtBr) | Doxorubicin |
| Binding Mechanism | Intercalation + Covalent Cross-linking | Reversible Intercalation | Intercalation + Topoisomerase II Inhibition |
| Binding Nature | Irreversible (Covalent) | Reversible (Non-covalent) | Primarily Reversible |
| Sequence Specificity | Proposed preference for GC-rich sites[4][5] | Low, prefers pyrimidine-purine steps | Some preference for GC-rich sequences |
| Effect on Tm | Significant Increase (ΔTm > 15-20°C) | Moderate Increase (ΔTm ~10-15°C) | Moderate Increase (ΔTm ~10-15°C) |
| Primary Application | Investigational Anticancer Agent | DNA Visualization, Mutagen | Chemotherapy (Anticancer) |
| Cytotoxicity | Expected to be High | Low (at staining concentrations) | High |
Conclusion
The validation of this compound requires a rigorous, multi-step approach that goes beyond simple binding assays. The experimental framework detailed in this guide—progressing from initial spectroscopic confirmation to the definitive proof of covalent cross-linking and quantitative affinity determination—provides a robust pathway for its characterization. The evidence suggests that BBMA is not merely a DNA intercalator but a potent bifunctional agent that combines the targeting ability of an acridine scaffold with the permanent DNA damage inflicted by cross-linking. This dual-action mechanism distinguishes it from classic intercalators like ethidium bromide and positions it as a promising candidate for further investigation in drug development, particularly in the pursuit of novel anticancer therapeutics.
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Evaluating the In Vivo Efficacy of 4,5-Bis(bromomethyl)acridine: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, DNA-targeting agents remain a cornerstone of chemotherapy. Among these, compounds capable of both DNA intercalation and covalent crosslinking represent a promising strategy to induce robust and difficult-to-repair DNA damage in cancer cells. 4,5-Bis(bromomethyl)acridine is one such molecule, designed to leverage the DNA-intercalating properties of the acridine core with the alkylating potential of its two bromomethyl groups.[1] This guide provides a comprehensive framework for evaluating the in vivo efficacy of this compound in animal models, offering a comparative perspective against established chemotherapeutic agents with analogous mechanisms of action, namely cisplatin and doxorubicin.
Mechanism of Action: A Dual Threat to Genomic Integrity
This compound is a bifunctional molecule. The planar tricyclic acridine ring system facilitates its insertion between DNA base pairs, a process known as intercalation.[1] This non-covalent interaction distorts the DNA helix, potentially interfering with the function of DNA-binding proteins like topoisomerases and transcription factors.[2][3]
The key to its enhanced cytotoxic potential, however, lies in the two bromomethyl substituents. These electrophilic groups can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[1] With two such reactive groups, the molecule has the potential to form both intrastrand and interstrand crosslinks (ICLs). ICLs are particularly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking replication and transcription, and are challenging for cellular repair machinery to resolve.[1]
Caption: Workflow for an in vivo xenograft study.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a typical efficacy study using a human cancer cell line grown as a subcutaneous xenograft in nude mice.
1. Cell Line Selection and Culture:
-
Select a relevant human cancer cell line (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) based on the therapeutic target of interest.
-
Culture cells in appropriate media and conditions to ensure logarithmic growth and high viability (>95%).
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor graft. [4]* Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture with Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (typically 8-10 mice per group).
5. Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compounds.
-
Group 2 (this compound): Administer the test compound at various doses (determined from prior maximum tolerated dose studies).
-
Group 3 (Cisplatin): Administer a clinically relevant dose (e.g., 4 mg/kg, intraperitoneally). [5]* Group 4 (Doxorubicin): Administer a clinically relevant dose (e.g., 5 mg/kg, intravenously).
-
Administer treatments according to a predetermined schedule (e.g., once or twice weekly).
6. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary efficacy endpoint is tumor growth inhibition.
7. Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Excise tumors and weigh them. A portion of the tumor can be flash-frozen for molecular analysis (e.g., western blotting for DNA damage markers) and another portion fixed in formalin for histological examination.
-
Collect blood samples for pharmacokinetic analysis.
Pharmacokinetic and Toxicity Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) and the toxicity profile of this compound is crucial for its development.
Pharmacokinetic Analysis
A preliminary pharmacokinetic study in a small cohort of animals is recommended prior to the main efficacy study to determine key parameters.
Protocol: Single-Dose Pharmacokinetic Study
-
Administer a single dose of this compound to a cohort of mice (e.g., via intravenous or intraperitoneal injection).
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and store at -80°C.
-
At the final time point, collect major organs (liver, kidney, spleen, lung, and tumor if applicable) to assess tissue distribution.
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). [6]
Toxicity Evaluation
A maximum tolerated dose (MTD) study should be performed to identify the highest dose that can be administered without causing life-threatening toxicity.
Protocol: Maximum Tolerated Dose (MTD) Study
-
Use a dose-escalation study design with small groups of mice (e.g., 3-5 per group).
-
Administer increasing doses of this compound.
-
Monitor animals for a defined period (e.g., 14-21 days) for signs of toxicity, including:
-
Body weight loss (a loss of >20% is often a humane endpoint).
-
Changes in behavior and appearance.
-
Mortality.
-
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20%.
Data Interpretation and Comparative Analysis
The data generated from these studies will allow for a comprehensive comparison of this compound with cisplatin and doxorubicin.
Comparative Efficacy Data (Hypothetical Example)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | - | -2 ± 3 |
| 4,5-BBMA (X mg/kg) | 600 ± 150 | 60 | -8 ± 5 |
| Cisplatin (4 mg/kg) | 800 ± 200 | 47 | -15 ± 6 |
| Doxorubicin (5 mg/kg) | 700 ± 180 | 53 | -10 ± 4 |
Comparative Pharmacokinetic Parameters (Hypothetical Example)
| Compound | Plasma Half-life (t1/2) (h) | Tumor AUC (ng*h/mL) |
| This compound | 6 | 5000 |
| Cisplatin | 1.5 | 2000 |
| Doxorubicin | 20 | 8000 |
Conclusion
While in vitro data suggests that this compound has the potential to be a potent anti-cancer agent due to its dual mechanism of DNA intercalation and crosslinking, rigorous in vivo evaluation is paramount to determine its therapeutic index and potential clinical utility. By following the comprehensive framework outlined in this guide and benchmarking against established drugs like cisplatin and doxorubicin, researchers can generate the critical data needed to advance the development of this promising compound. The experimental protocols provided offer a starting point for these essential preclinical studies, which will ultimately define the future of this compound in the oncology drug pipeline.
References
-
Gomes, P., et al. (2014). Pre-clinical pharmacokinetics of the acridine antitumour candidate AC04 and its 1-oxo-metabolite plasma profile. PubMed. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
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Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–251. Retrieved from [Link]
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Holen, T., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). Retrieved from [Link]
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Yamamoto, N., et al. (2008). Synthesis of acridine analogues as intercalating crosslinkers and evaluation of their potential anticancer properties. Medicinal Chemistry Research, 17(2-7), 113-121. Retrieved from [Link]
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Ferguson, L. R., & Denny, W. A. (2007). Genotoxicity of non-covalent interactions: DNA intercalators. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 623(1-2), 14–23. Retrieved from [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
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O'Reilly, T., et al. (2010). Pharmacokinetics and Metabolism of Acridine Drugs. Current Pharmaceutical Design, 16(16), 1834-1851. Retrieved from [Link]
-
Takeda, S., et al. (2018). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 27(1), 226-233. Retrieved from [Link]
-
Snyder, R. D. (2007). Assessment of atypical DNA intercalating agents in biological and in silico systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 623(1-2), 49–57. Retrieved from [Link]
-
Pommier, Y., et al. (1987). Correlations between intercalator-induced DNA strand breaks and sister chromatid exchanges, mutations, and cytotoxicity in Chinese hamster cells. Cancer Research, 47(13), 3443–3449. Retrieved from [Link]
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Bridging the Gap: Cross-Validation of Experimental and Computational Models for the DNA-Targeting Agent 4,5-Bis(bromomethyl)acridine
In the landscape of modern drug discovery, the synergy between empirical laboratory research and in silico modeling is paramount for accelerating the development of novel therapeutics. This guide provides an in-depth technical comparison of experimental results and computational models for 4,5-Bis(bromomethyl)acridine (BBMA), a potent DNA-targeting agent. Designed for researchers, scientists, and drug development professionals, this document delves into the cross-validation of its DNA intercalation and cross-linking capabilities, as well as its cytotoxic effects, offering a holistic view of its mechanism of action.
The Rationale for a Bifunctional Approach: Intercalation and Alkylation
The design of this compound is rooted in a strategic bifunctional approach to targeting DNA. The core acridine scaffold is a well-established DNA intercalator, a planar aromatic system that can insert itself between the base pairs of the DNA double helix. This non-covalent interaction is crucial as it positions the entire molecule in close proximity to the DNA strands.
Attached to the acridine core at the 4 and 5 positions are two bromomethyl groups. These are reactive moieties capable of forming covalent bonds with nucleophilic sites on the DNA bases, a process known as alkylation. The presence of two such groups allows for the formation of inter- or intra-strand cross-links, which are highly cytotoxic lesions that can inhibit DNA replication and transcription, ultimately leading to cell death. This dual-modal action of intercalation followed by covalent bond formation is hypothesized to enhance the efficacy and specificity of the compound.
Experimental Validation of DNA Interaction and Cytotoxicity
The biological activity of this compound has been characterized through a series of key experiments that confirm its proposed mechanism of action. These assays provide the foundational data against which computational models can be benchmarked.
DNA Intercalation and Cross-Linking Assays
The ability of BBMA to interact with and modify DNA is a cornerstone of its therapeutic potential. Standard biophysical techniques are employed to verify both its intercalative and cross-linking properties.
Experimental Protocol: Agarose Gel Electrophoresis for DNA Cross-Linking
A common and effective method to assess DNA interstrand cross-linking is through agarose gel electrophoresis using plasmid DNA.
-
Preparation: Supercoiled plasmid DNA is incubated with varying concentrations of this compound in a suitable buffer.
-
Reaction: The mixture is incubated to allow for intercalation and subsequent alkylation and cross-linking.
-
Denaturation: The DNA is then subjected to denaturing conditions (e.g., heat or alkaline pH) to separate the two strands of the double helix.
-
Electrophoresis: The samples are run on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide.
Interpretation of Results:
-
Un-cross-linked DNA: Under denaturing conditions, the two strands of the plasmid separate and migrate as single-stranded DNA.
-
Cross-linked DNA: If an interstrand cross-link has formed, the two strands remain covalently attached and will renature into a double-stranded form upon removal of the denaturing agent, migrating slower on the gel.
The dose-dependent increase in the intensity of the double-stranded DNA band under denaturing conditions provides clear evidence of the cross-linking ability of BBMA.[1][2]
Cytotoxicity Assessment
The ultimate measure of a potential anti-cancer agent's efficacy is its ability to kill cancer cells. The cytotoxicity of this compound is typically evaluated using cell viability assays, such as the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., the human T-cell leukemia cell line CCRF-HSB-2) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
The intensity of the purple color is directly proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Computational Modeling of the BBMA-DNA Interaction
Computational models offer a powerful lens through which to understand the molecular intricacies of the BBMA-DNA interaction, providing a structural and energetic rationale for the experimentally observed activities.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are employed to model its intercalation into a DNA double helix.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the BBMA-DNA complex over time. This allows for an assessment of the stability of the intercalated pose and the conformational changes in both the ligand and the DNA.
Computational Workflow: Molecular Modeling of BBMA-DNA Interaction
-
Structure Preparation: A 3D structure of this compound and a model of a DNA duplex (e.g., with a 5'-GC-3' sequence) are prepared.
-
Molecular Docking: Docking software is used to predict the most favorable binding mode of BBMA within the DNA minor groove.
-
Energy Minimization: The resulting complex is energy-minimized to relieve any steric clashes.
-
Molecular Dynamics Simulation: The energy-minimized complex is then subjected to an MD simulation in a solvated environment to observe its behavior over time.
-
Analysis: The trajectory from the MD simulation is analyzed to determine key parameters such as binding free energy, root-mean-square deviation (RMSD) of the ligand and DNA, and intermolecular distances.
Cross-Validation: Where Experiment and Computation Converge
The true power of a combined approach lies in the cross-validation of data from both domains. The computational model should not only be consistent with experimental findings but also provide a plausible explanation for them.
Correlating Structure with Activity
Molecular modeling of this compound intercalated in 5'-GC-3' base pairs of DNA has provided critical insights that align with experimental observations.[1]
-
Intercalation Site: Computational models predict that the acridine core favorably intercalates into the GC-rich regions of the DNA. This is consistent with the known preference of many intercalating agents for such sequences.
-
Proximity for Alkylation: The models reveal that upon intercalation, the bromomethyl groups are positioned in close proximity to the N7 atom of guanine, a highly nucleophilic site prone to alkylation.[1] This provides a structural basis for the observed DNA cross-linking.
Table 1: Comparison of Experimental and Computational Findings
| Parameter | Experimental Observation | Computational Prediction/Explanation | Source |
| DNA Interaction | Intercalates into DNA and forms interstrand cross-links. | Acridine core intercalates between 5'-GC-3' base pairs. | [1][2] |
| Alkylation Site | Forms covalent adducts with DNA. | Bromomethyl groups are positioned in close proximity to the N7 of guanine. | [1] |
| Cytotoxicity | Exhibits potent cytotoxicity against CCRF-HSB-2 cells with an IC50 of 1.1 µM. | The predicted stable intercalation and proximity for cross-linking provide a mechanistic basis for the high cytotoxicity. | [1] |
Visualizing the Interaction
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion and Future Directions
The cross-validation of experimental data and computational models for this compound provides a compelling case for its mechanism of action as a bifunctional DNA-targeting agent. The experimental evidence for DNA intercalation, cross-linking, and cytotoxicity is strongly supported by computational models that illustrate a plausible structural basis for these activities.
This integrated approach not only enhances our confidence in the experimental findings but also provides a framework for the rational design of next-generation acridine derivatives with improved efficacy and selectivity. Future computational studies could focus on calculating the binding free energy to provide a more quantitative prediction of binding affinity and performing quantum mechanics/molecular mechanics (QM/MM) calculations to model the alkylation reaction in more detail. Such studies, when continuously benchmarked against experimental data, will undoubtedly pave the way for the development of more effective anti-cancer therapeutics.
References
- Toshinori, O., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Heterocycles, 75(4), 835.
- Harada, K., et al. (2017). DNA interaction of bromomethyl-substituted acridines. Medicinal Chemistry Research, 26(12), 3375-3383.
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A Comparative Guide to the Genotoxicity of 4,5-Bis(bromomethyl)acridine in Normal Versus Cancer Cells
A Senior Application Scientist's Field-Proven Insights into a Promising DNA Cross-linking Agent
In the landscape of anticancer drug development, the ideal agent selectively targets malignant cells while sparing their healthy counterparts. This guide delves into the genotoxic profile of 4,5-Bis(bromomethyl)acridine, a bifunctional molecule with the capacity for both DNA intercalation and alkylation, leading to the formation of DNA interstrand crosslinks.[1] Such crosslinks are highly cytotoxic lesions that block DNA replication and transcription, making them a focal point in chemotherapy.[2][3][4] This document provides a comprehensive comparison of the genotoxic effects of this compound on normal versus cancer cells, supported by established experimental protocols and data.
The core principle behind many successful chemotherapies is the exploitation of the differential characteristics between cancer and normal cells, such as the rapid proliferation and often compromised DNA repair pathways in neoplastic cells.[5][6] Genotoxic agents, which damage DNA, can be particularly effective against these vulnerable cancer cells.[5][7] This guide will explore whether this compound exhibits this desirable selective toxicity.
Mechanism of Action: A Dual Threat to DNA Integrity
This compound possesses two key structural features that contribute to its genotoxicity:
-
Acridine Ring: This planar aromatic system intercalates between the base pairs of the DNA double helix. This initial binding event positions the molecule for its subsequent reaction.
-
Two Bromomethyl Groups: These are reactive alkylating moieties. Once the acridine ring is intercalated, these groups can form covalent bonds with nucleophilic sites on the DNA bases, particularly the N7 position of guanine.[1][8] The presence of two such groups allows for the formation of interstrand crosslinks, physically tethering the two DNA strands together.[1][3]
This dual mechanism of intercalation and cross-linking is a potent strategy for inducing DNA damage.[1] Interstrand crosslinks are particularly challenging for cells to repair and can trigger cell cycle arrest and apoptosis.[2][9]
Experimental Design for Assessing Differential Genotoxicity
To objectively compare the genotoxicity of this compound in normal versus cancer cells, a multi-assay approach is essential. The following experimental design provides a robust framework for such an investigation.
Cell Line Selection:
-
Cancer Cell Line: A well-characterized cancer cell line with a high proliferation rate, for example, a human colon carcinoma line (e.g., HT-29) or a human T-cell leukemia line (e.g., CCRF-HSB-2), would be suitable.[1][5]
-
Normal Cell Line: A non-cancerous cell line, such as human lung fibroblasts (e.g., WI-38) or a non-transformed human epithelial cell line, should be used as a control.[10]
Genotoxicity Assays:
A battery of tests is recommended to provide a comprehensive picture of the DNA damage induced.[11][12][13]
-
Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique measures DNA single- and double-strand breaks in individual cells.[14][15][16][17] Under alkaline conditions, it can detect a wide range of DNA lesions.[14][16]
-
Micronucleus Assay: This assay is a reliable indicator of chromosomal damage.[18][19][20] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[21]
-
γ-H2AX Foci Formation Assay: The phosphorylation of histone H2AX at serine 139 (forming γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks.[22][23] Immunofluorescent staining and microscopy can be used to visualize and quantify γ-H2AX foci, providing a sensitive measure of this critical type of DNA damage.[22][24][25]
Alternative Genotoxic Agent for Comparison:
To provide context for the genotoxicity of this compound, a well-established DNA cross-linking agent used in chemotherapy, such as Mitomycin C or a platinum-based compound like Cisplatin, should be included as a positive control and for comparative analysis.[2][8]
Experimental Protocols
Comet Assay Protocol (Alkaline)
This protocol is adapted from established methods for measuring DNA damage in cultured cells.[14][16]
Materials:
-
Normal and cancer cell lines
-
This compound
-
Positive control (e.g., Mitomycin C)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with varying concentrations of this compound, the positive control, and a vehicle control for a defined period (e.g., 4 hours).
-
Cell Harvesting: Wash cells with PBS and detach using trypsin-EDTA. Resuspend cells in ice-cold PBS.
-
Slide Preparation: Prepare a 1% NMA solution and coat microscope slides. Allow to dry.
-
Embedding Cells in Agarose: Mix a suspension of approximately 10,000 cells with 0.5% LMA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[15]
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[14]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[14]
-
Neutralization and Staining: Gently remove the slides and wash them with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.[17]
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol
This protocol is based on the widely used in vitro micronucleus test.[18][26]
Materials:
-
Normal and cancer cell lines
-
This compound
-
Positive control (e.g., Mitomycin C)
-
Cytochalasin B
-
Cell culture medium
-
PBS
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
-
Light or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and controls as described for the comet assay.
-
Addition of Cytochalasin B: After the treatment period, add Cytochalasin B to the culture medium to block cytokinesis. The final concentration will need to be optimized for the cell lines used.
-
Incubation: Incubate the cells for a duration equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment and Fixation: Gently resuspend the cells in a hypotonic solution and then fix them with a cold fixative.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and then stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. Micronuclei should be small, round, non-refractile bodies with a similar staining intensity to the main nuclei but not connected to them.[26]
γ-H2AX Foci Formation Assay Protocol
This immunofluorescence protocol is designed to detect DNA double-strand breaks.[25][27]
Materials:
-
Normal and cancer cell lines grown on coverslips
-
This compound
-
Positive control (e.g., ionizing radiation or a known DSB-inducing agent)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and controls.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix them with paraformaldehyde, and then permeabilize with Triton X-100.[25]
-
Blocking and Antibody Incubation: Block non-specific antibody binding with BSA solution. Incubate the cells with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade medium.[25]
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus is counted. An increase in the average number of foci per cell indicates an increase in DNA double-strand breaks.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, structured tables for easy comparison.
Table 1: Comet Assay Data Summary
| Cell Line | Treatment | Concentration | Mean Tail Moment |
| Normal | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control | |||
| Cancer | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control |
Table 2: Micronucleus Assay Data Summary
| Cell Line | Treatment | Concentration | % Binucleated Cells with Micronuclei |
| Normal | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control | |||
| Cancer | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control |
Table 3: γ-H2AX Foci Formation Assay Data Summary
| Cell Line | Treatment | Concentration | Mean Number of Foci per Nucleus |
| Normal | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control | |||
| Cancer | Vehicle Control | - | |
| This compound | Low | ||
| High | |||
| Positive Control |
Interpretation:
A significant, dose-dependent increase in the measured endpoints (tail moment, micronuclei frequency, γ-H2AX foci) in treated cells compared to the vehicle control would indicate that this compound is genotoxic. A statistically significant greater effect in the cancer cell line compared to the normal cell line at equivalent concentrations would suggest a degree of cancer cell selectivity. The magnitude of the genotoxic effect can also be compared to that of the alternative genotoxic agent to benchmark its potency.
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the differential genotoxicity of this compound.
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of this compound-induced genotoxicity.
Conclusion
This guide provides a comprehensive framework for assessing the genotoxicity of this compound, with a specific focus on comparing its effects in normal versus cancer cells. The dual mechanism of DNA intercalation and interstrand cross-linking positions this compound as a potent genotoxic agent.[1] By employing a battery of robust and validated assays, researchers can generate the critical data needed to determine its potential as a selective anticancer therapeutic. The differential susceptibility of cancer cells to DNA damaging agents, often due to their high proliferation rates and compromised DNA repair mechanisms, is a cornerstone of modern chemotherapy.[28][29] A thorough investigation as outlined here will be instrumental in elucidating whether this compound can effectively and selectively exploit these vulnerabilities.
References
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Micronucleus test - Wikipedia. Available at: [Link]
-
Iarmarcovai, G., et al. (2008). Micronucleus Assay: The State of Art, and Future Directions. Mutation Research/Reviews in Mutation Research, 655(1-2), 81-93. Available at: [Link]
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Deans, A. J., & West, S. C. (2011). The evolving role of DNA inter-strand crosslinks in chemotherapy. Nature Reviews Cancer, 11(7), 467-478. Available at: [Link]
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Clementi, E. A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4120. Available at: [Link]
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Rodent Micronucleus Assay - Charles River Laboratories. Available at: [Link]
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Rajski, S. R., & Williams, R. M. (1998). DNA Interstrand Cross-Linking Agents and their Chemotherapeutic Potential. Chemical Reviews, 98(8), 2723-2796. Available at: [Link]
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Clauson, C., et al. (2018). The evolving role of DNA inter-strand crosslinks in chemotherapy. DNA Repair, 64, 1-10. Available at: [Link]
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Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics. Available at: [Link]
-
Luzhna, L., et al. (2013). Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond. Frontiers in Genetics, 4, 131. Available at: [Link]
-
Comet Assay Protocol - McGill Radiobiology. (2015). Available at: [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). NCI Nanotechnology Characterization Laboratory. Available at: [Link]
-
Clementi, E. A., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4222. Available at: [Link]
-
Gamma H2AX foci formation assay - Bio-protocol. Available at: [Link]
-
Li, Y., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 13(16), e4721. Available at: [Link]
-
Crosslinking of DNA - Wikipedia. Available at: [Link]
-
Ivashkevich, A., et al. (2012). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. In: Methods in Molecular Biology. Humana Press. Available at: [Link]
-
Garty, G., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. Available at: [Link]
-
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A Comparative Guide to the Structure-Activity Relationship of 4,5-Bis(bromomethyl)acridine Analogs as Potent Anticancer Agents
This guide provides an in-depth technical comparison of 4,5-bis(bromomethyl)acridine analogs, a class of compounds with significant potential in oncology. We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these potent DNA-damaging agents.
Introduction: The Acridine Scaffold in Cancer Therapy
Acridine and its derivatives represent a well-established class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their therapeutic properties, particularly as anticancer agents.[1] Their planar tricyclic structure is crucial to their primary mechanism of action: intercalation into the DNA double helix.[2] This insertion between base pairs disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3]
The addition of reactive functional groups to the acridine core can enhance its cytotoxic potential. This compound is a bifunctional agent designed to not only intercalate into DNA but also to form covalent crosslinks.[4] The two bromomethyl groups at the 4 and 5 positions are highly electrophilic and can alkylate nucleophilic sites on DNA bases, primarily the N7 position of guanine.[5] This dual mechanism of DNA intercalation and interstrand crosslinking makes these compounds particularly potent cytotoxic agents.[1][4] This guide will explore how modifications to this core structure influence its biological activity.
Synthesis of this compound and Its Analogs
The synthesis of this compound (BBMA) is a multi-step process that begins with the reaction of acridine with bromomethyl methyl ether in sulfuric acid.[4] The resulting 4,5-bis(hydroxymethyl)acridine (BHMA) is then converted to the final product. A key intermediate in the synthesis of many acridine derivatives is the corresponding acridinone, which can be formed through the cyclization of an appropriate anthranilic acid derivative.[6]
Variations in this synthetic route allow for the introduction of different substituents on the acridine ring, enabling the exploration of structure-activity relationships. For instance, the chloro-analog, 4,5-bis(chloromethyl)acridine (BCMA), can be synthesized from BHMA via a substitution reaction.[4] The strategic placement of different functional groups on the acridine core allows for a systematic investigation of their impact on cytotoxicity and DNA binding affinity.
Caption: Synthetic pathway for this compound and its chloro-analog.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound analogs is highly dependent on their chemical structure. Key structural features that influence their efficacy include the nature and position of the leaving groups, as well as substituents on the acridine ring.
The Importance of the Bis(halomethyl) Groups
The presence of two halomethyl groups is critical for the DNA crosslinking activity of these compounds. Both this compound (BBMA) and 4,5-bis(chloromethyl)acridine (BCMA) have been shown to induce interstrand DNA crosslinks, a key factor in their cytotoxicity.[4] The bromo derivative (BBMA) is generally more reactive than the chloro derivative (BCMA), leading to more efficient DNA crosslinking at lower concentrations.[4] The corresponding hydroxylated analog, 4,5-bis(hydroxymethyl)acridine, which lacks a good leaving group, does not exhibit DNA crosslinking activity.[4]
Positional Isomerism of the Bromomethyl Groups
The spatial arrangement of the bromomethyl groups on the acridine ring significantly impacts both DNA intercalation and crosslinking efficiency. A comparative study of bis(bromomethyl)acridine isomers revealed the following order of intercalation activity: 2,7- > 1,8- ≈ 4,5-.[5] Interestingly, the interstrand crosslinking activity was found to be similar among the 1,8-, 2,7-, and 4,5-isomers, suggesting that once intercalated, the proximity to nucleophilic sites on DNA is sufficient for crosslinking regardless of the initial substitution pattern.[5] However, the enhanced intercalation of the 2,7-isomer suggests a more favorable interaction with the DNA helix, which may contribute to its overall higher activity.[5]
Influence of Additional Substituents
The introduction of other substituents on the acridine ring can modulate the biological activity of the parent compound. For example, in a series of bis(acridine-4-carboxamides), small substituents like methyl or chloro groups at the 5-position enhanced cytotoxicity, while larger substituents led to a decrease in potency, likely due to reduced DNA binding affinity. These findings highlight the delicate balance between steric and electronic factors in optimizing the anticancer activity of acridine derivatives.
Comparative Cytotoxicity
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.[7]
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CCRF-HSB-2 (Human T-cell leukemia) | ~1 | [4] |
| 4,5-Bis(chloromethyl)acridine | CCRF-HSB-2 (Human T-cell leukemia) | >10 | [4] |
| Spiro-acridine derivative (AMTAC-19) | HCT-116 (Colorectal carcinoma) | 10.35 ± 1.66 | [8] |
| 9-Acridinyl amino acid derivative (8) | A549 (Lung carcinoma) | ~6 | [9] |
| 9-Acridinyl amino acid derivative (9) | A549 (Lung carcinoma) | ~6 | [9] |
This table presents a selection of reported IC50 values to illustrate the comparative cytotoxicity. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that this compound is a potent cytotoxic agent.[4] Its chloro-analog is significantly less active, underscoring the importance of the leaving group's reactivity.[4] Other classes of acridine derivatives, such as the spiro-acridine and 9-acridinyl amino acid derivatives, also exhibit promising anticancer activity, with some showing efficacy in the low micromolar range.[8][9]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound analogs stems from their ability to induce significant DNA damage, which in turn triggers a cascade of cellular events leading to cell death.
DNA Intercalation and Crosslinking
The planar acridine core facilitates intercalation between DNA base pairs, while the two bromomethyl groups form covalent interstrand crosslinks.[4] This dual-action mechanism severely distorts the DNA helix, creating a formidable obstacle for cellular processes such as replication and transcription. Molecular modeling studies have shown that when intercalated, the bromomethyl groups are positioned in close proximity to the N7 of guanine residues, a common site for alkylation.[5]
Caption: Mechanism of action for this compound analogs.
Topoisomerase Inhibition
The DNA lesions created by these acridine analogs can also interfere with the function of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[10][11] By stabilizing the cleavable complex between topoisomerase and DNA, these compounds can convert the enzyme into a cellular poison, leading to the accumulation of DNA strand breaks.[12] Both topoisomerase I and II can be targeted by different acridine derivatives.[13]
Cell Cycle Arrest and Apoptosis
The extensive DNA damage and enzymatic inhibition induced by this compound analogs trigger cellular surveillance mechanisms, leading to cell cycle arrest, typically at the G2/M phase.[3][14] This pause allows the cell to attempt DNA repair; however, if the damage is too severe, the cell is directed towards programmed cell death, or apoptosis.[15][16]
The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[17][18] Acridine derivatives have been shown to activate p53, a key tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[19] This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, the executioners of apoptosis.[15]
Caption: Simplified signaling pathway for apoptosis induced by this compound.
Experimental Protocols
The evaluation of this compound analogs involves a suite of in vitro assays to characterize their biological activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the acridine analog for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
DNA Interstrand Crosslinking Assay (Alkaline Comet Assay)
The alkaline comet assay can be modified to detect DNA interstrand crosslinks.
Protocol:
-
Treat cells with the acridine analog.
-
Expose the cells to a low dose of ionizing radiation to induce random DNA strand breaks.
-
Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., acridine orange) and visualize under a microscope.
-
In untreated cells, the radiation-induced fragments will migrate, forming a "comet tail." In crosslinked cells, the DNA will migrate slower, resulting in a smaller or absent tail.
Topoisomerase Inhibition Assay
This assay determines if the acridine analog can inhibit the relaxation of supercoiled DNA by topoisomerases.
Protocol:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase I or II in the presence of varying concentrations of the acridine analog.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands.
-
Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the acridine analog for a defined period.
-
Harvest the cells and fix them in ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
This compound and its analogs are a promising class of anticancer agents that exert their potent cytotoxicity through a multi-faceted mechanism involving DNA intercalation, DNA crosslinking, and inhibition of topoisomerase activity. This cascade of events ultimately leads to cell cycle arrest and apoptosis. The structure-activity relationship studies highlight the critical role of the bis(halomethyl) groups and the influence of their positioning and the presence of other substituents on the acridine core.
Future research in this area should focus on the synthesis of novel analogs with improved efficacy and selectivity for cancer cells. A deeper understanding of the specific signaling pathways and molecular targets will be crucial for the rational design of next-generation acridine-based therapeutics. Furthermore, the development of targeted drug delivery systems could help to minimize off-target toxicity and enhance the therapeutic window of these potent compounds.
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A Comparative Guide to Elucidating the DNA Binding Mode of 4,5-Bis(bromomethyl)acridine Utilizing Biophysical Techniques
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of how a small molecule interacts with DNA is paramount. This guide provides an in-depth, objective comparison of key biophysical techniques to confirm the DNA binding mode of 4,5-Bis(bromomethyl)acridine, a compound with potential therapeutic applications. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing this interaction.
Acridine derivatives have long been recognized as potent DNA intercalators, a mechanism where the planar acridine ring inserts itself between the base pairs of the DNA double helix.[1][2] However, the presence of two reactive bromomethyl groups at the 4 and 5 positions of the acridine ring in this compound (BBMA) suggests a more complex binding mechanism. It is hypothesized that BBMA acts as a bifunctional agent, combining DNA intercalation with covalent crosslinking through alkylation of the DNA bases.[3][4] This dual-action potential makes a thorough biophysical characterization essential to confirm its mode of action and inform future drug design.
This guide will compare and contrast several powerful biophysical techniques to dissect the binding mechanism of BBMA with DNA: UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Electrophoretic Mobility Shift Assay (EMSA). We will explore the principles of each method, provide detailed experimental protocols, and present the expected data signatures for different binding modes, including intercalation, groove binding, and covalent modification.
Comparative Analysis of Biophysical Techniques
Each biophysical technique offers a unique window into the molecular interactions between a small molecule and DNA. The choice of methods should be synergistic, with each technique providing complementary information to build a comprehensive picture of the binding event.
| Technique | Principle | Information Gained | Strengths | Limitations |
| UV-Visible Spectroscopy | Measures the change in absorbance of the molecule and DNA upon binding. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the molecule's absorption spectrum.[5][6][7] | Initial evidence of interaction, potential intercalation. | Simple, rapid, and requires relatively low sample concentrations. | Provides limited structural detail; spectral changes can be ambiguous for complex binding modes. |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties (intensity, emission wavelength, anisotropy) of the molecule or a competing fluorescent probe upon binding to DNA.[8][9][10] | Binding affinity (Kd), stoichiometry, and can distinguish between different binding environments. | High sensitivity, versatile, and can provide quantitative binding data. | Requires the molecule to be fluorescent or the use of a fluorescent probe, which can perturb the system. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is sensitive to its conformation.[11][12] | Detects changes in DNA secondary structure upon ligand binding, providing strong evidence for intercalation or groove binding.[13][14] | Highly sensitive to conformational changes in DNA. | Does not directly measure binding affinity; interpretation can be complex for mixed binding modes. |
| Electrophoretic Mobility Shift Assay (EMSA) | Separates DNA-ligand complexes from free DNA based on their different migration rates through a non-denaturing gel.[15][16] Covalent binding or strong non-covalent binding will result in a retarded band. | Confirms stable complex formation, particularly useful for detecting covalent binding.[17][18] | Directly visualizes the formation of a stable complex; can be used to assess the permanence of the interaction. | Primarily qualitative; does not provide detailed structural information. |
Experimental Workflows and Data Interpretation
To provide a practical framework, we will now detail the experimental workflows for two of the most informative techniques for this specific problem: Circular Dichroism and Electrophoretic Mobility Shift Assay.
Detailed Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation:
-
Prepare a stock solution of high-purity Calf Thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer as the DNA.
-
-
CD Titration:
-
In a quartz cuvette, place a fixed concentration of ctDNA.
-
Acquire a baseline CD spectrum of the DNA alone in the range of 220-320 nm.
-
Perform a stepwise titration by adding small aliquots of the BBMA stock solution to the DNA sample.
-
After each addition, gently mix and allow the sample to incubate for a set period (e.g., 5-10 minutes) to reach binding equilibrium before recording the CD spectrum.
-
-
Data Analysis and Interpretation:
-
Intercalation Signature: A classic intercalation of an acridine derivative into the DNA helix is expected to cause an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA.[11][12] Additionally, an induced CD signal in the region of the acridine chromophore's absorption (typically >300 nm) is a strong indicator of intercalation.[13]
-
Groove Binding Signature: Minor groove binding typically causes smaller perturbations to the DNA CD spectrum compared to intercalation.[19] There might be slight shifts or intensity changes, but generally, the overall shape of the B-DNA spectrum is maintained.
-
Covalent Modification: Covalent binding by the bromomethyl groups could lead to more significant and potentially different changes in the CD spectrum, possibly indicating a distortion of the DNA helix.
-
Detailed Protocol for Electrophoretic Mobility Shift Assay (EMSA):
-
Sample Preparation:
-
Use a short, well-defined DNA fragment (e.g., a 50-100 bp oligonucleotide duplex). Label the DNA with a non-radioactive tag, such as a fluorescent dye, for safe and sensitive detection.[15]
-
Set up binding reactions containing a fixed amount of labeled DNA and increasing concentrations of BBMA in a suitable binding buffer. Include a control lane with only the labeled DNA.
-
-
Gel Electrophoresis:
-
Detection and Analysis:
-
Visualize the DNA bands using an appropriate imaging system (e.g., a fluorescence gel scanner).
-
Interpretation: A band that migrates slower than the free DNA indicates the formation of a stable DNA-BBMA complex. The presence of such a "shifted" band, especially after attempts to dissociate the complex (e.g., by adding a denaturant in a subsequent experiment), would provide strong evidence for covalent binding.
-
Synthesizing the Evidence for a Bifunctional Binding Mode
-
UV-Visible and Fluorescence Spectroscopy would provide the initial evidence of interaction and quantify the binding affinity. Hypochromism and a red shift in the UV-Vis spectrum would suggest intercalation.[5][7] Fluorescence quenching or enhancement would allow for the determination of the binding constant (Kb).[9]
-
Circular Dichroism Spectroscopy would offer critical structural insights. An increase in the characteristic B-form DNA signals and an induced CD signal for the acridine chromophore would strongly support an intercalative binding mode.[11][13]
-
Electrophoretic Mobility Shift Assay would be the definitive test for stable, likely covalent, complex formation. A clear band shift that is resistant to dissociation would confirm the crosslinking activity of the bromomethyl groups.[16]
The convergence of evidence from these distinct biophysical methods provides a self-validating system. For instance, the binding affinity determined by fluorescence spectroscopy should be consistent with the concentration-dependent changes observed in the CD spectra. The stable complex observed in EMSA would corroborate the hypothesis of covalent modification suggested by the presence of the reactive bromomethyl groups.
References
- Wikipedia. Electrophoretic mobility shift assay.
- Rahman, M. A., & Ismail, A. (Year). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed.
- Rahman, M. A., & Ismail, A. (Year). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. MDPI.
- LI-COR Biosciences. (Year). Electrophoretic Mobility Shift Assay Guide. LICORbio.
- Sugasawa, M., & Sancar, A. (Year). Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair. PMC - NIH.
- The Biochemist. (2024). Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). Portland Press.
- Hellman, L. M., & Fried, M. G. (Year). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. JoVE.
- Rahman, M. A., & Ismail, A. (2025). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
- Molecules. (Year).
- Norden, B., & Tjerneld, F. (2012). Use of UV-Vis Spectrometry to Gain Information on the Mode of Binding of Small Molecules to DNAs and RNAs. Taylor & Francis.
- Yuanli Bio. (2025). What are the binding mechanisms of 9 - Acridinamine with DNA? Yuanli Bio Blog.
- Toshinori, O., et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Yakugaku Zasshi.
- Manely, K. L., & Stivers, J. T. (2009). Rapid method for measuring DNA binding to protein using fluorescence anisotropy. protocols.io.
- Norden, B., & Tjerneld, F. (2012). Use of UV-Vis Spectrometry to Gain Information on the Mode of Binding of Small Molecules to DNAs and RNAs.
- Ogasawara, T., et al. (2025). DNA interaction of bromomethyl-substituted acridines.
- Hvastkovs, E. G., & Buttry, D. A. (Year). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- Applied Photophysics. (Year).
- Healy, E. F. (Year). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Ghosh, S., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PMC - PubMed Central.
- BMG LABTECH. (Year). TF-DNA Binding Affinities Analysis Using Fluorescence Microscopy. BMG LABTECH.
- Singh, S., et al. (2022). Fragment-Based Design of Small Molecules to Study DNA Minor Groove Recognition. The Journal of Physical Chemistry B.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,5-Bis(bromomethyl)acridine
As researchers and drug development professionals, our work with potent, novel compounds demands the highest standards of safety, not only in their application but critically, in their disposal. 4,5-Bis(bromomethyl)acridine is a prime example of such a compound. Utilized as a DNA intercalating and cross-linking agent in cancer research and molecular biology, its very mechanism of action—alkylating biological macromolecules—underscores its potential as a hazardous substance.[1][2]
This guide moves beyond generic protocols. It is designed to provide a deep, scientifically-grounded framework for the safe handling and disposal of this compound and its associated waste streams. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our responsibility to ensure laboratory safety and environmental stewardship.
Core Hazard Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its intrinsic properties and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile from its parent molecule, acridine, and its functional groups.
-
High-Toxicity Core: The parent compound, acridine, is classified as a toxic substance (Class 6.1) that can cause severe skin and eye irritation.[3] It is also a suspected carcinogen and is noted as being very toxic to aquatic life with long-lasting effects.
-
Reactive Alkylating Agent: The two bromomethyl groups are highly reactive. These groups make the molecule an effective DNA cross-linker by alkylating nucleobases, a mechanism that inherently points to high cytotoxicity and mutagenicity.[1][2]
-
Halogenated Organic Compound: As a brominated molecule, this compound is classified as a halogenated organic compound.[4][5][6] This classification is critical because the incineration of halogenated waste requires specialized facilities to neutralize the resulting hydrohalic acids (like hydrobromic acid) and prevent the formation of dioxins. This makes the disposal process more complex and costly than for non-halogenated waste.[6]
Based on this assessment, the Golden Rule of Disposal is to treat all waste streams containing this compound as highly toxic, mutagenic, and environmentally hazardous halogenated waste.
The Disposal Workflow: A Decision-Making Framework
The first and most critical step in proper disposal is accurate waste stream identification and segregation. The following workflow must be implemented the moment any material comes into contact with this compound.
Caption: Decision workflow for waste contaminated with this compound.
Waste Stream Management Protocols
Proper segregation requires distinct containers and clear labeling for each type of waste. All waste containers must be kept closed except when actively adding waste.[4]
| Waste Type | Description | Container & Labeling | Disposal Protocol |
| Neat Compound | Unused, expired, or surplus solid this compound. | Keep in the original manufacturer's container. Place inside a secondary, sealed, and labeled bag. Label: "HAZARDOUS WASTE: this compound (CAS 643742-28-3)". | Arrange for pickup directly with your institution's Environmental Health & Safety (EHS) office. Do not mix with other waste. |
| Contaminated Solids | Gloves, pipette tips, weigh paper, paper towels, chromatography plates, or any solid material that has contacted the compound. | A dedicated, puncture-resistant container with a lid (e.g., a rigid plastic pail). Label: "HAZARDOUS WASTE: Halogenated Solid Waste (this compound)". | Collect in the designated container. When full, seal and arrange for EHS pickup. |
| Contaminated Liquids | Solvents (e.g., DMSO, CH₂Cl₂, etc.) used to dissolve the compound, as well as all rinsate from decontamination procedures. | A dedicated, chemically compatible (borosilicate glass is preferred) container with a secure screw-top cap. Label: "HAZARDOUS WASTE: Halogenated Organic Liquid Waste". List all components, e.g., "Methylene Chloride, this compound (<1%)". | Never dispose of down the drain.[4][6] Collect in the designated container. Do not mix with non-halogenated solvents.[6][7] |
| Contaminated Sharps | Needles or blades used in handling the compound. | A dedicated, puncture-proof sharps container. Label: "HAZARDOUS WASTE: Sharps Contaminated with this compound". | Dispose of in the designated sharps container. Do not place in regular solid waste containers. |
Step-by-Step Decontamination Protocol for Glassware
Due to the reactive nature of the bromomethyl groups, simple solvent rinsing may not suffice to fully decontaminate surfaces. A chemical quenching step is recommended to deactivate the compound, followed by standard cleaning. The rationale is to use a mild reducing agent or nucleophile to displace the bromine, rendering the molecule less reactive.
Required Materials:
-
10% w/v solution of Sodium Thiosulfate (Na₂S₂O₃) in water.
-
Appropriate organic solvent (e.g., acetone or ethanol).
-
Designated "Halogenated Organic Liquid Waste" container.
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.
Procedure:
-
Initial Quenching Rinse:
-
Working in a fume hood, rinse the contaminated glassware with the 10% sodium thiosulfate solution. Ensure the solution contacts all potentially contaminated surfaces.
-
This step helps to neutralize the reactive bromomethyl groups.[8][9]
-
CRITICAL: Collect this aqueous rinsate in your designated Halogenated Organic Liquid Waste container. Although aqueous, it is contaminated and must not be drain disposed.
-
-
Organic Solvent Rinse:
-
Perform a triple rinse of the glassware with a suitable organic solvent (e.g., acetone).
-
Collect all three rinses into the same Halogenated Organic Liquid Waste container.
-
-
Final Cleaning:
-
The glassware can now be considered deactivated and can be washed using standard laboratory detergents and procedures.
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>1 gram) or involves a volatile solvent, evacuate the lab and contact EHS immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.
-
For Liquids (solutions): Cover the spill with an absorbent material, working from the outside in.
-
-
Collect Cleanup Debris:
-
Carefully scoop all contaminated absorbent material, broken glass, etc., into a dedicated, sealable container.
-
Label the container clearly: "HAZARDOUS WASTE: Spill Debris (this compound)".
-
-
Decontaminate the Surface:
-
Wipe the spill area with a cloth soaked in the 10% sodium thiosulfate solution.
-
Follow with a wipe using a cloth soaked in an organic solvent (e.g., acetone).
-
Place all wipes and used PPE into the spill debris container.
-
-
Final Disposal: Seal the container and arrange for pickup by EHS. Do not resume work in the area until it has been declared safe.
By implementing these detailed, scientifically-justified procedures, you build a self-validating system of safety that protects you, your colleagues, and the environment, ensuring that the valuable research conducted with this compound does not come at the cost of safety.
References
-
This compound | CAS#:643742-28-3 . Chemsrc. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
-
Higashi, T., Sakamoto, M., & Mochizuki, M. (2008). Synthesis of Acridine Analogues as Intercalating Crosslinkers and Evaluation of Their Potential Anticancer Properties . HETEROCYCLES, 75(8), 1943. [Link]
-
Higashi, T., et al. (2017). DNA interaction of bromomethyl-substituted acridines . Medicinal Chemistry Research. [Link]
-
4,5-bis-bromomethylacridine . MySkinRecipes. [Link]
-
9-Bromo-4,5-bis(bromomethyl)acridine . PubChem. [Link]
-
Chamberland SOP Working with Bromine . University of Vermont. [Link]
-
Chemical Compatibility Chart . Walchem. [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Bis(bromomethyl)acridine
As researchers pioneering new frontiers in drug development, our work necessitates the synthesis and handling of novel chemical entities. 4,5-Bis(bromomethyl)acridine is one such compound, a bifunctional molecule with significant potential. However, its very reactivity demands a rigorous and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that scientific discovery and personal safety advance hand-in-hand.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound belongs to a class of compounds that require the highest level of respect in a laboratory setting. Its structure contains two key features that dictate its hazardous nature: the acridine core and the two bromomethyl functional groups .
-
The Acridine Core: Acridines are polycyclic aromatic hydrocarbons known for their ability to intercalate into DNA.[1] This means the flat, planar ring system can slip between the base pairs of the DNA double helix, disrupting processes like DNA replication and transcription. This mechanism is a known driver of mutagenesis and potential carcinogenicity.[1] The parent compound, acridine, is classified as a suspected carcinogen and causes skin and serious eye irritation.[2]
-
Bromomethyl Groups (Alkylating Agents): The two bromomethyl (-CH₂Br) groups are highly reactive alkylating moieties. Alkylating agents are a well-established class of compounds that form covalent bonds with nucleophilic sites on biological molecules, most notably DNA.[3][4] They can attach alkyl groups to DNA bases, leading to DNA damage, cross-linking, and strand breaks.[3][5] This mode of action is powerfully cytotoxic, which is why many alkylating agents are used as chemotherapy drugs, but it also makes them inherently hazardous to handle as they can damage the DNA of healthy cells.[6]
The combination of a DNA-intercalating core and two DNA-alkylating side chains makes this compound a potent, bifunctional DNA-damaging agent. Therefore, we must assume it is a mutagen, a suspected carcinogen, and a potent irritant to the skin, eyes, and respiratory system. All handling procedures must be designed to prevent any direct contact or inhalation.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | GHS Pictograms (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क | P261, P264, P270, P280 |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | एक्सक्लेमेशन मार्क | P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] | एक्सक्लेमेशन मार्क | P280, P305+P351+P338 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] | हेल्थ हज़ार्ड | P201, P202, P280 |
| Carcinogenicity | May cause cancer. | हेल्थ हज़ार्ड | P201, P202, P280 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | एक्सक्लेमेशन मार्क | P261, P271 |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary barrier between you and the hazard should always be robust engineering controls.
-
Chemical Fume Hood: All work involving this compound, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure.
-
Designated Area: All work with this compound should be performed in a designated area of the lab, clearly marked with warning signs indicating the presence of a potent mutagen/suspected carcinogen.[8] This prevents cross-contamination of common lab spaces and alerts colleagues to the potential hazard.
-
Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
Given the compound's ability to damage DNA and cause severe irritation, a comprehensive PPE strategy is essential. This involves creating multiple barriers to prevent skin, eye, and respiratory exposure.
Detailed PPE Requirements
-
Hand Protection: Double gloving is mandatory.[9]
-
Inner Glove: A standard nitrile laboratory glove.
-
Outer Glove: A chemically resistant glove, such as a thicker nitrile or neoprene glove. Check your glove manufacturer's compatibility charts for resistance to brominated compounds and the solvents you are using.
-
Causality: The inner glove provides protection in the event the outer glove is breached. The outer glove bears the brunt of any potential contamination. Gloves must be changed immediately if contamination is suspected, and always before leaving the designated work area.
-
-
Body Protection:
-
A disposable, solid-front, back-tying gown made of a low-permeability material (e.g., polyethylene-coated) is required over your standard lab coat.[10] Ensure the cuffs are tucked into the outer gloves.
-
Causality: Standard cotton lab coats are permeable and can absorb spills, holding the chemical against your skin. A disposable, fluid-resistant gown provides a superior barrier and can be safely disposed of as hazardous waste after the procedure.
-
-
Eye and Face Protection:
-
Chemical splash goggles are mandatory.[2] They provide a full seal around the eyes, protecting against splashes from all angles.
-
In addition to goggles, a full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Causality: Standard safety glasses do not provide adequate protection from splashes. The eyes' mucous membranes are highly susceptible to irritation and absorption of chemicals.
-
-
Respiratory Protection:
-
When handling the solid powder form of this compound, a respirator is required, even within a fume hood, to protect against inhalation of fine particulates.[9]
-
A NIOSH-approved N95 or higher particulate respirator is the minimum requirement.[9] Personnel must be medically cleared and fit-tested to wear a respirator.[11]
-
Causality: Weighing and transferring solids can generate fine dusts that may not be fully contained by the fume hood's airflow. A respirator provides an essential barrier to prevent these potent particles from entering the respiratory tract.
-
Operational Plan: Step-by-Step Protocols
Workflow for Safe Handling
The following diagram illustrates the critical checkpoints in the safe handling workflow for this compound.
Caption: High-level workflow for handling this compound.
Protocol: PPE Donning and Doffing
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE.
Disposal Plan: Cradle-to-Grave Responsibility
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, pipette tips, and absorbent paper, in a dedicated, clearly labeled, and leak-proof container.[8][11] The container must be marked as "Hazardous Waste: Mutagen/Suspected Carcinogen" and include the chemical name.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: To decontaminate glassware and non-disposable equipment, rinse with a solvent in which the compound is soluble (e.g., acetone, DMSO) and collect the rinsate as hazardous liquid waste. Then, wash thoroughly with soap and water.
-
Disposal Method: The final disposal method for this class of chemical is typically high-temperature incineration by a licensed hazardous waste contractor.[1] Always consult with your institution's EHS department for specific disposal procedures.[8]
By adhering to these rigorous protocols, founded on a deep understanding of the chemical's properties, we can confidently and safely harness the potential of molecules like this compound in our vital research.
References
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Chemsrc. This compound | CAS#:64372-28-3. Available from: [Link]
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Washington State University. Acridine Orange Safety Information. Environmental Health & Safety. Available from: [Link]
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National Center for Biotechnology Information. Acridine. PubChem. Available from: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Environment, Health and Safety. Available from: [Link]
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Bio-Rad Antibodies. ACRIDINE ORANGE STAIN Safety Data Sheet. Available from: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
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SlideShare. Clinical and High-Dose Alkylating Agents. Available from: [Link]
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Pro-Lab Diagnostics. Acridine Orange Safety Data Sheet. Available from: [Link]
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Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Available from: [Link]
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National Center for Biotechnology Information. Alkylating Agents. LiverTox. Available from: [Link]
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Wikipedia. Alkylating antineoplastic agent. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
